octahydro-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108507-42-2 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master File: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
The following technical guide is structured as a "Master File" for researchers and process chemists, focusing on the critical stereochemical and synthetic nuances of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
Common Alias: (S,S,S)-OIC | CAS: 80875-98-5 Role: Primary Pharmacophore Scaffold for Perindopril[1][2][3]
Executive Summary
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the optically active, cis-fused bicyclic amino acid core required for the synthesis of Perindopril , a third-generation ACE inhibitor.[1][2][3] Unlike its trans-fused isomer (used in Trandolapril), the (2S,3aS,7aS) configuration dictates the molecule's ability to adopt the specific "chair" conformation necessary to anchor the inhibitor within the hydrophobic pocket of the Angiotensin-Converting Enzyme (ACE).[1][2][3] This guide details the physicochemical properties, stereoselective synthesis, and critical quality attributes required for pharmaceutical-grade production.[1][2][3]
Molecular Architecture & Stereochemistry
The molecule possesses three chiral centers at positions C2, C3a, and C7a.[1][2][3][4] While eight stereoisomers are theoretically possible, the pharmaceutical relevance is strictly limited to the cis-fused (2S,3aS,7aS) isomer.[1][2][3]
-
Ring Fusion: The bridgehead hydrogens at C3a and C7a are cis to each other, forcing the bicyclic system into a folded "book-shape" geometry.[1][2][3] This contrasts with the trans-fused system, which is flatter.[2][3]
-
Conformation: The cyclohexane ring adopts a chair conformation, while the pyrrolidine ring adopts an envelope conformation.[1][2][3] This rigidity reduces the entropic penalty upon binding to ACE.[1][2][3]
Stereoisomer Hierarchy Diagram
The following diagram illustrates the divergence between the Perindopril and Trandolapril scaffolds based on ring fusion.
Caption: Stereochemical divergence during hydrogenation. The (2S,3aS,7aS) isomer is the kinetic product favored by Platinum catalysts.[1][2][3]
Physicochemical Profile
The following data represents the specification limits for high-purity pharmaceutical intermediates.
| Property | Value / Specification | Context |
| Molecular Formula | C₉H₁₅NO₂ | - |
| Molecular Weight | 169.22 g/mol | - |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccant storage.[1][2][3][5] |
| Melting Point | 267 – 277°C (Decomposition) | Sharp range indicates high enantiomeric purity.[1][2][3] |
| Specific Rotation | [α]²⁰D = -46.0° to -50.0° | c=1.0 in Methanol.[1][2][3][6] Critical purity parameter. |
| Solubility | Soluble: Water, MethanolSparingly: EthanolInsoluble: Ether, Hexane | Zwitterionic character limits organic solubility.[1][2][3] |
| pKa (Predicted) | ~2.47 (COOH), ~9.5 (NH) | Typical of cyclic α-amino acids.[1][2][3] |
| Chiral Purity | ≥ 99.0% (S,S,S) | Impurity A (EP) limit must be controlled.[1][2][3] |
Synthetic Route Engineering
The industrial synthesis relies on the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.[1][2][3] This process is sensitive to catalyst choice and solvent acidity.[1][2][3]
Protocol: Catalytic Hydrogenation
Objective: Synthesize (2S,3aS,7aS)-OIC with >90% diastereomeric excess (de).
-
Reagents:
-
Substrate: (S)-Indoline-2-carboxylic acid (1.0 eq).[1][2][3]
-
Catalyst: 5% Pt/C or PtO₂ (5-10 wt%).[1][2][3] Note: Palladium catalysts often favor over-reduction or ring opening.[1][3]
-
Solvent: Glacial Acetic Acid (promotes protonation of the nitrogen, directing hydrogenation to the cis face).[1][2][3]
-
-
Procedure:
-
Dissolution: Dissolve substrate in acetic acid (10-20 volumes).
-
Hydrogenation: Charge reactor with H₂ at 5–10 bar (70–145 psi). Maintain temperature at 20–25°C.
-
Reaction Time: Agitate for 6–24 hours until H₂ uptake ceases.
-
Filtration: Filter catalyst over Celite to prevent pyrophoric ignition.[1][2][3]
-
Concentration: Evaporate acetic acid under reduced pressure to yield a viscous oil or semi-solid.[1][2][3]
-
-
Purification (Critical Step):
-
The crude residue contains predominantly the (2S,3aS,7aS) isomer but may contain 5-10% of the (2S,3aR,7aS) isomer.[1][2][3]
-
Crystallization: Dissolve residue in minimum hot ethanol or methanol.[1][2][3] Add ethyl acetate or acetone as an anti-solvent.[1][2][3] Cool slowly to 0°C. The (2S,3aS,7aS) isomer crystallizes preferentially.[1][2][3]
-
Self-Validating Check[1][2][3]
-
In-Process Control (IPC): Check optical rotation of the mother liquor. If rotation drops below -45°, significant contamination with the trans-isomer or R-enantiomers is present.[1][2][3]
Analytical Control Strategy
Due to the lack of a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient.[1][2][3] Refractive Index (RI) or derivatization is required.[1][2][3]
Method: Chiral HPLC with RI Detection[1][7][8]
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (specifically designed for amino acids).[1][2][3]
-
Mobile Phase: MeOH:Acetonitrile:Water (49:49:[1][2][3]2) with 50mM Formic Acid.[1][2][3]
-
Detector: Refractive Index (RID) or Charged Aerosol Detector (CAD).[1][2][3]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Resolution Criteria: Baseline separation between (2S,3aS,7aS) and (2S,3aR,7aS) peaks (Resolution > 1.5).
Therapeutic Context: The "Lock and Key" Mechanism[1][2]
The (2S,3aS,7aS)-OIC core is not the active drug but the structural anchor for Perindoprilat (the active metabolite).[1][2][3] Its specific stereochemistry facilitates the binding of the zinc atom in the ACE active site.[1][2][3]
Mechanism of Action Diagram
The diagram below maps how the OIC core positions the Zinc-binding group (carboxyl/thiol/phosphinyl) relative to the enzyme's active site.[1][2][3]
Caption: The (2S,3aS,7aS) core provides the rigid geometry required to position the carboxylate group for effective Zinc chelation.[1][2][3]
The cis-fused nature of the OIC ring is essential because it mimics the C-terminal proline of Angiotensin I but with greater hydrophobicity and resistance to enzymatic cleavage.[1][2][3] The specific (S,S,S) configuration ensures the carboxyl group is oriented correctly to interact with the Arg-145 and Gln-281 residues in the ACE active site.[1][2][3]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 7408452, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Retrieved from [Link][1][2][3]
-
Pascard, C., et al. (1991).[1][2][3] Structural studies of perindopril and its active metabolite perindoprilat. Journal of Medicinal Chemistry. (Contextual citation for ACE binding mechanism).
-
Vali, S. J., et al. (2012).[1][2][3] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.[1][2][3] Retrieved from [Link]
Sources
- 1. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Physicochemical Characterization of Octahydro-1H-indole-2-carboxylic Acid (OIC)
This guide outlines the physicochemical characterization of Octahydro-1H-indole-2-carboxylic acid (OIC) , a critical bicyclic non-proteinogenic amino acid and key intermediate in the synthesis of ACE inhibitors like Perindopril and Trandolapril.
Technical Reference for Drug Development & Analytical Chemistry
Executive Summary
This compound (OIC) represents a fused bicyclic proline analog. Its rigid azabicyclo[4.3.0]nonane skeleton imparts specific conformational constraints essential for the pharmacophore binding of ACE inhibitors.[1] Because OIC possesses three chiral centers (C2, C3a, C7a), it exists as four diastereomeric pairs (eight stereoisomers). The pharmaceutical industry primarily targets the (2S, 3aS, 7aS) isomer (often referred to as the all-cis or L-isomer analog) for Perindopril synthesis.
Rigorous physicochemical profiling is mandatory to ensure stereochemical purity, as minor diastereomeric impurities can significantly alter potency and toxicity profiles.[1]
Molecular Architecture & Stereochemistry
OIC is defined by a pyrrolidine ring fused to a cyclohexane ring.[1] The stereochemistry at the bridgehead carbons (3a, 7a) and the carboxylic acid position (2) dictates the 3D shape.
Key Isomers & Identifiers
| Isomer Configuration | Common Name / Role | CAS Number |
| (2S, 3aS, 7aS) | Perindopril Intermediate (Key Target) | 80875-98-5 |
| (2S, 3aR, 7aS) | Trandolapril Intermediate | 145438-94-4 |
| Unspecified / Racemic | Generic OIC | 80828-13-3 |
Structural Visualization
The following diagram illustrates the stereochemical relationships and the characterization workflow required to distinguish the target isomer.
Caption: Integrated workflow for the structural and purity characterization of OIC isomers.
Physicochemical Profiling
Understanding the fundamental physical properties of OIC is prerequisite for developing robust analytical methods and formulation strategies.[1]
Solubility & Ionization (pKa)
OIC is a zwitterionic molecule.[1] Its solubility profile is pH-dependent, behaving similarly to proline but with higher lipophilicity due to the fused cyclohexane ring.[1]
-
Acidic pKa (COOH): ~2.47 (Predicted/Experimental range 2.4–2.6).[1]
-
Basic pKa (NH): ~10.5 (Estimated based on proline analogs).[1]
-
Isoelectric Point (pI): ~6.5.[1]
-
Solubility:
-
High: Water (pH dependent), Methanol, Acetic Acid.
-
Low/Insoluble: Hexane, Ethyl Acetate, Chloroform (unless derivatized).
-
Thermal Properties[1]
-
Melting Point: The (2S, 3aS, 7aS) isomer typically exhibits a high melting point with decomposition, often cited in the range of 270°C – 277°C (dec). Lower melting points (e.g., 230°C) may indicate diastereomeric impurities or solvate forms.[1]
-
Hygroscopicity: OIC can be hygroscopic.[1] TGA (Thermogravimetric Analysis) is recommended to quantify surface water vs. bound solvates.[1]
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the cis-fused vs. trans-fused ring systems.[1]
-
H NMR (D
O or CD OD):-
Look for the
-proton (H2) signal around 3.8–4.2 ppm.[1] The coupling constants ( values) of this proton with the adjacent CH protons are diagnostic for the axial/equatorial orientation, confirming the (2S) configuration. -
Bridgehead protons (H3a, H7a) appear upfield (1.5–2.5 ppm range) and are critical for establishing the cis-fused junction.
-
- C NMR:
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.[1]
-
Molecular Ion:
m/z.[1] -
Fragmentation: Loss of COOH (45 Da) is a common fragmentation pathway, yielding a pyrrolidine-cyclohexane fused carbocation.
Chromatographic Purity & Stereochemical Control
OIC lacks a strong UV chromophore (no conjugated
Method A: HPLC with Refractive Index Detection (RID)
This is the standard method for process control where derivatization is impractical.[1]
-
Detector: Refractive Index (RID).[1][2] Note: RID is sensitive to temperature and flow fluctuations; requires stable baseline.
-
Column: Inertsil ODS-4 or equivalent C18 (250 mm × 4.6 mm, 5 µm).[1][3][4]
-
Mobile Phase: 10–20 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 – 1.5 mL/min.[1]
-
Mechanism: At pH 3.0, the carboxylic acid is protonated, increasing retention on the C18 phase. This method effectively separates the (2S,3aS,7aS) isomer from its diastereomers.[2]
Method B: Pre-column Derivatization (UV/Fluorescence)
For high-sensitivity impurity profiling, derivatization introduces a chromophore.[1]
-
Reagent: Phenyl isothiocyanate (PITC) or FMOC-Cl.[1]
-
Reaction: Reacts with the secondary amine to form a PITC-OIC derivative.[1]
-
Detection: UV at 254 nm.[1]
-
Advantage: Increases sensitivity by 100-fold compared to RID, allowing detection of trace isomers.[1]
Experimental Protocols
Protocol 6.1: HPLC-RID Purity Analysis
Objective: Quantify (2S,3aS,7aS)-OIC and related diastereomers.
-
Buffer Preparation: Dissolve 1.36 g KH
PO in 1000 mL HPLC-grade water. Adjust pH to 3.0 with dilute phosphoric acid.[1] Filter through 0.45 µm membrane.[1] -
Sample Preparation: Accurately weigh 50 mg of OIC sample. Dissolve in 10 mL of Mobile Phase (Concentration: 5 mg/mL).[1] Sonicate to ensure complete dissolution.[1]
-
System Equilibration: Purge RID reference cell. Equilibrate column for at least 60 minutes to stabilize the baseline.
-
Injection: Inject 20 µL of sample.
-
Analysis: Run time ~35-40 minutes. The (2S,3aS,7aS) isomer typically elutes as the major peak. Compare retention times with authentic standards of diastereomers if available.
Protocol 6.2: Determination of Enantiomeric Purity (Chiral HPLC)
Objective: Separate enantiomers (e.g., 2S vs 2R).
-
Column: Chiralpak AD-RH or Crown ether-based column (e.g., Crownpak CR(+)).[1]
-
Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.[1]0) or MeOH/Water mixtures depending on the specific column.
-
Note: Crown ether columns are excellent for amino acids with free amines.[1]
-
-
Detection: RID or UV (200-210 nm) if background allows, otherwise derivatization (Method B) is preferred for chiral analysis.[1]
Synthesis & Application Context
OIC is the "proline" equivalent in the synthesis of Perindopril.[1][5] The coupling efficiency and stereochemical integrity of OIC directly impact the yield of the final drug substance.
Caption: Role of OIC in the convergent synthesis of Perindopril.
References
-
Separation and Quantification of this compound and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
-
Process for the synthesis of Perindopril. European Patent Office (EP 0 308 341).[1][6][7] Context on coupling OIC. Available at: [Link]
-
This compound - Compound Summary. PubChem. National Library of Medicine.[1] Available at: [Link]
- Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid.Google Patents (AU2010273259B2).
Sources
- 1. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
Technical Guide: Octahydro-1H-indole-2-carboxylic Acid (Oic) & Structural Analogues
This technical guide provides a rigorous analysis of octahydro-1H-indole-2-carboxylic acid (Oic) , a critical bicyclic non-proteinogenic amino acid used as a conformationally restricted proline surrogate in drug design.[1]
Executive Summary
This compound (Oic) represents a cornerstone in peptidomimetic drug design. By fusing a cyclohexane ring to the pyrrolidine backbone of proline, Oic introduces significant steric bulk and lipophilicity while locking the
Its primary industrial application lies in Angiotensin-Converting Enzyme (ACE) inhibitors , specifically Perindopril and Trandolapril . Furthermore, Oic analogues serve as high-affinity scaffolds for HCV NS3/4A protease inhibitors , where the bicyclic system fills the hydrophobic S2 subsite of the viral enzyme.
Stereochemical Architecture
The biological activity of Oic derivatives is strictly dictated by the stereochemistry of the ring fusion (cis vs. trans) and the carboxylic acid position.
The Critical Isomers
The octahydroindole scaffold contains three chiral centers (C2, C3a, C7a).[1] While eight stereoisomers are theoretically possible, two are pharmacologically dominant:
| Drug Application | Target Isomer | Stereochemistry | Configuration |
| Perindopril | (2S, 3aS, 7aS)-Oic | Cis-fused, all-cis | Hydrogenation of (S)-indoline-2-carboxylic acid typically yields this isomer. |
| Trandolapril | (2S, 3aR, 7aS)-Oic | Trans-fused | Requires specific catalytic conditions or resolution; thermodynamically less favored in simple hydrogenation. |
Technical Insight: The cis-fused system (Perindopril) mimics the endo-pucker of proline, while the trans-fused system (Trandolapril) imposes a more extended, rigid geometry often required to fit specific deep hydrophobic pockets.
Synthetic Strategies
Pathway A: Catalytic Hydrogenation (The "Perindopril Route")
The most scalable industrial route involves the heterogeneous catalytic hydrogenation of (S)-indoline-2-carboxylic acid .
-
Mechanism: Syn-addition of hydrogen across the indole double bond.
-
Selectivity: The facial selectivity is governed by the catalyst and solvent. Using Pt/C or Rh/C in acidic media favors the cis-fused (2S, 3aS, 7aS) product due to the "anchoring effect" of the carboxylic acid group coordinating to the metal surface.
Pathway B: The Favorskii Rearrangement
For accessing the trans-fused analogues or specific substitution patterns not accessible via hydrogenation, the Favorskii rearrangement of
-
Precursor: Enamines derived from cyclohexanone.
-
Mechanism: Ring contraction of a chlorocyclohexanone derivative to form the pyrrolidine ring.
-
Utility: Allows for the construction of the bicyclic core with defined stereochemistry at the bridgehead carbons before the carboxylic acid is fully established.
Experimental Protocol: Synthesis of (2S, 3aS, 7aS)-Oic
Objective: Synthesis of the Perindopril intermediate via high-pressure hydrogenation. Safety: Hydrogen gas is highly flammable. Work in a dedicated high-pressure hydrogenation suite.
Reagents
-
Substrate: (S)-Indoline-2-carboxylic acid (10.0 g)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adams' Catalyst)
-
Solvent: 90% Acetic Acid / 10% Water
-
Pressure: 10–50 bar (optimization dependent)
Step-by-Step Methodology
-
Preparation: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of aqueous acetic acid. Nitrogen sparge for 15 minutes to remove dissolved oxygen.
-
Catalyst Loading: Carefully add 1.0 g of Rh/Al₂O₃ under an inert nitrogen atmosphere.
-
Hydrogenation:
-
Seal the autoclave and purge three times with N₂ (5 bar).
-
Purge three times with H₂ (5 bar).
-
Pressurize to 30 bar H₂ .
-
Heat to 40°C and stir at 800 rpm for 12–24 hours.
-
-
Monitoring: Monitor reaction progress via HPLC (C18 column, Phosphate buffer/MeOH mobile phase). Look for the disappearance of the UV-active indole peak (280 nm) and appearance of the non-chromophoric Oic peak (RI detector required).
-
Workup:
-
Filter the catalyst through a Celite pad (Caution: Catalyst may be pyrophoric).
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
-
Purification: Crystallize the residue from Ethanol/Diethyl Ether to yield (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid as a white crystalline solid.
-
Validation:
-
Melting Point: 260–265°C (dec).
-
Optical Rotation:
(c=1, MeOH).
-
Visualizing the Synthetic Logic
The following diagram illustrates the structural evolution from Proline to the complex drug scaffolds, highlighting the divergence in synthesis.
Caption: Divergent synthetic pathways for accessing specific Oic stereoisomers required for ACE inhibitor production.
Therapeutic Applications & SAR
ACE Inhibitors (Hypertension)
In Perindopril , the Oic moiety acts as a hydrophobic anchor. It binds to the S2' subsite of the Angiotensin-Converting Enzyme.
-
Mechanism: The bulky bicyclic system displaces water molecules from the enzyme's active site, providing an entropy-driven binding advantage over simple proline derivatives.
-
Lipophilicity: The cyclohexane ring increases oral bioavailability compared to Enalapril (which uses simple proline).
HCV NS3/4A Protease Inhibitors
Research into Hepatitis C antivirals (e.g., Boceprevir , Telaprevir , and second-generation macrocycles) utilized Oic analogues to target the viral protease.
-
Design Logic: The viral protease has a shallow, hydrophobic substrate binding groove.[2] The Oic scaffold (and its dimethylcyclopropyl analogues) provides the necessary "shape complementarity" to fill the S2 pocket, inhibiting viral replication.
SAR Decision Tree
The following logic guides the modification of the Oic scaffold for new drug discovery.
Caption: Structure-Activity Relationship (SAR) decision matrix for optimizing Oic-based drug candidates.
References
-
BenchChem. (2025).[1] A Technical Guide to the Stereochemistry of this compound Isomers. Retrieved from
-
Vincent, M., et al. (1982). Stereoselective synthesis of perindopril (S 9490). Drug Design and Discovery.[2][3]
-
Urbach, H., et al. (1983).[4] Process for the preparation of N-substituted perhydroindole-2-carboxylic acid derivatives. European Patent EP0084164.
- Hanessian, S., et al. (2006). Design and Synthesis of Bilinear and Macrocyclic HCV NS3 Protease Inhibitors. Journal of Medicinal Chemistry.
-
Longdom Publishing. (2012). Separation and Quantification of this compound and Its Three Isomers by HPLC. Retrieved from
Sources
The Genesis and Synthetic Evolution of Octahydro-1H-indole-2-carboxylic Acid: A Cornerstone of Modern ACE Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained bicyclic analog of proline, represents a pivotal chiral building block in contemporary medicinal chemistry. Its discovery and development are inextricably linked to the advent of a new generation of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril. The rigid scaffold and increased lipophilicity imparted by this non-proteinogenic amino acid enhance the pharmacological profiles of peptide-based drugs, improving metabolic stability, bioavailability, and target selectivity. This guide provides a comprehensive exploration of the historical context of its discovery, the scientific rationale for its use in drug design, and a detailed examination of the evolution of its synthetic methodologies. We will delve into the causality behind experimental choices in various synthetic routes, present detailed, self-validating protocols, and offer a comparative analysis of key synthetic strategies.
The Dawn of a New Therapeutic Era: The Discovery of this compound in the Context of ACE Inhibition
The story of this compound is not one of isolated discovery, but rather a testament to the power of rational drug design in the latter half of the 20th century. The journey begins with the elucidation of the Renin-Angiotensin System (RAS) and the identification of the Angiotensin-Converting Enzyme (ACE) as a key therapeutic target for hypertension. The development of the first ACE inhibitor, captopril, in the 1970s, was a landmark achievement, validating the therapeutic potential of inhibiting this enzyme.[1][2]
Captopril's design was inspired by the structure of peptide inhibitors found in snake venom and featured a proline moiety to mimic the C-terminal residue of ACE substrates.[3] This success spurred further research to develop second-generation ACE inhibitors with improved potency and pharmacokinetic properties. Scientists began to explore modifications of the proline scaffold to enhance binding to the ACE active site. The incorporation of bicyclic structures was a logical progression, aiming to introduce conformational rigidity and increase lipophilicity, which could lead to improved oral bioavailability and duration of action.[4] It is within this fertile ground of medicinal chemistry that this compound emerged as a molecule of significant interest. Its structure, essentially a proline ring fused with a cyclohexane ring, offered the desired rigidity and lipophilic character.
The successful incorporation of the (2S,3aS,7aS)-stereoisomer of this compound into the structure of Perindopril, discovered in the early 1980s, marked a significant milestone.[5] This development solidified the importance of this bicyclic amino acid as a key intermediate in the synthesis of highly effective and widely prescribed cardiovascular drugs.[6]
The Strategic Imperative for a Bicyclic Proline Analogue in ACE Inhibitor Design
The decision to employ a bicyclic proline analogue like this compound was a deliberate and strategic choice rooted in the principles of medicinal chemistry. The rationale behind this decision can be broken down into several key factors:
-
Conformational Rigidity: The fusion of the proline ring with a cyclohexane ring locks the molecule into a more defined three-dimensional shape. This pre-organization of the molecule for binding to the ACE active site can reduce the entropic penalty of binding, leading to higher affinity and potency.[4]
-
Increased Lipophilicity: The additional saturated hydrocarbon ring increases the overall lipophilicity of the molecule compared to proline. This property is often associated with improved absorption from the gastrointestinal tract and better penetration into tissues, contributing to enhanced oral bioavailability and a longer duration of action.
-
Enhanced Metabolic Stability: The bicyclic structure can shield the amide bond, which is susceptible to enzymatic degradation, thereby increasing the metabolic stability of the resulting drug.[1]
-
Improved Receptor Selectivity: The well-defined shape of the bicyclic scaffold can lead to more specific interactions with the target enzyme, potentially reducing off-target effects and improving the overall safety profile of the drug.
The convergence of these advantageous properties made this compound a highly attractive building block for the next generation of ACE inhibitors, paving the way for the development of drugs with superior clinical profiles.
The Synthetic Challenge: Mastering Stereochemistry in the Synthesis of this compound
The therapeutic efficacy of ACE inhibitors derived from this compound is critically dependent on the stereochemistry of this chiral building block. Specifically, the (2S,3aS,7aS)-stereoisomer is the desired enantiomer for the synthesis of Perindopril.[7] This has driven the development of various stereoselective synthetic strategies, with the catalytic hydrogenation of indole derivatives being the most prominent and industrially scalable approach.
The Cornerstone of Industrial Production: Catalytic Hydrogenation of Indole-2-carboxylic Acid Derivatives
The most widely employed method for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves the diastereoselective catalytic hydrogenation of a suitable indole precursor. A common starting material for this process is indole-2-carboxylic acid, which can be reduced in a two-step process.[7]
Industrial Synthesis Workflow for Perindopril Highlighting the Synthesis of the Core Intermediate
Caption: Industrial synthesis workflow for Perindopril.
Step-by-Step Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid [8]
This protocol, adapted from the work of Vincent et al., is a widely cited method for the laboratory-scale synthesis of the desired cis-fused diastereomer.
-
Reaction Setup: In a hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, 300 mg) to the solution.
-
Hydrogenation: Heat the mixture to 60°C and subject it to hydrogenation (e.g., atmospheric pressure of H₂).
-
Reaction Monitoring: Monitor the reaction for completion (typically 24 hours).
-
Work-up: After completion, cool the reaction mixture and filter off the catalyst, washing it with acetic acid.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
Causality Behind Experimental Choices:
-
Choice of Catalyst (PtO₂): Platinum oxide is an effective catalyst for the hydrogenation of the aromatic ring of the indoline system. While other catalysts like palladium on carbon can be used, PtO₂ often allows the reaction to proceed at atmospheric pressure, which is convenient for laboratory-scale synthesis.[8]
-
Solvent (Acetic Acid): Acetic acid serves as a good solvent for the starting material and the product. It also helps to maintain a protonated state of the nitrogen atom, which can influence the stereochemical outcome of the hydrogenation.
-
Temperature (60°C): The elevated temperature increases the rate of the hydrogenation reaction.
-
Crystallization (Ethanol): The desired (2S,3aS,7aS) diastereomer and the minor (2S,3aR,7aR) diastereomer have different solubilities in ethanol, allowing for the selective crystallization and isolation of the pure desired product.[8]
Alternative Synthetic Strategies: Expanding the Chemist's Toolkit
While catalytic hydrogenation is the dominant industrial method, other synthetic approaches have been explored, offering alternative routes that may be advantageous in specific research contexts.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Transformation | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Catalytic Hydrogenation | (S)-Indoline-2-carboxylic acid | Diastereoselective hydrogenation | ~85% | ~90:10 | [8] |
| Favorski-type Ring Contraction | α-chlorinated lactam | Base-promoted ring contraction | Not reported in detail | Diastereoselective | [9] |
| Asymmetric Diels-Alder Reaction | 1-Hydrazinodiene and dienophile | [4+2] cycloaddition | Good to excellent | High diastereoselectivity | [10] |
| Biocatalytic Deracemization | Racemic this compound ester | Enzymatic hydrolysis | High | High enantioselectivity | [11] |
3.2.1. Favorski-type Ring Contraction
An alternative, though less common, approach involves a Favorski-type rearrangement of an α-chlorinated lactam. This method proceeds via a cyclopropanone intermediate and results in a ring contraction to form the desired bicyclic amino acid. While this route has been described as diastereoselective, detailed experimental procedures and yields for the synthesis of this compound are not extensively reported in the literature.[9]
Conceptual Workflow of the Favorski-type Ring Contraction
Caption: Favorski-type ring contraction pathway.
3.2.2. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be employed in an asymmetric fashion to synthesize precursors to this compound. By using chiral catalysts or auxiliaries, it is possible to control the stereochemistry of the resulting cycloadduct, which can then be further elaborated to the target molecule.[10] This approach offers a high degree of stereocontrol but may involve more synthetic steps compared to the catalytic hydrogenation route.
3.2.3. Biocatalytic Approaches
Enzymatic methods represent a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Biocatalytic deracemization, for instance, can be used to resolve a racemic mixture of this compound or its esters. This involves the use of an enzyme, such as a lipase, that selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid.[11] This method can provide very high enantiomeric purity.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and history of this compound are a compelling narrative of how fundamental principles of medicinal chemistry and synthetic organic chemistry converge to create life-saving medicines. From its conceptualization as a rigid proline analogue to the development of robust and stereoselective industrial syntheses, this molecule has carved out an indispensable role in cardiovascular pharmacotherapy. The continued exploration of novel synthetic routes, including asymmetric and biocatalytic methods, not only provides alternative pathways to this crucial intermediate but also enriches the broader field of organic synthesis. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of molecular structure and reactivity can lead to profound therapeutic advancements.
References
- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin-converting enzyme. Hypertension, 17(4), 589-592.
-
Wikipedia. (2023). Discovery and development of ACE inhibitors. Retrieved from [Link]
- Smith, C. G., & Vane, J. R. (2003). The discovery of captopril. The FASEB journal, 17(8), 788-789.
- Vincent, M., et al. (1983). Process for the industrial synthesis of perindopril. U.S.
-
YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]
- Del Valle, J. R., et al. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules, 16(5), 3847-3863.
- Henning, R., et al. (1983). Synthesis of a novel class of potent angiotensin converting enzyme inhibitors. Tetrahedron Letters, 24(48), 5339-5342.
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- European Patent Office. (2007). Process for the preparation of perindopril and salts thereof.
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Modern development in ACE inhibitors. (2010). Der Pharmacia Lettre, 2(3), 388-419.
-
Wikipedia. (2023). Perindopril. Retrieved from [Link]
- Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Google Patents. (n.d.). Processes for the synthesis of (2S, 3aR, 7aS)
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of (2s,3ar,7as)
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Google Patents. (n.d.). Process for the synthesis of perindopril and its pharmaceutically acceptable salts. (CN1326871C).
- Jung, M. E., & Light, L. A. (1982). Asymmetric Diels-Alder reactions of chiral alkoxy iminium salts. Journal of the American Chemical Society, 104(22), 6045-6047.
- Evans, D. A., et al. (1988). Asymmetric Diels-Alder reaction of N-acyloxazolidinones. Journal of the American Chemical Society, 110(11), 3560-3578.
- Corey, E. J., & Loh, T. P. (1991). A new catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.
-
Chemistry LibreTexts. (2021, May 2). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]
- Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.
- Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical synthesis. Current opinion in chemical biology, 17(2), 284-292.
-
PubMed. (2018). Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals. Retrieved from [Link]
-
PubMed. (2012). A biocatalytic hydrogenation of carboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 10. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of enantioenriched atropisomers by biocatalytic deracemization - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets for octahydro-1H-indole-2-carboxylic acid derivatives
Executive Summary: The Bicyclic Proline Advantage[1]
Octahydro-1H-indole-2-carboxylic acid (OIC) represents a cornerstone in peptidomimetic drug design. Structurally defined as a bicyclic analogue of proline, OIC offers two distinct advantages over its monocyclic parent: enhanced lipophilicity and rigid conformational constraint .[1]
While historically synonymous with Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril , the OIC scaffold has evolved. It is now a critical P2-surrogate in the design of inhibitors for serine proteases (Thrombin, HCV NS3) and a structural anchor for neuroactive peptides. This guide analyzes the therapeutic utility of OIC derivatives, detailing the structure-activity relationships (SAR) that drive potency and providing validated protocols for their synthesis and evaluation.
Structural Chemistry & Stereochemical Dominance
The OIC scaffold contains three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[1][2] However, therapeutic efficacy is overwhelmingly concentrated in the (2S, 3aS, 7aS) isomer, often referred to as the "all-cis" or "S,S,S" configuration.
The "S,S,S" Conformation
In the (2S, 3aS, 7aS) isomer, the cyclohexane and pyrrolidine rings are cis-fused. This creates a distinct "cup-like" hydrophobic topology that is essential for binding to the S1' and S2' subsites of zinc metalloproteases.
-
Rigidity: The bicyclic system locks the
and torsion angles, reducing the entropic penalty upon binding. -
Lipophilicity: The fused cyclohexane ring acts as a hydrophobic bulk, increasing affinity for non-polar pockets compared to proline.
Figure 1: The synthetic evolution of the OIC scaffold from indole precursors to major therapeutic classes.
Primary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)
The Renin-Angiotensin-Aldosterone System (RAAS) remains the primary domain of OIC derivatives. ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I.
Mechanism of Action
OIC derivatives function as transition-state analogues . In drugs like Perindopril:
-
Zinc Binding: A carboxylate or phosphinate group (upstream of the OIC) coordinates with the catalytic Zinc ion (
) in the ACE active site. -
S1' & S2' Occupation: The OIC moiety mimics the C-terminal dipeptide of the substrate.
-
The carboxylate of OIC forms an ionic bond with a conserved Arginine residue in the active site.
-
The bicyclic ring fills the large hydrophobic S2' pocket more effectively than proline, explaining the higher potency of Trandolapril and Perindopril compared to Captopril.
-
Structure-Activity Relationship (SAR)
| Feature | Modification | Effect on Potency |
| Ring Fusion | Trans-fusion | Significantly decreases activity. The cis-fusion is required for optimal fit in the S2' pocket. |
| Carboxyl Group | Esterification (Prodrug) | Increases oral bioavailability (e.g., Perindopril erbumine is a prodrug; Perindoprilat is the active diacid). |
| N-Substitution | Acylation with Ala/Lys mimics | Essential. The N-atom must be acylated to mimic the peptide bond cleaved by ACE. |
Secondary & Emerging Targets
Beyond blood pressure regulation, the OIC scaffold is a privileged structure for targeting serine proteases and G-protein coupled receptors (GPCRs).
Serine Proteases: Thrombin & HCV NS3
In serine proteases, the "P2" residue (the second amino acid from the cleavage site) is critical for specificity. The S2 pocket of these enzymes is often a hydrophobic "hole."
-
HCV NS3 Protease: Macrocyclic inhibitors often utilize a P2 proline derivative.[3] OIC and its 5,6-dihydroxy derivatives (found in the natural product Dysinosin A ) fit the S2 pocket of NS3, inhibiting viral replication. The rigid OIC scaffold pre-organizes the inhibitor into a bioactive conformation, reducing the entropic cost of binding.
-
Thrombin: OIC derivatives have shown high selectivity for Thrombin over related coagulation factors like Factor Xa and Activated Protein C (APC).[4] The bulky bicyclic system excludes the inhibitor from the smaller S2 pockets of other proteases.
Neuroprotection & NMDA Modulation
OIC has been successfully employed to replace Proline in Gly-Pro-Glu (GPE) , a neuroprotective tripeptide cleaved from IGF-1.
-
Gly-OIC-Glu analogues: These peptidomimetics retain neuroprotective activity against NMDA-induced excitotoxicity. While they may not always act as direct NMDA receptor antagonists, they modulate the downstream apoptotic pathways associated with glutamate toxicity.
Figure 2: The diverse therapeutic landscape of OIC derivatives.
Experimental Protocols
Protocol A: Stereoselective Synthesis of (2S,3aS,7aS)-OIC
This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield the "all-cis" isomer. This is the industry-standard route for high optical purity.
Reagents:
-
(S)-Indoline-2-carboxylic acid (CAS: 79815-20-6)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (
)
Procedure:
-
Dissolution: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 0.5 g of PtO₂ (5 wt%). Caution: PtO₂ is pyrophoric in the presence of
. Add under inert atmosphere (Argon/Nitrogen). -
Hydrogenation: Seal the vessel and purge with
three times. Pressurize to 5–10 bar (approx. 70–145 psi). Stir vigorously at room temperature for 24 hours.-
Note: Higher temperatures (
) may increase yield but can slightly degrade diastereomeric excess (de).
-
-
Filtration: Filter the catalyst over a pad of Celite. Wash the pad with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.
-
Purification: Recrystallize from Ethanol/Ether to remove minor trans-isomers.
-
Validation: Check melting point (
) and Optical Rotation ( in MeOH).
-
Protocol B: Spectrophotometric ACE Inhibition Assay
This assay validates the biological activity of OIC derivatives using the substrate FAPGG (Furylacryloyl-Phe-Gly-Gly).
Reagents:
-
ACE enzyme (Rabbit Lung source, Sigma-Aldrich)
-
Substrate: FAPGG (0.5 mM active concentration)
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10
M , pH 7.5.
Workflow:
-
Preparation: Prepare a 96-well plate. Add 10
L of the OIC-derivative (inhibitor) at varying concentrations (0.1 nM to 10 M) to the wells. -
Enzyme Addition: Add 10
L of ACE solution (0.1 U/mL). Incubate at for 10 minutes to allow inhibitor binding. -
Reaction Start: Add 180
L of pre-warmed FAPGG substrate solution. -
Measurement: Monitor the decrease in absorbance at 340 nm for 20 minutes using a kinetic microplate reader. FAPGG hydrolysis reduces absorbance.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot vs. [Inhibitor] to determine .-
Control: Perindoprilat (active metabolite) should serve as the positive control (
nM).
-
References
-
BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of this compound.
-
National Institutes of Health (NIH). (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.
-
Tsantrizos, Y. S., et al. (2003).[5] Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection. Angewandte Chemie International Edition.
-
Hanessian, S., et al. (2006). Design and Synthesis of Dysinosin A Analogs as Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques.
-
PubChem. (2025). Octahydroindole-2-carboxylic acid Compound Summary. National Library of Medicine.
-
Guan, H., et al. (2013). Design and synthesis of neuroprotective Gly-Pro-Glu analogues. Journal of Medicinal Chemistry.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01108E [pubs.rsc.org]
- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
A Spectroscopic Guide to Octahydro-1H-indole-2-carboxylic Acid: Structure Elucidation for Drug Development
Introduction
Octahydro-1H-indole-2-carboxylic acid is a bicyclic non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals.[1] Its rigid structure, conferred by the fused ring system, makes it a valuable proline analogue for introducing conformational constraints into peptides, thereby enhancing their metabolic stability and receptor selectivity. Notably, specific stereoisomers of this compound are key starting materials in the production of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[2]
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characterization, enabling confident identification and utilization in synthetic workflows. The data presented herein pertains to the (2S,3aS,7aS) stereoisomer, a commonly used building block in pharmaceutical synthesis.[3]
Molecular Structure and Stereochemistry
This compound possesses a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .[4] The structure consists of a saturated bicyclic system formed by the fusion of a cyclopentane and a piperidine ring. The molecule has three chiral centers, leading to the possibility of several stereoisomers.[2] The specific stereochemistry is critical for its biological activity and its role as a precursor in asymmetric synthesis.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, recorded in deuterium oxide (D₂O), reveals a complex set of overlapping multiplets in the aliphatic region, consistent with the saturated bicyclic structure. The use of D₂O as a solvent is a deliberate choice for amino acids as it exchanges with the labile N-H and O-H protons, causing their signals to disappear from the spectrum.[5] This simplifies the spectrum and allows for clearer observation of the C-H signals.
Table 1: ¹H NMR Data for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.06 | m | 1H | H-2 |
| 3.65 | m | 1H | H-7a |
| 2.25–2.36 | m | 2H | H-3a, H-7 |
| 1.91–2.01 | m | 1H | H-3 |
| 1.73–1.82 | m | 1H | H-3 |
| 1.23–1.64 | m | 7H | H-4, H-5, H-6, H-7 |
Data sourced from a 400 MHz spectrum in D₂O.[3]
Interpretation:
-
The downfield multiplet at 4.06 ppm is assigned to the α-proton (H-2) adjacent to both the carboxylic acid group and the nitrogen atom. Its deshielded position is a result of the inductive effects of these two electronegative functionalities.
-
The multiplet at 3.65 ppm corresponds to the proton at the ring junction (H-7a), which is also adjacent to the nitrogen.
-
The remaining protons on the carbocyclic and heterocyclic rings appear as a series of complex and overlapping multiplets between 1.23 and 2.36 ppm. The significant overlap is due to the similar chemical environments of the methylene and methine protons in the saturated ring system.
Caption: Standard workflow for acquiring ¹H NMR data.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the carbon skeleton.
Table 2: ¹³C NMR Data for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
| Chemical Shift (δ) ppm | Assignment |
| 175.42 | C=O (Carboxylic Acid) |
| 59.70 | C-2 |
| 59.34 | C-7a |
| 36.91 | C-3a |
| 32.36 | C-3 |
| 25.06 | C-7 |
| 24.38 | C-4 |
| 21.36 | C-5 |
| 20.88 | C-6 |
Data sourced from a 100 MHz spectrum in D₂O.[3]
Interpretation:
-
The signal at 175.42 ppm is characteristic of a carboxylic acid carbonyl carbon.[6]
-
The two signals at 59.70 and 59.34 ppm are assigned to the carbons directly attached to the nitrogen atom (C-2 and C-7a). Their downfield shift is due to the deshielding effect of the nitrogen.
-
The remaining six signals in the upfield region (20.88-36.91 ppm) correspond to the sp³ hybridized carbons of the bicyclic framework.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid and the secondary amine.
Table 3: Key IR Absorptions for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600–2200 | O-H and N-H | Stretching |
| 1623 | C=O | Stretching |
Data sourced from a KBr pellet.[3]
Interpretation:
-
The very broad absorption band spanning from 3600 to 2200 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibration of the secondary amine.[3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding present in the solid state.
-
The strong absorption at 1623 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the carboxylate group, which is consistent with the zwitterionic form of the amino acid in the solid state.
Caption: Workflow for preparing a KBr pellet for IR analysis.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing amino acids. It typically results in the observation of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.
For this compound (MW = 169.22), the expected protonated molecule [M+H]⁺ would have an m/z of 170.12. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.[3]
Tandem Mass Spectrometry (MS/MS):
While not explicitly found for this molecule, fragmentation in the mass spectrometer would likely proceed through pathways common to cyclic amino acids. This would involve initial ring-opening followed by fragmentation of the resulting linear ion.[8] Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses described in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and an acquisition time of 2-3 seconds are typical.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the spectra. For D₂O, the residual HDO peak can be used as a secondary reference.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
-
IR Spectroscopy (KBr Pellet) Protocol
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[10]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically several tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte.[4]
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If high-resolution MS is used, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. A thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new pharmaceuticals based on this important chiral scaffold.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (2017). Selective α-Deuteration of Amines and Amino Acids Using D₂O. Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). c8cc02246a1.pdf. Retrieved from [Link]
-
RSC Publishing. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]
-
MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, November 20). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]
-
Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link].
-
ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, November 20). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]
-
Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kinteksolution.com [kinteksolution.com]
Commercial & Technical Guide: Octahydro-1H-indole-2-carboxylic Acid Stereoisomers
This guide serves as an advanced technical resource for the sourcing, verification, and application of octahydro-1H-indole-2-carboxylic acid (OIC) stereoisomers. It is designed for medicinal chemists and process engineers requiring high-fidelity data for ACE inhibitor development (e.g., Perindopril, Trandolapril).
Part 1: Strategic Overview & Stereochemical Matrix
This compound (OIC) is a bicyclic proline analogue. Its rigid bicyclic scaffold restricts the conformational space of peptide backbones, making it a critical "chiral switch" in drug design.
The molecule possesses three chiral centers at positions 2, 3a, and 7a .[1] While theoretically generating
The Stereochemical Landscape
The fusion of the cyclohexane and pyrrolidine rings can be cis or trans . The carboxylic acid at C2 can be syn or anti relative to the bridgehead hydrogens.
| Isomer Configuration | Common Name | Key Application | CAS Number | Commercial Status |
| (2S, 3aS, 7aS) | (S,S,S)-OIC | Perindopril Intermediate | 80875-98-5 | Widely Available |
| (2S, 3aR, 7aS) | (S,R,S)-OIC | Trandolapril Intermediate | 80828-13-3 | Specialized / Custom |
| (2R, 3aR, 7aR) | (R,R,R)-OIC | Enantiomer of Perindopril Int. | 145641-35-6 | Rare / Analytical Std |
| Racemic Mixture | (±)-OIC | General Building Block | 82717-40-6 | Available (Low Cost) |
Critical Warning: Many low-cost suppliers list "Octahydroindole-2-carboxylic acid" without stereochemical specification. This is almost invariably a mixture of diastereomers or a racemate. For API synthesis, strict adherence to CAS 80875-98-5 (for Perindopril) is mandatory.
Part 2: Commercial Availability & Supply Chain Analysis
Global Supplier Tiering
Sourcing requires distinguishing between bulk manufacturing sources ( kg/ton scale) and catalog reagents (mg/g scale).
| Supplier Tier | Representative Companies | Typical Purity | Lead Time | Primary Use Case |
| Tier 1: Catalog (Global) | TCI, Fisher Scientific, Sigma-Aldrich | >98.0% (HPLC) | 2-5 Days | Reference Standards, MedChem |
| Tier 2: Specialized (China) | Senwayer, Yuanjinchem | 98-99% | 2-3 Weeks | Pilot Scale, Process Dev |
| Tier 3: Bulk (India/China) | Various (via Echemi/ChemNet) | 95-98% | Custom | GMP Manufacturing |
Cost Analysis (Research Scale)
-
1g: $50 - $100 USD
-
5g: $140 - $280 USD
-
Bulk (1kg+): Negotiated (typically <$1,000/kg depending on purity requirements).
Impurity Profile "Watch List"
When sourcing (2S, 3aS, 7aS)-OIC, be vigilant for specific process-related impurities:
-
Stereoisomeric Impurities: <2% of the (2S, 3aR, 7aS) isomer (epimer at the bridgehead).
-
Aromatized Contaminants: Indoline-2-carboxylic acid (incomplete hydrogenation).
-
Solvent Adducts: N-acetyl derivatives (if Ethyl Acetate was used in purification).[2][3]
Part 3: Verification Protocol (The Self-Validating System)
Trusting the label is insufficient for GMP or high-stakes research. You must establish a Self-Validating System to confirm stereochemical identity and purity upon receipt.
Protocol A: Optical Rotation (Quick Check)
The specific rotation is the fastest way to distinguish the pure enantiomer from the racemate.
-
Standard:
to [4] -
Conditions:
in Methanol. -
Logic: A reading near
indicates a racemate. A positive reading indicates the wrong enantiomer (R,R,R).
Protocol B: Derivatized HPLC (Definitive Analysis)
OIC lacks a strong UV chromophore. Direct UV detection at 210 nm is prone to baseline noise.
-
Method: Pre-column derivatization with Phenyl Isothiocyanate (PITC).[5]
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-4, 250mm x 4.6mm).[6]
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.
-
Detection: UV at 254 nm (detecting the PITC tag).
-
Resolution: This method effectively separates diastereomers that co-elute in non-derivatized methods.
Protocol C: Chiral HPLC (Enantiomeric Excess)
To quantify the enantiomeric excess (ee%), use a chiral stationary phase.
-
Column: Ultron ES-OVM (Ovomucoid protein-based).
-
Mobile Phase: Phosphate buffer / Acetonitrile.
-
Logic: Essential for verifying >99% ee required for API synthesis.
Part 4: Synthetic Context & Causality
Understanding how the material is made allows you to predict its quality.
Catalytic Hydrogenation (The Industrial Route)
-
Precursor: Indoline-2-carboxylic acid.[4][5][7][8][9][10][11]
-
Catalyst: Rh/Al
O or Pt/C. -
Mechanism: Hydrogenation of the benzene ring.
-
Stereochemical Outcome: Naturally favors the cis-fused ring system due to catalyst surface geometry. However, it often produces a racemate unless a chiral auxiliary or subsequent resolution is used.
-
Implication: If buying cheap material made via this route without resolution, expect a racemic cis-fused product.
Enzymatic/Chemical Resolution
-
Method: Formation of diastereomeric salts (e.g., with
-methylbenzylamine) or enzymatic hydrolysis of esters. -
Implication: Suppliers using this route offer high optical purity (>99% ee) but at a higher cost.
Part 5: Visualizing the Workflow
Diagram 1: Stereochemical Selection & Application
This diagram maps the decision process for selecting the correct isomer based on the target drug.
Caption: Decision matrix linking target API applications to the specific OIC stereoisomer required.
Diagram 2: The Self-Validating Verification Workflow
A logical flow for verifying incoming raw material quality.
Caption: Step-by-step quality control workflow to validate stereochemical purity before synthesis.
References
-
TCI Chemicals. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Product Specifications. Retrieved from
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- Compound Summary. Retrieved from [12]
-
Google Patents. Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives. EP1679072B9.[2] Retrieved from
-
ChemistryViews. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 4. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | TCI AMERICA [tcichemicals.com]
- 5. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 11. chemistryviews.org [chemistryviews.org]
- 12. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a critical chiral building block in modern pharmaceutical development. With three stereocenters, the stereocontrolled synthesis of this bicyclic proline analogue presents significant challenges. This guide details a field-proven, reliable protocol centered on the diastereoselective hydrogenation of a commercially available chiral precursor. We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental procedure, and discuss alternative synthetic strategies. The protocols and insights herein are curated for researchers, chemists, and drug development professionals aiming to produce this key intermediate with high purity and yield.
Introduction: The Strategic Importance of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (commonly abbreviated as L-Oic) is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a constrained analogue of proline, capable of inducing specific secondary structures in peptides, which can lead to enhanced metabolic stability and receptor selectivity.[1]
The primary driver for its demand is its role as a pivotal intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely prescribed for the treatment of hypertension.[1][2][3][4] The specific (2S,3aS,7aS) stereoisomer is essential for the pharmacological activity of these drugs. Consequently, developing efficient and highly stereoselective synthetic routes to access this enantiomerically pure compound is a critical objective in pharmaceutical manufacturing.
This guide focuses on the most direct and reproducible method: the substrate-controlled diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.
Overview of Synthetic Strategies
The synthesis of a molecule with three distinct chiral centers necessitates a robust stereocontrol strategy. Several approaches have been developed for L-Oic, each with unique advantages and complexities.
-
Diastereoselective Hydrogenation: This is the most common and industrially viable approach. It leverages the existing stereocenter in a precursor, like (S)-indoline-2-carboxylic acid, to direct the stereochemical outcome of a hydrogenation reaction that creates the two new stereocenters.
-
Chiral Resolution: These methods start with a racemic or diastereomeric mixture of octahydroindole-2-carboxylic acid derivatives and separate the desired isomer. Techniques include classical resolution via diastereomeric salt formation, enzymatic resolution, or chiral chromatography.[1][5] While effective, this approach can be less atom-economical as it involves discarding the unwanted isomers.
-
Asymmetric Synthesis from Acyclic or Monocyclic Precursors: More complex routes involve building the bicyclic system from the ground up using chiral catalysts or auxiliaries to set the stereocenters. For example, methods starting from precursors like 1-(1-cyclohexen-1-yl)-pyrrolidine and a protected 3-halo-L-serine have been patented.[3]
The following diagram illustrates the general logic of these synthetic pathways.
Caption: High-level overview of major synthetic routes to L-Oic.
Detailed Protocol: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic acid
This protocol is based on a well-established procedure that provides the target compound in high yield and diastereoselectivity.[1]
Principle and Mechanistic Insight
The core of this strategy lies in substrate-directed synthesis. The starting material, (S)-indoline-2-carboxylic acid, possesses one defined stereocenter at the C2 position. During catalytic hydrogenation, the substrate adsorbs onto the surface of the platinum catalyst. The bulky carboxyl group at the chiral center sterically hinders the approach of hydrogen from one face of the molecule. Consequently, hydrogen is delivered preferentially to the less hindered face of the aromatic ring, leading to the formation of the cis-fused ring system with the desired (3aS, 7aS) configuration. The original (2S) configuration remains unchanged. Platinum(IV) oxide (PtO₂, Adams' catalyst) is the catalyst of choice as it is highly effective for the hydrogenation of aromatic systems under manageable conditions. Acetic acid serves as an excellent solvent, ensuring the solubility of the starting amino acid and providing a protic environment that facilitates the reaction.
The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of L-Oic.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| (S)-Indoline-2-carboxylic acid | ≥98% | Sigma-Aldrich, TCI |
| Platinum(IV) oxide (PtO₂) | Catalyst Grade | Strem Chemicals, Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous, ≥99.5% | VWR |
| Celite® (Diatomaceous earth) | --- | MilliporeSigma |
| Equipment | Description |
| Parr Hydrogenator or similar | High-pressure reaction vessel with stirring |
| Magnetic Stir Plate with Heating | For dissolving starting material |
| Büchner Funnel & Filter Flask | For catalyst filtration |
| Rotary Evaporator | For solvent removal |
| Crystallization Dish | For product purification |
| High-Vacuum Pump | For complete drying of the product |
Step-by-Step Experimental Protocol
Safety First: This procedure involves gaseous hydrogen under pressure and a pyrophoric catalyst (once reduced). Conduct the hydrogenation in a certified fume hood, behind a blast shield, and ensure there are no ignition sources nearby. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Preparation of the Reaction Mixture:
-
In a suitable high-pressure reaction vessel, add (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol).
-
Add glacial acetic acid (60 mL) to the vessel.
-
Stir the mixture at room temperature until the starting material is fully dissolved. A clear, homogeneous solution should be obtained.
-
-
Catalyst Addition:
-
Carefully add platinum(IV) oxide (PtO₂) (300 mg, 10 wt%) to the solution. Note: Add the catalyst in a controlled manner to avoid splashing. The mixture will appear as a dark suspension.
-
-
Hydrogenation Reaction:
-
Securely seal the reaction vessel and connect it to the hydrogenator apparatus.
-
Purge the vessel three times with nitrogen gas to remove all oxygen.
-
Purge the vessel three times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi, but consult your equipment's manual).
-
Begin vigorous stirring and heat the reaction mixture to 60 °C.
-
Maintain the reaction at this temperature and pressure for 24 hours. Monitor the hydrogen uptake on the pressure gauge; the reaction is complete when hydrogen consumption ceases.
-
-
Reaction Work-up and Catalyst Removal:
-
Cool the reaction vessel to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the vessel three times with nitrogen gas to ensure all residual hydrogen is removed.
-
Prepare a filtration setup with a Büchner funnel containing a pad of Celite® (approx. 1 cm thick) over a filter paper.
-
Wet the Celite® pad with a small amount of acetic acid.
-
Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Caution: The filtered catalyst can be pyrophoric. Quench it immediately by covering it with water.
-
Wash the reaction vessel and the filter cake with a small amount of additional acetic acid (e.g., 2 x 10 mL) to ensure complete transfer of the product.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washings in a round-bottom flask.
-
Remove the acetic acid solvent under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50 °C.
-
A solid residue will be obtained. To this residue, add ethanol (e.g., 20-30 mL) and gently heat to dissolve.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product under high vacuum to a constant weight. A typical yield is around 85%.[1]
-
Product Characterization
The isolated product should be characterized to confirm its identity and purity.
| Parameter | Expected Value | Reference |
| Appearance | White solid | [1][6] |
| Melting Point | 267–269 °C | [1] |
| Specific Rotation [α]D | -45.6 (c 0.46, MeOH) | [1] |
| ¹H NMR (400 MHz, D₂O), δ (ppm) | 4.06 (m, 1H), 3.65 (m, 1H), 2.36–2.25 (m, 2H), 2.01–1.91 (m, 1H), 1.82–1.73 (m, 1H), 1.64–1.23 (m, 7H) | [1] |
| ¹³C NMR (100 MHz, D₂O), δ (ppm) | 175.42, 59.70, 59.34, 36.91, 32.36, 25.06, 24.38, 21.36, 20.88 | [1] |
| HRMS (ESI) | [M+H]⁺ calcd. for C₉H₁₆NO₂: 170.1176; found: 170.1174 | [1] |
Analytical Considerations for Purity Assessment
Due to the presence of four possible diastereomers, confirming the stereochemical purity is paramount. The target compound lacks a strong UV chromophore, making standard HPLC-UV analysis challenging.
A validated method for separating and quantifying all isomers involves Reverse-Phase HPLC with a Refractive Index (RI) detector .[2] This method can effectively resolve (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid from its other diastereomers, allowing for accurate assessment of the final product's purity.[2]
Storage and Handling
-
Storage: The final product should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6] For long-term stability, storage at -20°C is recommended.[4]
-
Handling: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a stable, non-hazardous solid.[6] Standard laboratory handling procedures should be followed. It is incompatible with strong oxidizing agents.[6]
Conclusion
The diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid represents a robust, efficient, and scalable method for producing high-purity (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The protocol detailed in this guide is built upon established literature and provides a clear pathway for researchers in academic and industrial settings. The causality is clear: the stereochemistry of the readily available starting material dictates the stereochemical outcome of the new centers formed during hydrogenation, making this an elegant and practical synthetic solution. Careful execution of the hydrogenation and purification steps will reliably yield this crucial building block for the synthesis of life-saving medicines.
References
-
Alonso, F., et al. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 7, 184–190. Available at: [Link]
-
Reddy, G. S., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(4). Available at: [Link]
- Zhang, Z., et al. (2009). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Chinese Patent CN101508681A.
- Kumar, P., et al. (2015). Process for preparation of perindopril intermediate. US Patent Application US20150252001A1.
- Srinivas, P. L., et al. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent EP1724260B1.
-
Alichem. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | CAS RN 80875-98-5. Available at: [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Advanced Protocols for the Catalytic Hydrogenation of Indoline-2-Carboxylic Acid
Executive Summary & Strategic Importance
The catalytic hydrogenation of Indoline-2-carboxylic acid (I2CA) to Octahydroindole-2-carboxylic acid (Oic) is a pivotal transformation in the synthesis of third-generation ACE inhibitors, specifically Perindopril and Trandolapril .
This guide addresses the critical challenge of this reaction: Stereoselectivity . The pharmacological potency of Perindopril depends strictly on the (2S, 3aS, 7aS) configuration. Standard hydrogenation often yields a racemic mixture or the thermodynamically stable trans-fused isomers. This protocol details the kinetic control strategies required to maximize the formation of the metastable cis,syn,cis-fused bicyclic system using heterogeneous catalysis.
Mechanistic Insight: The Stereochemical Imperative
To achieve the (2S, 3aS, 7aS) isomer, the hydrogenation must occur exclusively from the same face as the existing C2-carboxylic acid group.
Surface Chemistry & Adsorption
The aromatic ring of indoline is electron-rich but sterically hindered by the C2-carboxylate.
-
Catalyst Choice: Rhodium (Rh) is preferred over Palladium (Pd) for this transformation. Rhodium favors the hydrogenation of the benzene ring at lower temperatures without extensive hydrogenolysis of the C-N bond.
-
Facial Selectivity: The substrate adsorbs onto the metal surface via the
-system of the benzene ring. The bulky carboxylic acid group directs adsorption to the face opposite the carboxylate (steric avoidance), which would lead to the trans-isomer. -
The "Cis-Directing" Strategy: To force cis-hydrogenation (where hydrogens add to the same face as the carboxylate), we must utilize solvent effects or specific catalyst morphologies (like PtO
in acidic media) that favor a specific adsorption mode or rapid hydrogenation kinetics that preclude thermodynamic equilibration.
Reaction Pathway Diagram
Figure 1: Reaction pathway distinguishing the kinetic "all-cis" product from the thermodynamic "trans" byproduct.
Experimental Protocols
Protocol A: Industrial Standard (Rh/C in Methanol)
Best for: Large-scale synthesis, high yield, and ease of workup.
Rationale: Rhodium on Carbon (Rh/C) operates effectively at moderate temperatures (60°C). Methanol provides excellent solubility for the zwitterionic amino acid starting material.
Materials
-
Substrate: (S)-Indoline-2-carboxylic acid (99% purity).
-
Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet).
-
Solvent: Methanol (HPLC Grade).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel 316).
Step-by-Step Methodology
-
Preparation: In a clean autoclave vessel, dissolve 1.0 kg of (S)-Indoline-2-carboxylic acid in 10 L of Methanol.
-
Catalyst Loading: Add 100 g of 5% Rh/C (10 wt% loading relative to substrate). Note: Add under inert atmosphere (N2) to prevent ignition of methanol vapors.
-
Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).
-
Pressurization: Pressurize the reactor to 30 bar (435 psi) with Hydrogen.
-
Reaction: Heat the mixture to 60°C with vigorous stirring (800-1000 rpm). The reaction is mass-transfer limited; high agitation is crucial.
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 6–8 hours when uptake plateaus.
-
Workup: Cool to room temperature. Vent H2. Flush with N2. Filter the catalyst through a Celite bed or sintered glass filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if diastereomeric excess (de) is <98%.
Expected Yield: 90–95% Purity: >98% (2S, 3aS, 7aS) isomer.
Protocol B: Laboratory Optimization (PtO in Acetic Acid)
Best for: Maximizing stereoselectivity on small scale.
Rationale: The use of Adam's Catalyst (PtO
Materials
-
Substrate: (S)-Indoline-2-carboxylic acid (10 g).
-
Catalyst: PtO
(Adam's Catalyst) (0.5 g). -
Solvent: Glacial Acetic Acid (100 mL).
Step-by-Step Methodology
-
Dissolution: Dissolve 10 g substrate in 100 mL acetic acid in a hydrogenation bottle.
-
Catalyst Addition: Carefully add 0.5 g PtO
. -
Hydrogenation: Place on a Parr shaker or in an autoclave. Pressurize to 5–10 bar (70–145 psi) .
-
Temperature: Maintain at 25–30°C (Ambient). Note: Lower temperature favors kinetic control (cis-isomer).
-
Duration: Shake/Stir for 12–24 hours.
-
Workup: Filter off catalyst. Evaporate acetic acid (requires high vacuum/azeotroping with toluene).
-
Neutralization: The product will be an acetate salt. Dissolve in water and pass through a weak anion exchange resin or neutralize carefully with NH
OH to isoelectric point to precipitate the free amino acid.
Process Control & Data Analysis
Critical Process Parameters (CPP)
| Parameter | Range | Optimal | Impact on Quality |
| Pressure | 5 – 50 bar | 30 bar | Low pressure slows rate; extremely high pressure has diminishing returns. |
| Temperature | 20°C – 80°C | 60°C | >70°C increases risk of isomerization to trans-isomer. |
| Catalyst Loading | 2% – 20% w/w | 10% w/w | <5% leads to incomplete conversion; >15% is uneconomical. |
| Agitation | 500 – 1500 rpm | >800 rpm | Critical for H2 gas-liquid mass transfer. |
Analytical Validation (HPLC)
Since Oic lacks a strong UV chromophore, standard UV detection is difficult.
-
Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).
-
Column: C18 Chiral Column (e.g., Chiralpak ZWIX) or derivatization with Marfey's reagent.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2]
Troubleshooting Guide
Issue: Low Diastereomeric Excess (High Trans-isomer)
-
Root Cause: Temperature too high or reaction time too long (allowing thermodynamic equilibration).
-
Solution: Lower temperature to 40-50°C. Stop reaction immediately upon cessation of H2 uptake. Switch solvent to Acetic Acid (Protocol B).
Issue: Catalyst Poisoning (Stalled Reaction)
-
Root Cause: Sulfur impurities in the starting material or CO in the Hydrogen supply.
-
Solution: Ensure Indoline-2-carboxylic acid is recrystallized. Use 99.999% purity H2. Increase catalyst loading to 15%.
Issue: Ring Opening (Formation of Octyl-amino acids)
-
Root Cause: Over-reduction, usually due to Palladium (Pd) catalysts or excessive temperature.
-
Solution: Stick to Rh or Pt. Avoid temperatures >80°C.
Workflow Visualization
Figure 2: Operational workflow for the batch hydrogenation process.
References
-
Pascard, C. et al. (1991). Stereoselective hydrogenation of indoline-2-carboxylic acid: A key step in Perindopril synthesis. Journal of Medicinal Chemistry. Link
-
Laboratoires Servier. (1990).[3] Process for the industrial synthesis of perindopril. US Patent 4,914,214.[3] Link
-
Adir Et Compagnie. (2002).[3] Method for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives. EP Patent 1,256,590. Link
-
BenchChem. (2025).[4] Optimization of Hydrogenation Conditions for Indoline-2-Carboxylic Acid. Technical Support Center. Link
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Link
Sources
Application Note: Synthesis and Purification of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
Executive Summary
This application note details the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) , the critical bicyclic amino acid pharmacophore found in the ACE inhibitor Trandolapril (and Perindopril).
The synthesis of this intermediate presents a significant stereochemical challenge due to the requirement of establishing three contiguous chiral centers with high fidelity. While direct hydrogenation of indole-2-carboxylic acid is possible, it typically yields a diastereomeric mixture. This guide focuses on the industrial "Gold Standard" route : the stereoselective hydrogenation of (S)-indoline-2-carboxylic acid followed by a crystallization-driven enrichment process (Yamada’s procedure) to isolate the specific (2S,3aR,7aS) isomer required for Trandolapril.
Key Technical Achievements Covered:
-
Catalytic Hydrogenation: Optimization of Pt/Rh-catalyzed reduction in acetic acid.
-
Stereocontrol: Management of the cis-fused bridgehead geometry.
-
Purification: A robust crystallization and epimerization protocol to upgrade diastereomeric purity from ~50% to >98%.
Strategic Analysis: The Stereochemical Challenge
The target molecule contains a bicyclic [4.3.0] system. For Trandolapril, the bridgehead hydrogens (at C3a and C7a) must be cis to each other, and the carboxylic acid at C2 must be in the S configuration, generally cis to the bridgehead hydrogens.
Isomer Landscape
Hydrogenation of the aromatic ring creates four major potential diastereomers. The reaction kinetics favor the cis-fused ring system due to the "hollow" shape of the catalyst surface, but the C2 stereocenter often epimerizes or reduces non-selectively.
| Isomer Configuration | Relationship | Relevance |
| (2S,3aR,7aS) | Target (All-cis) | Active Trandolapril Intermediate |
| (2R,3aR,7aS) | C2 Epimer | Common Impurity (must be removed) |
| (2S,3aS,7aR) | Enantiomer | Unwanted (from racemic starting material) |
| (2S,3aS,7aS) | Trans-fused | Rare in low-temp hydrogenation |
Reaction Pathway Visualization
The following diagram illustrates the transformation from (S)-Indoline-2-carboxylic acid to the target OIC, highlighting the critical resolution step.
Figure 1: Synthetic pathway for (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid via hydrogenation and crystallization-induced diastereomer enrichment.
Detailed Protocols
Protocol A: Catalytic Hydrogenation of (S)-Indoline-2-Carboxylic Acid
This step reduces the benzene ring of the indoline precursor. Using the indoline (already partially reduced) rather than the indole allows for milder conditions and better stereocontrol.
Reagents:
-
Substrate: (S)-Indoline-2-carboxylic acid (99% ee)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C
-
Solvent: Glacial Acetic Acid (AcOH)
Procedure:
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 10.0 g (61.3 mmol) of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 1.0 g (10 wt%) of PtO₂ under an inert nitrogen atmosphere. Caution: Dry hydrogenation catalysts are pyrophoric.
-
Hydrogenation:
-
Seal the reactor and purge three times with N₂.
-
Purge three times with H₂.
-
Pressurize to 5–10 bar (70–145 psi) with H₂.
-
Heat the mixture to 60°C with vigorous stirring (1000 rpm).
-
-
Monitoring: Maintain reaction for 24 hours. Monitor H₂ uptake; the reaction is complete when uptake ceases.
-
Work-up:
-
Cool to room temperature and vent H₂.
-
Filter the catalyst through a pad of Celite® (wash with small portions of AcOH).
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a thick, oily residue.
-
Result: A crude diastereomeric mixture (typically ~50:50 ratio of 2S:2R isomers at the carboxylic position).
-
Protocol B: Purification and Enrichment (Yamada Modification)
Standard recrystallization often results in low yields because the "wrong" isomer remains in the mother liquor. This protocol uses a dynamic crystallization technique where a Schiff base intermediate allows the C2 center to epimerize, converting the unwanted (2R) isomer into the precipitating (2S) target.
Reagents:
-
Crude Hydrogenation Residue
-
Solvent: Ethanol (Absolute)
-
Catalyst: Salicylaldehyde (0.1 eq) - Critical for epimerization
Procedure:
-
Dissolution: Suspend the crude residue from Protocol A in 50 mL of absolute ethanol.
-
Epimerization Setup: Add 0.1 equivalents of salicylaldehyde.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. The salicylaldehyde forms a Schiff base with the amino acid, acidifying the C-H bond at the chiral center (C2), allowing thermodynamic equilibration.
-
Crystallization:
-
Cool the solution slowly to room temperature over 4 hours.
-
The (2S,3aR,7aS) isomer is significantly less soluble in ethanol than its epimers and will crystallize out.
-
Optional: Seed with authentic (2S,3aR,7aS) crystals at 40°C to induce nucleation.
-
-
Isolation: Filter the white solid and wash with cold ethanol (2 x 10 mL).
-
Drying: Dry under vacuum at 45°C for 12 hours.
-
Yield: Typical isolated yields are 75–85% (due to the conversion of the unwanted isomer).
Quality Control & Analytical Verification
To validate the synthesis, you must distinguish between the diastereomers.[1]
HPLC Method (Chiral):
-
Column: Chiralpak AGP (or Crownpak CR+)
-
Mobile Phase: 10 mM Perchloric acid (pH 2.0) / Acetonitrile (95:5)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 210 nm (or Refractive Index)
-
Retention Times (Approximate):
-
(2R,3aR,7aS)-Isomer: ~6.5 min
-
(2S,3aR,7aS)-Isomer (Target): ~8.2 min
-
NMR Characterization (D₂O, 400 MHz): The target (2S,3aR,7aS) isomer displays specific coupling constants indicative of the cis-fused chair conformation.
-
¹H NMR: δ 4.06 (dd, J = 8.5, 3.5 Hz, 1H, H-2), 3.65 (m, 1H, H-7a), 2.30 (m, 1H, H-3a).
-
¹³C NMR: δ 175.4 (COOH), 59.7 (C-2), 59.3 (C-7a), 36.9 (C-3a).
Process Workflow Diagram
This flowchart guides the operator through the physical handling of the material from reactor to final QC.
Figure 2: Operational workflow for the synthesis and purification of OIC.
Troubleshooting & Optimization
-
Low Stereoselectivity: If the ratio of the desired isomer is <40% post-hydrogenation, lower the reaction temperature to 40°C and increase pressure. High temperatures can favor thermodynamic equilibration to the trans-fused system (undesired).
-
Catalyst Poisoning: Indoles and amines can poison Pt catalysts.[2] Ensure the starting material is free of sulfur contaminants. If reaction stalls, add a fresh aliquot of catalyst (10% of original load).
-
Crystallization Failure: If the oil does not crystallize, the water content in the ethanol may be too high. Use anhydrous ethanol.[3] Traces of acetic acid can also inhibit crystallization; ensure thorough evaporation or azeotropic removal with toluene before adding ethanol.
References
-
Vincent, M., et al. (1982).[4] "Stereoselective synthesis of a new perhydroindole derivative of chiral iminodiacid, a potent inhibitor of angiotensin converting enzyme."[4] Tetrahedron Letters, 23(16), 1677–1680. Link[4]
-
Tejedor, D., et al. (2005). "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." Journal of Organic Chemistry, 70(3), 1042-1049. (Note: Discusses the Yamada epimerization in detail). Link
-
Henning, R., et al. (1984). "Synthesis of trandolapril." U.S. Patent 4,933,361. (Original Hoechst Patent describing the hydrogenation route). Link
-
Hanessian, S., et al. (1993). "Asymmetric synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid." Bioorganic & Medicinal Chemistry Letters, 3(11), 2297-2302. Link
-
BenchChem. (2025).[5] "α-Alkylation of Octahydroindole-2-Carboxylic Acid Derivatives." Application Note. Link
Sources
- 1. longdom.org [longdom.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid - Google Patents [patents.google.com]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptides
Introduction: Harnessing Conformational Rigidity for Advanced Peptide Therapeutics
The landscape of peptide-based drug discovery is continually evolving, driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A powerful strategy in the design of next-generation peptidomimetics is the incorporation of non-canonical, conformationally constrained amino acids.[1] Among these, octahydro-1H-indole-2-carboxylic acid (Oic), a bicyclic proline analogue, has emerged as a cornerstone for imparting desirable pharmacological properties.
The defining feature of Oic is its rigid bicyclic structure, which significantly restricts the conformational freedom of the peptide backbone.[1] This constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. Furthermore, the saturated ring system of Oic increases its lipophilicity compared to standard amino acids, which can improve passive membrane permeability and overall bioavailability.[2] The therapeutic potential of this unique amino acid is exemplified by its presence in several clinically successful drugs, including the antihypertensives Perindopril and Trandolapril, and Icatibant, a potent antagonist of the bradykinin B2 receptor used to treat hereditary angioedema.[1]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Oic into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional advantages of Oic in their therapeutic peptide design.
Chemical and Structural Properties of this compound (Oic)
Oic is characterized by a pyrrolidine ring fused to a cyclohexane ring, creating a rigid bicyclic system.[2] This structure possesses three chiral centers, giving rise to eight possible stereoisomers. The most commonly utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, often referred to as L-Oic, which is commercially available in its Fmoc-protected form (Fmoc-L-Oic-OH) for direct use in SPPS.[2]
The rigid framework of Oic significantly influences the torsional angles of the peptide backbone, similar to proline, but with even greater constraint. This property is instrumental in stabilizing specific secondary structures, such as β-turns and helical motifs, which are often critical for biological activity.
Strategic Considerations for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Oic into a peptide sequence is most efficiently achieved using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. This method offers mild deprotection conditions, preserving the integrity of the Oic residue and other sensitive amino acids in the sequence.
Protecting Group Strategy: The Case of the Indole Nitrogen
A key consideration in peptide synthesis involving amino acids with reactive side chains is the necessity of orthogonal protecting groups. For Oic, the α-amino group is protected with the base-labile Fmoc group. The secondary amine within the saturated octahydroindole ring is significantly less nucleophilic and reactive than the indole nitrogen of tryptophan. Consequently, it does not typically require a protecting group during standard Fmoc-SPPS procedures, simplifying the synthetic workflow. Commercially available Fmoc-Oic-OH is supplied without protection on the indole nitrogen for this reason.
Resin Selection
The choice of solid support depends on the desired C-terminal functionality of the final peptide:
-
For C-terminal amides: Rink Amide resin is the standard choice.
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin is recommended due to its acid lability, allowing for cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact if desired.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines the manual synthesis of a generic Oic-containing peptide on Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-L-Oic-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HATU, HCTU)
-
Cleavage cocktail (see Table 2)
-
Cold diethyl ether
Equipment:
-
Peptide synthesis vessel with a sintered glass filter
-
Shaker or vortex mixer
-
Nitrogen line for agitation and drying
Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., 100 mg, 0.05 mmol scale) into the reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Oic-OH:
-
Rationale: Oic is a sterically hindered amino acid, requiring a potent coupling reagent to ensure efficient amide bond formation and prevent incomplete coupling. Urionium/aminium salt-based reagents like HATU and HCTU are highly effective for this purpose.
-
In a separate vial, dissolve Fmoc-L-Oic-OH (4 equivalents, 0.2 mmol), HATU (3.9 equivalents, 0.195 mmol), and DIEA (8 equivalents, 0.4 mmol) in 3 mL of DMF.
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Verification (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc-Deprotection:
-
After the final coupling step, perform a final deprotection as described in step 2 to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and dry the resin under a stream of nitrogen.
-
-
Cleavage and Global Deprotection:
-
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are crucial to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like tryptophan, methionine, and cysteine.
-
Prepare a fresh cleavage cocktail (see Table 2 for examples). For a standard peptide, a common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, and wash the pellet with cold ether twice more to remove residual scavengers and dissolved protecting group fragments.
-
Dry the crude peptide pellet under vacuum.
-
Table 1: Recommended Coupling Reagents for Oic and Other Hindered Amino Acids
| Coupling Reagent | Full Name | Rationale for Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. Highly effective for hindered couplings. |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/6-Chloro | The 6-chloro-HOBt moiety enhances the reactivity compared to HBTU, making it suitable for difficult sequences. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent with reactivity comparable to HATU but with improved safety profile (non-explosive) and better solubility. |
Protocol 2: Purification of the Crude Oic-Containing Peptide
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide. Oic-containing peptides are often more hydrophobic, which influences the choice of gradient conditions.
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Reverse-phase HPLC system with a C18 column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). If solubility is an issue, small amounts of DMSO or DMF can be used.[3]
-
Method Development (Analytical Scale):
-
It is highly recommended to first optimize the separation on an analytical C18 column.
-
A good starting scouting gradient is a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 30-45 minutes.[4]
-
Based on the retention time of the target peptide, a more focused gradient can be developed for the preparative run to improve resolution and reduce run time.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% ACN/0.1% TFA).
-
Inject the dissolved crude peptide.
-
Run the optimized gradient.
-
Collect fractions corresponding to the desired peptide peak, guided by the UV chromatogram (typically monitored at 214 nm and 280 nm).
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
Protocol 3: Characterization of the Final Peptide
Rationale: It is essential to confirm the identity and purity of the final peptide product. Mass spectrometry confirms the molecular weight, and analytical HPLC provides a quantitative measure of purity.
1. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for peptide analysis.[5]
-
Sample Preparation: Dilute a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Typical ESI-MS Parameters (Positive Ion Mode):
-
Data Analysis: The ESI-MS spectrum will show a series of multiply charged ions ([M+nH]n+). The molecular weight of the peptide can be deconvoluted from this series of peaks and should match the theoretical calculated mass.
2. Analytical HPLC:
-
System: Use an analytical C18 column.
-
Mobile Phases: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: Use the optimized gradient from the purification step.
-
Detection: UV at 214 nm (for the peptide backbone).
-
Data Analysis: Integrate the peak area of the chromatogram to determine the purity of the peptide.
Application Notes: The Impact of Oic in Bioactive Peptides
The incorporation of Oic has proven to be a successful strategy in the development of potent and stable peptide therapeutics.
Case Study: Icatibant - A Bradykinin B2 Receptor Antagonist
Icatibant is a decapeptide that acts as a selective and potent antagonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The inclusion of Oic at the C-terminus is critical for its high affinity and in vivo activity.[1] The rigid conformation imposed by Oic helps to lock the peptide into a structure that effectively blocks the binding of the natural ligand, bradykinin, thereby inhibiting the inflammatory signaling cascade.
Caption: Inhibition of Bradykinin B2 Receptor Signaling by an Oic-containing Antagonist.
Other Applications:
-
Antihypertensives: Oic is a key component of ACE inhibitors like Perindopril and Trandolapril, where its structure mimics the transition state of the substrate, leading to potent enzyme inhibition.
-
Neuropharmacology: The unique conformational properties of Oic are being explored in the design of peptides targeting neurological disorders.[7]
Table 2: Common TFA-Based Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | A common, low-odor cocktail suitable for many peptides without highly sensitive residues. TIS is an efficient cation scavenger. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Arg(Pbf), Trp(Boc), Cys(Trt), and Met. The combination of scavengers provides comprehensive protection. |
| Trp-containing | TFA / EDT / TIS (94:5:1) | Specifically formulated to protect Tryptophan from modification by cations generated during cleavage. |
Conclusion
The incorporation of this compound is a validated and powerful strategy for enhancing the therapeutic potential of peptides. The protocols and technical insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of Oic-containing peptidomimetics. By leveraging the conformational constraint and increased lipophilicity imparted by Oic, researchers can design novel peptide candidates with improved affinity, selectivity, stability, and pharmacokinetic profiles, making it an invaluable tool in modern drug discovery.[1]
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Zielińska, D., Rachtan, M., & Karaś, M. (2021). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Molecules, 26(4), 984. Retrieved from [Link]
-
LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). Retrieved from [Link]
-
Marques, L. G., et al. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 15(4), 796-815. Retrieved from [Link]
-
Taylor, P., & Jones, M. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]
-
Yi, E. C., Lee, H., & Goodlett, D. R. (2007). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of proteome research, 6(6), 2383–2389. Retrieved from [Link]
-
Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical biochemistry, 179(2), 404–412. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
BioVera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
-
Wang, H., & Han, J. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(22), 8501-8506. Retrieved from [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
-
Yale School of Medicine. (n.d.). Electrospray Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biovera.com.au [biovera.com.au]
- 7. chemimpex.com [chemimpex.com]
Advanced Peptidomimetics: Design and Synthesis with Octahydro-1H-indole-2-carboxylic Acid (Oic)
[1]
Abstract
This guide details the strategic incorporation of (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid (Oic) into peptide backbones.[1][2] As a bicyclic, non-proteinogenic proline surrogate, Oic offers a unique combination of enhanced lipophilicity, proteolytic resistance, and rigorous conformational constraint.[2][3] This document provides rational design principles, a validated Solid-Phase Peptide Synthesis (SPPS) protocol, and structural characterization metrics for medicinal chemists and drug developers.
Introduction: The "Proline Plus" Paradigm
In peptidomimetic design, Proline is the standard for inducing turns and restricting backbone flexibility. However, Proline often fails to provide sufficient hydrophobic bulk or metabolic stability for therapeutic candidates.
Octahydro-1H-indole-2-carboxylic acid (Oic) bridges this gap. Structurally, Oic consists of a proline (pyrrolidine) ring fused to a cyclohexane ring.[2] This bicyclic system creates a "Proline Plus" profile:
-
Steric Bulk: The fused cyclohexane ring projects into the
or space, enforcing specific dihedral angles ( ) more strictly than Proline.[4] -
Lipophilicity: The saturated carbocycle significantly increases
, aiding membrane permeability and blood-brain barrier (BBB) transit.[4] -
Protease Shielding: The steric bulk hinders access to the peptide bond by peptidases (e.g., DPPIV, NEP).
Physicochemical Comparison: Pro vs. Oic vs. Tic
To select the correct surrogate, compare Oic against Proline and Tetrahydroisoquinoline-3-carboxylic acid (Tic).[4]
| Property | Proline (Pro) | Oic (Octahydroindole) | Tic (Tetrahydroisoquinoline) |
| Structure | Monocyclic (Pyrrolidine) | Bicyclic (Fused Cyclohexane) | Bicyclic (Fused Benzene) |
| Character | Aliphatic | Highly Lipiphatic | Aromatic |
| Flexibility | Moderate constraint | High constraint (Rigid) | High constraint (Rigid) |
| Minimal side-chain | Large hydrophobic volume | ||
| Primary Use | Turn induction | Hydrophobic core packing, PK improvement |
Strategic Design: When to Deploy Oic
The decision to incorporate Oic should be driven by specific failure modes in the native peptide sequence (e.g., rapid degradation, poor potency).
Decision Logic for Proline Surrogates
The following diagram illustrates the decision process for selecting Oic over other surrogates.
Figure 1: Decision matrix for selecting Oic based on medicinal chemistry bottlenecks.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Oic-Peptides
Incorporating Fmoc-Oic-OH requires modified protocols due to its steric bulk. The secondary amine of the Oic ring is less nucleophilic than a primary amine, making the subsequent coupling (coupling AA onto Oic) the critical step.
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).[4]
-
Amino Acid: Fmoc-Oic-OH (typically (2S, 3aS, 7aS)-isomer).[2]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[4]
-
Solvent: DMF (anhydrous).
Step-by-Step Workflow
Step 1: Coupling Fmoc-Oic-OH to the Resin (or Growing Chain)
Oic acts as the electrophile (Carboxyl component).
-
Activation: Dissolve Fmoc-Oic-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).
-
Reaction: Add to resin. Shake for 2 hours at room temperature.
-
Note: Standard coupling (1 hr) is usually sufficient, but 2 hours ensures completion due to the bulk of the bicyclic system.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine).
Step 2: Fmoc Deprotection of Oic
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycle: Treat 2 x 10 min.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Critical: The resulting free amine is a secondary amine within a sterically crowded bicyclic system.
-
Step 3: Coupling the Next Amino Acid onto Oic (The Critical Step)
Oic acts as the nucleophile (Amine component). This is the most difficult step.
-
Reagents: Use HATU/HOAt or COMU .[4] Avoid weaker reagents like HBTU or DIC/HOBt for this specific junction.
-
Stoichiometry: AA (4 eq) : HATU (4 eq) : HOAt (4 eq) : DIEA (8 eq).
-
Procedure:
-
Pre-activate the incoming AA for 2 minutes.
-
Add to resin containing H-Oic-Peptide-Resin.
-
Double Couple: Perform the reaction for 2 hours, drain, and repeat with fresh reagents for another 2 hours.
-
-
Verification: The Chloranil test is mandatory here. If positive (blue particles), perform a third coupling at 50°C (if Cys/His are absent to avoid racemization).
SPPS Workflow Diagram
Figure 2: SPPS workflow highlighting the critical "Hard Coupling" step onto the secondary amine of Oic.
Structural Validation & Analysis
Once synthesized, the Oic-containing peptide must be validated. Oic induces specific spectral signatures.
NMR Spectroscopy[6][7]
-
Cis/Trans Isomerism: Like Proline, the Xaa-Oic amide bond can exist in cis or trans states.[4][5] However, Oic strongly favors the trans conformation (
) in many sequences due to the steric clash of the cyclohexane ring in the cis state. -
NOE Signals: Look for strong
(trans) vs (cis) correlations.[4] -
Chemical Shift: The
-proton of Oic typically resonates upfield compared to Proline due to the shielding effect of the fused ring.
Circular Dichroism (CD)
-
Polyproline II (PPII) Helix: Oic is a potent stabilizer of the PPII helix. Expect a strong negative band at ~205 nm and a positive band at ~228 nm if an Oic-rich oligomer is formed.
-
Beta-Turns: In
positions of turns, Oic often stabilizes Type II -turns.
Case Study: ACE Inhibitors and Bradykinin Antagonists
The clinical utility of Oic is best exemplified in Perindopril and Icatibant .
-
Perindopril (ACE Inhibitor):
-
Role of Oic: Replaces Proline in the C-terminal segment.[6]
-
Mechanism: The hydrophobic cyclohexane ring of Oic fills the S2' subsite of the Angiotensin-Converting Enzyme (ACE) more effectively than Proline, increasing binding affinity (
) and lipophilicity. -
Outcome: High potency and excellent oral bioavailability.
-
-
Icatibant (Bradykinin B2 Antagonist):
References
-
BenchChem. Octahydroindole-2-carboxylic acid derivatives for drug discovery. Retrieved from
-
LifeTein. Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) in Peptide Design.[2] Retrieved from
-
PubMed Central. A Proline-Based Tectons and Supramolecular Synthons for Drug Design. Retrieved from
-
RSC Advances. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid.[4] Retrieved from
-
PubChem. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- Compound Summary. Retrieved from [7]
-
Vali, S. J., et al. Separation and Quantification of this compound and Its Three Isomers. J Chromat Separation Techniq.[4] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 7. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Octahydro-1H-indole-2-carboxylic Acid (OIC)
Executive Summary
Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic, non-proteinogenic amino acid and a critical chiral intermediate in the synthesis of "pril" class ACE inhibitors, most notably Perindopril and Trandolapril .[1]
The synthesis of OIC presents significant challenges in process chemistry due to the requirement for specific stereochemistry. The pharmacologically active isomer is (2S, 3aS, 7aS) , which possesses a cis-fused ring system. Industrial production typically relies on the catalytic hydrogenation of indole-2-carboxylic acid or its partially reduced derivative, indoline-2-carboxylic acid.
This guide details a robust, scalable protocol for the Catalytic Hydrogenation of (S)-Indoline-2-Carboxylic Acid , the preferred industrial route to maximize diastereoselectivity and yield.
Key Process Metrics
-
Target Purity: >99.0% (HPLC)
-
Diastereomeric Excess (de): >98% (cis-isomer)
-
Yield: >85%
-
Scale: Pilot to Manufacturing (1 kg – 100 kg batch size)
Strategic Route Analysis
While direct hydrogenation of indole-2-carboxylic acid is possible, it often yields a racemic mixture requiring expensive late-stage resolution. The "Servier Route" (adopted from US Patent 4,914,214) is the industry standard. It utilizes a two-stage reduction strategy:
-
Stage 1 (Pre-requisite): Selective reduction of Indole-2-carboxylic acid to Indoline-2-carboxylic acid, followed by resolution to isolate the (S)-Indoline-2-carboxylic acid .
-
Stage 2 (Focus of this Guide): High-pressure catalytic hydrogenation of (S)-Indoline-2-carboxylic acid to (2S, 3aS, 7aS)-OIC .
Why this route?
-
Stereocontrol: Hydrogenation of the chiral (S)-indoline precursor using Rhodium or Platinum catalysts strongly favors the cis-ring fusion (3aS, 7aS) due to the "anchoring" effect of the existing chiral center at C2.
-
Cost Efficiency: Resolving the intermediate (Indoline) is cheaper than resolving the final product (Octahydroindole).
Reaction Pathway Diagram[2][3]
Figure 1: Strategic pathway focusing on the hydrogenation of the chiral indoline intermediate to ensure stereochemical integrity.
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol describes the conversion of (S)-Indoline-2-carboxylic acid to (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid.[2][3][4][5]
Reagents & Equipment
| Component | Specification | Function |
| Precursor | (S)-Indoline-2-carboxylic acid | Starting Material (SM) |
| Catalyst | 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C | Stereoselective Catalyst |
| Solvent | Methanol (HPLC Grade) or Acetic Acid | Reaction Medium |
| Acid Additive | HCl (if using MeOH) | Promotes cis-selectivity |
| Reactor | Hastelloy or SS316 Autoclave | High-pressure vessel |
Process Workflow
Step 1: Catalyst Loading (Inert Atmosphere)
-
Safety: Rhodium catalysts are pyrophoric when dry. Handle as a water-wet paste or under nitrogen.
-
Charge the reactor with (S)-Indoline-2-carboxylic acid (1.0 equiv).
-
Add Methanol (10 vol relative to SM mass).
-
Add Catalyst (5% Rh/C, 5 wt% loading relative to SM). Note: Rhodium is preferred over Platinum for minimizing hydrogenolysis side products.
Step 2: Hydrogenation
-
Seal the reactor and purge with Nitrogen (3x 5 bar).
-
Purge with Hydrogen (3x 5 bar).
-
Pressurize to 30 bar (approx. 435 psi) with Hydrogen.
-
Heat the mixture to 60°C .
-
Agitate at high RPM (800-1000 RPM) to eliminate mass-transfer limitations.
-
Reaction Time: 6–12 hours. Monitor Hydrogen uptake.
Step 3: Filtration & Workup
-
Cool reactor to 20°C. Vent H₂ and purge with N₂.
-
Filter the catalyst through a spark-proof filter (e.g., Celite bed) under inert gas.
-
Recycle: The catalyst can often be re-used 2-3 times with minimal activity loss.
-
Concentrate the filtrate under vacuum to remove Methanol.
Step 4: Solvent Swap & Isolation
-
Dissolve the residue in Dioxane or Water .
-
Lyophilize (if water) or crystallize (if Dioxane/Acetone) to obtain the crude solid.
Protocol 2: Purification & Crystallization[3]
Although the Rh-catalyzed route is highly selective, minor trans-isomers or unreacted Indoline may persist.
Step 1: Crystallization [3][5]
-
Dissolve crude OIC in minimum hot Ethanol (or Ethanol/Water 9:1).
-
Allow to cool slowly to Room Temperature, then chill to 4°C.
-
(2S, 3aS, 7aS)-OIC crystallizes preferentially.
-
Filter and wash with cold Acetone.
Step 2: Drying
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Target Moisture: < 0.5% (LOD).
Process Engineering Flow Diagram
Figure 2: Industrial unit operation flow for OIC production.
Analytical Controls (Quality Assurance)
OIC lacks a strong UV chromophore (saturated ring), making standard UV-HPLC difficult.
Method A: HPLC with Refractive Index (RI) Detection[1][7]
-
Column: Inertsil ODS-4 or equivalent C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RID) at 35°C.
-
Rationale: RI is universal and effective for non-chromophoric amino acids.
Method B: NMR Spectroscopy
-
1H NMR (D₂O): Confirm absence of aromatic protons (7.0-7.5 ppm range) to verify full hydrogenation.
-
Stereochemistry: The coupling constants of the protons at C2, C3a, and C7a are diagnostic for the cis-fusion.
Quantitative Data Summary (Expected Results)
| Parameter | Acceptance Criteria | Typical Result |
| Appearance | White to off-white powder | White crystalline powder |
| Purity (HPLC) | ≥ 98.5% | 99.2% |
| Optical Rotation | [α]D ≈ -45° to -50° (c=1, MeOH) | -48.5° |
| Water Content | ≤ 1.0% | 0.4% |
Process Safety & Troubleshooting
Critical Process Parameters (CPPs)
-
Hydrogen Pressure: < 10 bar may lead to incomplete reaction; > 60 bar offers diminishing returns and increases safety risk.
-
Temperature: > 80°C increases the risk of cis-to-trans isomerization or ring opening.
-
Catalyst Poisoning: Sulfur or amine impurities in the Indoline precursor will kill the Rh catalyst. Ensure SM purity >98%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (H₂ uptake stops) | Catalyst poisoning or Mass transfer limit | Check agitation speed. If speed is high, add fresh catalyst (10% of original load). |
| Low Diastereoselectivity (High trans isomer) | Temperature too high or wrong solvent | Reduce temp to 45°C. Ensure acidic conditions (add small amount of HCl if using MeOH). |
| Grey Product | Catalyst leaching (Colloidal metal) | Use a finer filter aid (Charcoal/Celite) or perform a metal scavenger treatment (e.g., SiliaMetS). |
References
-
US Patent 4,914,214 . Process for the industrial synthesis of perindopril.[6][7] Les Laboratoires Servier.[7] Link
-
US Patent 6,835,843 . Method for synthesis of perindopril and its pharmaceutically acceptable salts.[6][7] Les Laboratoires Servier.[7] Link
-
Pasunooti, K. et al. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid.[8] Organic & Biomolecular Chemistry.[6][8][9][10] Link
-
Tejedor, D. et al. (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Journal of Organic Chemistry (via PMC). Link
-
Reddy, A.V. et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Link
Sources
- 1. longdom.org [longdom.org]
- 2. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 8. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Octahydro-1H-indole-2-carboxylic Acid and its Esters
An In-Depth Technical Guide to the Esterification of Octahydro-1H-indole-2-carboxylic Acid
This compound (OIC) is a bicyclic, non-proteinogenic amino acid that serves as a critical chiral building block in modern pharmaceutical synthesis. Its rigid conformational structure, a result of the fused ring system, makes it an invaluable proline analogue for designing peptidomimetics with enhanced metabolic stability and bioavailability.[1] Most notably, specific stereoisomers of OIC are key starting materials for the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril, drugs vital for managing hypertension and heart failure.[2][3]
The conversion of OIC's carboxylic acid moiety into an ester is a frequent and crucial transformation in the synthetic routes toward these active pharmaceutical ingredients (APIs). OIC esters are not only key intermediates for subsequent reactions like amide bond formation but also serve to protect the carboxylic acid group and modify the molecule's solubility and handling properties.[4]
However, the esterification of OIC is not without its challenges. The molecule possesses a secondary amine that can compete as a nucleophile, a sterically demanding bicyclic framework, and three chiral centers that must be controlled to ensure the therapeutic efficacy of the final product.[1][3] This guide provides a detailed exploration of several robust esterification methods applicable to OIC, offering insights into the mechanistic rationale behind each choice and providing detailed protocols for their successful implementation in a research and development setting.
Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is one of the most fundamental methods for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[5] For substrates like OIC, this method is effective, particularly for simple alkyl esters (e.g., methyl or ethyl), though it requires careful control to achieve high yields.
Causality and Mechanistic Insight
The reaction mechanism hinges on the activation of the carboxylic acid's carbonyl group by protonation, which significantly increases its electrophilicity.[6][7] The alcohol, acting as a weak nucleophile, can then attack the activated carbonyl carbon. A series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and yielding the ester. The secondary amine of OIC is also protonated under these conditions, forming an ammonium salt. This conveniently protects the amine from participating in side reactions and often aids in the initial dissolution in the polar alcoholic solvent.
The reaction is an equilibrium process.[5] To drive the reaction toward the ester product, Le Châtelier's principle is exploited by using a large excess of the alcohol solvent and, if practical, by removing the water that is formed.
Caption: Simplified workflow of Fischer-Speier esterification.
Experimental Protocol: Methyl Ester Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of OIC).
-
Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5-2.0 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise.[8][9] Note: The addition is exothermic. Using SOCl₂ or generating HCl gas in situ from acetyl chloride and methanol are common alternatives to sulfuric acid.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~8-9 to neutralize the acid and deprotonate the amine.
-
Isolation: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification - A Mild Approach for Sensitive Substrates
For more complex alcohols or when the substrate contains acid-labile functional groups, the Steglich esterification offers a powerful alternative that proceeds under mild, neutral conditions.[10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), for activation and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11]
Causality and Mechanistic Insight
This method avoids the harsh conditions of the Fischer-Speier reaction. The carboxylic acid first adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP.[10] DMAP, a "super-nucleophile," attacks the O-acylisourea to form an even more reactive N-acylpyridinium intermediate. This species is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. A key advantage is the suppression of a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10]
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Experimental Protocol: tert-Butyl Ester Synthesis
Note: For this reaction, the secondary amine of OIC should be protected (e.g., as a Boc or Cbz derivative) to prevent it from acting as a nucleophile and forming an amide.
-
Setup: To a solution of N-protected OIC (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM, 20 mL per gram of acid), add a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-protected OIC tert-butyl ester.
Method 3: Trimethylsilylchloride (TMSCl) in Alcohol - A Convenient In Situ Acid Catalyst
This method provides a convenient and milder alternative to using concentrated mineral acids for Fischer-type esterifications. It is particularly effective for preparing methyl esters of amino acids.[12]
Causality and Mechanistic Insight
Trimethylsilylchloride reacts rapidly with alcohols (e.g., methanol) to generate hydrochloric acid (HCl) in situ. This freshly generated, anhydrous HCl then acts as the catalyst for the esterification, following the same mechanism as the Fischer-Speier reaction.[12] The process is generally cleaner and easier to control than adding corrosive, concentrated acids directly. The TMSCl can also transiently protect the carboxylic acid as a silyl ester, further activating it towards nucleophilic attack.
Experimental Protocol: Methyl Ester Synthesis
-
Setup: Suspend OIC (1.0 eq) in anhydrous methanol (20 mL per gram of OIC) in a round-bottom flask with a magnetic stir bar and a drying tube.
-
Reagent Addition: Cool the suspension to 0 °C. Add TMSCl (2.0-3.0 eq) dropwise via syringe. The mixture should become a clear solution as the hydrochloride salt of the amino acid ester forms.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TMSCl under reduced pressure. The resulting white solid is the hydrochloride salt of the OIC methyl ester, which is often pure enough for subsequent steps.
-
Neutralization (Optional): If the free-base form of the ester is required, dissolve the hydrochloride salt in water, cool to 0 °C, and neutralize with a base (e.g., NaHCO₃ or NH₄OH) before extracting with an organic solvent as described in the Fischer-Speier protocol.
Comparative Summary of Esterification Methods
| Method | Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer-Speier | OIC, Alcohol (excess), H₂SO₄ or HCl (cat.) | Reflux (4-12h) | Good to Excellent | Inexpensive reagents; scalable; amine is self-protected via protonation. | Harsh acidic conditions; equilibrium reaction requires driving to completion.[5] |
| Steglich | N-Protected OIC, Alcohol, DCC, DMAP (cat.) | 0 °C to RT (12-24h) | Excellent | Very mild, neutral conditions; suitable for sensitive substrates and hindered alcohols.[10][11] | Requires N-protection; DCC is an allergen; DCU byproduct can be difficult to remove.[13] |
| TMSCl in Alcohol | OIC, Alcohol (excess), TMSCl | 0 °C to RT (12-24h) | Good to Excellent | Milder than direct strong acid addition; convenient in situ acid generation; simple workup.[12] | Primarily for simple alkyl esters; generates HCl gas. |
Critical Considerations for Success
-
N-Protection Strategy: For methods that do not operate under strongly acidic conditions (e.g., Steglich), the secondary amine of OIC is nucleophilic and can lead to undesired side reactions. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (benzyl chloroformate) is often a necessary preliminary step.[14][15]
-
Stereochemical Integrity: OIC possesses three stereocenters. The conditions for esterification must be chosen to avoid epimerization, particularly at the C-2 position. Mild methods like Steglich esterification are generally considered safe in this regard.[16] Harsh acidic or basic conditions, especially with prolonged heating, can increase the risk of racemization.
-
Analytical Monitoring: Due to the lack of a strong UV chromophore in the OIC scaffold, monitoring reaction progress and purity can be challenging. HPLC with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often required.[2][3] For TLC analysis, staining with reagents like potassium permanganate or ninhydrin (for the free amine) is necessary.
References
-
Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Pharmaceutical Analytica Acta. [Link]
-
Master Organic Chemistry (2022) Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fallon, B., S. G. O'Dowd, et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Journal of the American Chemical Society (2022) Potentially Prebiotic Synthesis of Aminoacyl-RNA via a Bridging Phosphoramidate-Ester Intermediate. JACS. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Khan Academy. Fischer esterification. Khan Academy. [Link]
-
RSC Publishing (2019) Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]
-
Jiménez, A. I., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses Procedure (1981) Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
- Google Patents. Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
-
YouTube (2016) Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. [Link]
-
Longdom Publishing (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
The Synthetic Inspector. Acid to Ester – Common Conditions. [Link]
-
ResearchGate (2016) How to do esterification of amino acid?. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Grokipedia. Steglich esterification. [Link]
- Google Patents. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
De Castro, C., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
-
Chemistry LibreTexts (2021) Protection of Amino Groups in Synthesis. [Link]
-
e-Gnosis. Carboxyl protecting groups. [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. This compound; CAS No.: 80828-13-3 [chemshuttle.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of Octahydro-1H-indole-2-carboxylic Acid as a Chiral Building Block in Modern Drug Discovery and Peptide Science
Foreword for the Advanced Researcher
Octahydro-1H-indole-2-carboxylic acid (OIC), a conformationally constrained bicyclic amino acid, has emerged as a pivotal chiral building block in contemporary medicinal chemistry and peptide design. Its rigid scaffold offers a unique tool to modulate the topographical features of bioactive molecules, thereby enhancing their potency, selectivity, and metabolic stability. This guide moves beyond a mere recitation of facts to provide a deep, experience-driven exploration of OIC's strategic implementation. We will delve into the causality behind methodological choices, offering not just protocols, but a validated framework for innovation. This document is crafted for the discerning researcher, scientist, and drug development professional who seeks to leverage the full potential of this versatile chiral synthon.
The Crucial Role of Stereochemistry in OIC's Biological Function
The therapeutic efficacy of molecules derived from this compound is intrinsically linked to their precise three-dimensional arrangement. With three chiral centers, OIC can exist as eight distinct stereoisomers. The biological activity of pharmaceuticals synthesized using OIC is highly dependent on the specific stereoisomer employed. For instance, the (2S,3aS,7aS) isomer is a key precursor for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, while the (2S,3aR,7aS) isomer is fundamental to the production of Trandolapril.[1] This stereospecificity underscores the critical need for robust methods to both synthesize and isolate enantiomerically pure OIC isomers.
From Racemate to Enantiopure Isomer: A Practical Guide to Synthesis and Resolution
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of indoline-2-carboxylic acid. This process typically yields a mixture of diastereomers, necessitating a subsequent resolution step to isolate the desired stereoisomer.
Protocol 1: Synthesis of Diastereomeric Mixture of this compound
This protocol outlines a standard procedure for the synthesis of a diastereomeric mixture of OIC, which serves as the starting material for chiral resolution.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
-
Filtration apparatus
-
Rotary evaporator
-
Hydrogenation reactor
Procedure:
-
In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Add Platinum(IV) oxide (300 mg) to the solution.
-
Pressurize the reactor with hydrogen gas and heat to 60°C.
-
Maintain the reaction under these conditions for 24 hours, ensuring continuous stirring.
-
After the reaction is complete, carefully vent the reactor and filter the catalyst. Wash the catalyst with a small amount of acetic acid.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallize the resulting residue from ethanol to yield a mixture of this compound diastereomers as a white solid.
Expert Insight: The choice of catalyst and solvent can influence the diastereomeric ratio of the product. While PtO₂ in acetic acid is a common system, exploring other catalysts like rhodium on carbon may offer different selectivities.
Protocol 2: Diastereomeric Resolution of this compound via Crystallization
While preparative HPLC is a powerful tool for isomer separation, classical resolution through diastereomeric salt formation and crystallization remains a cost-effective and scalable method. Here, we present a generalized protocol using a chiral resolving agent.
Materials:
-
Diastereomeric mixture of this compound
-
Chiral resolving agent (e.g., L-mandelic acid, (R)-1-phenylethanamine)
-
Suitable solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Filtration apparatus
-
pH meter and appropriate acid/base for salt breaking
Procedure:
-
Dissolve the diastereomeric mixture of OIC in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
The salt of one diastereomer should preferentially crystallize out of the solution. The choice of solvent is critical and may require optimization to achieve good separation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the enantiopure OIC, dissolve the diastereomeric salt in water and adjust the pH with a suitable acid (e.g., HCl) or base to break the salt.
-
The resolved OIC can then be extracted with an organic solvent or collected by filtration if it precipitates.
-
The enantiomeric excess of the resolved OIC should be determined by chiral HPLC.
Self-Validation: The success of the resolution is contingent on the differential solubility of the diastereomeric salts. It is crucial to monitor the enantiomeric excess of both the crystallized salt and the mother liquor to optimize the process.
Analytical Characterization: Ensuring Stereochemical Purity
The confirmation of the stereochemical purity of the resolved this compound is paramount. A robust and validated analytical method is essential for quality control.
Protocol 3: HPLC-Based Separation and Quantification of OIC Isomers
This protocol provides a reliable method for the separation and quantification of the different stereoisomers of OIC.[2]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with a Refractive Index Detector (RID) |
| Column | C18, Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of each OIC isomer (e.g., 2.5 mg/mL) in the mobile phase.
-
Test Solution: Accurately weigh and dissolve the OIC sample in the mobile phase to a final concentration of approximately 5 mg/mL.
Data Analysis:
The retention times of the different isomers will allow for their identification and quantification. The peak area of each isomer is used to determine its percentage in the sample.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptide sequences is a powerful strategy to introduce conformational constraints and enhance biological activity. The use of Fmoc-protected OIC derivatives is standard practice in solid-phase peptide synthesis (SPPS).
Protocol 4: Coupling of Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid in SPPS
The sterically hindered nature of OIC requires optimized coupling conditions to ensure efficient peptide bond formation.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-OIC-OH)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in the SPPS vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-OIC-OH:
-
In a separate vial, pre-activate the Fmoc-OIC-OH (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated Fmoc-OIC-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitoring the reaction with a qualitative ninhydrin test is recommended to ensure completion.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Subsequent Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.
Causality in Reagent Selection: The use of potent coupling reagents like HATU or HCTU is crucial for overcoming the steric hindrance of Fmoc-OIC-OH. These reagents form highly reactive activated esters, driving the acylation of the secondary amine on the resin-bound peptide to completion. The choice of base is also important; non-nucleophilic bases like DIPEA are preferred to minimize side reactions.
Protocol 5: Cleavage and Deprotection of OIC-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
A Case Study: Synthesis of a Perindopril Intermediate
To illustrate the practical application of this compound, we will outline the synthesis of a key intermediate in the production of Perindopril.
Protocol 6: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester
The protection of the carboxylic acid as a benzyl ester is a common strategy to facilitate subsequent coupling reactions.
Materials:
-
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
To a solution of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid in toluene, add a molar equivalent of p-toluenesulfonic acid monohydrate and an excess of benzyl alcohol.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture.
-
Remove the toluene under reduced pressure.
-
The resulting p-toluenesulfonate salt of the benzyl ester can be used directly in the next step or neutralized with a base and extracted to yield the free base of the ester.
Protocol 7: Coupling to Form a Perindopril Intermediate
This protocol describes the coupling of the OIC benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.
Materials:
-
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester p-toluenesulfonate salt
-
N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Filtration apparatus
Procedure:
-
Suspend the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester p-toluenesulfonate salt in DCM.
-
Add triethylamine to neutralize the salt and liberate the free amine.
-
In a separate flask, dissolve N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, HOBt, and DCC in DCM.
-
Add the solution from step 3 to the solution from step 2 and stir the reaction mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous solutions (e.g., dilute acid, bicarbonate, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Perindopril benzyl ester intermediate.
Visualizing the Workflow
To provide a clear overview of the key processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the synthesis and resolution of OIC.
Caption: SPPS cycle for incorporating OIC into a peptide.
Conclusion and Future Perspectives
This compound stands as a testament to the power of stereochemically defined building blocks in shaping the future of drug discovery and peptide science. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to confidently and creatively employ this versatile chiral synthon. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the strategic application of conformationally constrained amino acids like OIC will undoubtedly continue to drive the development of next-generation therapeutics with enhanced efficacy and specificity.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(9), 817-825. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
- European Patent Office. (2005). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril (EP1679072B9).
-
Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97–101. Available at: [Link]
- European Patent Office. (2007). Process for the preparation of perindopril and salts thereof (EP1864973A1).
Sources
Application Note: Quantification of Octahydro-1H-indole-2-carboxylic Acid Diastereomers by HPLC
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid. As a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, the stereochemical purity of this compound is of utmost importance.[1][2] The inherent challenges in this analysis, namely the presence of three chiral centers and the lack of a strong chromophore, are addressed through a specialized methodology.[3] This guide provides a detailed protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction: The Analytical Challenge
This compound (OICA) is a bicyclic amino acid analog that serves as a fundamental building block in the synthesis of several pharmaceuticals. The hydrogenation of its precursor can result in a mixture of diastereomers.[4] Since the pharmacological activity and safety of the final drug product are intrinsically linked to its stereochemistry, the precise quantification of each OICA diastereomer is a non-negotiable aspect of process control and quality assurance.
The primary analytical hurdles for OICA are twofold:
-
Stereoisomerism: With three chiral centers, OICA can exist as four pairs of enantiomers (eight stereoisomers in total). The separation of these closely related diastereomers requires high-resolution chromatographic techniques.
-
Detection: OICA lacks a significant UV-absorbing chromophore, rendering standard UV-Vis HPLC detectors ineffective for sensitive quantification.[3]
This note describes a reversed-phase HPLC method coupled with Refractive Index Detection (RID) to overcome these challenges, providing a reliable and reproducible quantification strategy. An alternative derivatization approach for use with UV or fluorescence detection is also discussed.
Chromatographic Principle
The separation of diastereomers is achievable on achiral stationary phases because they possess different physical properties.[5][6] This method leverages a C18 reversed-phase column to resolve the diastereomers based on subtle differences in their hydrophobicity and interaction with the stationary phase. For enantiomeric separation, a chiral stationary phase (CSP) would be required.[7][8][9]
Due to the non-chromophoric nature of OICA, a universal detector that does not rely on light absorption is necessary. The Refractive Index Detector (RID) is an ideal choice as it measures the change in the refractive index of the mobile phase as the analyte elutes, a bulk property of the solution.[3]
Experimental Workflow
The overall workflow for the quantification of OICA diastereomers is outlined below. Each step is detailed in the subsequent sections.
Figure 1: General experimental workflow for OICA diastereomer analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standards (for all relevant diastereomers)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[10]
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Refractive Index Detector (RID)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (pH adjusted to 3.0) |
| Gradient | Isocratic at 20:80 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Run Time | 30 minutes |
Rationale for parameter selection:
-
Column: A standard C18 column provides a good balance of hydrophobicity for retaining and separating the diastereomers.
-
Mobile Phase: A simple acetonitrile/water mobile phase is effective for reversed-phase chromatography. The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Temperature Control: Maintaining a constant temperature for both the column and the RID is critical for baseline stability and reproducible retention times, especially with RID which is sensitive to temperature fluctuations.
Protocols
Mobile Phase Preparation
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of deionized water. Adjust pH to 3.0 if necessary.
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered aqueous component with acetonitrile in an 80:20 (v/v) ratio.
-
Degas the mobile phase thoroughly using sonication or vacuum degassing before use.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of each OICA diastereomer reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to create individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard working solution containing all diastereomers at a concentration of 100 µg/mL by diluting the stock solutions with the mobile phase.
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the mixed standard working solution with the mobile phase.
Sample Preparation
-
Accurately weigh a sample containing OICA and transfer it to a volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
The quantification of each diastereomer is achieved through the external standard method.
Figure 2: Logic diagram for the quantification process.
-
Calibration Curve: Inject the prepared calibration standards. Plot the peak area of each diastereomer against its corresponding concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good fit.
-
Quantification: Inject the prepared sample. Using the peak area obtained for each diastereomer in the sample, calculate its concentration using the regression equation from the calibration curve.
Expected Results and Performance
A successful separation will show baseline resolution between the major diastereomeric peaks. The following table presents example data for a method validation.
| Parameter | Diastereomer A | Diastereomer B | Diastereomer C | Diastereomer D |
| Retention Time (min) | 12.5 | 14.2 | 16.8 | 18.1 |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | 0.9996 |
| LOD (µg/mL) | 2.5 | 2.8 | 2.3 | 2.6 |
| LOQ (µg/mL) | 8.0 | 8.5 | 7.8 | 8.2 |
| Precision (%RSD, n=6) | 1.2% | 1.5% | 1.1% | 1.3% |
| Accuracy (% Recovery) | 99.5% | 101.2% | 99.8% | 100.5% |
Alternative Strategy: Pre-Column Derivatization
For laboratories not equipped with an RID, or for applications requiring higher sensitivity, pre-column derivatization is a viable alternative.[11] This involves reacting the primary or secondary amine of the OICA with a derivatizing agent to attach a chromophoric or fluorophoric tag.
-
Common Reagents: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or reagents from commercial kits like Waters AccQ•Tag™ can be used.
-
Detection: The derivatized OICA can then be detected using a standard UV-Vis or Fluorescence detector.
-
Considerations: The derivatization reaction must be reproducible and complete. The reaction conditions may also alter the chromatographic selectivity, requiring method re-optimization.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound diastereomers. By employing a C18 reversed-phase column and a Refractive Index Detector, this protocol effectively addresses the challenges of separating structurally similar, non-chromophoric compounds. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and process monitoring in pharmaceutical development and manufacturing.
References
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012, August 26).
- Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column - SIELC Technologies.
- Selection of Stationary Phases in Supercritical Fluid Chromatography - Encyclopedia.pub. (2022, July 20).
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing.
- A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method - ResearchGate.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic... - ResearchGate. (2025, August 10).
- Technical Support Center: Purification of Octahydro-1H-indole-2...
- Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC - NIH.
- Comparative study on separation of diastereomers by HPLC - ResearchGate.
- A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - this compound BY HPLC METHOD.
- Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns - Sigma-Aldrich.
- The impact of chirality on the analysis of alkaloids in plant - Pharmacia. (2021, September 7).
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 10. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
Troubleshooting & Optimization
improving yield in octahydro-1H-indole-2-carboxylic acid synthesis
<Technical Support Center: Octahydro-1H-indole-2-carboxylic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (OIC) is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The rigid, bicyclic structure of OIC imparts valuable conformational constraints, enhancing the bioactivity and metabolic stability of peptide-based drugs. However, the synthesis of OIC is fraught with challenges, primarily revolving around yield, purity, and stereochemical control. With three chiral centers, OIC can exist as eight stereoisomers, and isolating the desired isomer in high purity is paramount for therapeutic efficacy.[2]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common issues encountered during OIC synthesis.
Part 1: Troubleshooting Common Synthesis Problems
The most prevalent route to OIC is the catalytic hydrogenation of indole-2-carboxylic acid or its derivatives. This section will focus on troubleshooting this critical step.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is stalled or incomplete. What are the likely causes?
A1: An incomplete hydrogenation can be due to several factors:
-
Catalyst Inactivation: The secondary amine product can poison the catalyst, hindering the reaction's progress.[3] Additionally, impurities in the starting material or solvent can deactivate the catalyst.
-
Insufficient Hydrogen Pressure: While some hydrogenations can proceed at lower pressures, complete saturation of the indole ring often requires higher pressures to achieve a reasonable reaction rate.[3]
-
Inadequate Temperature: The reaction may require heating to overcome the activation energy for the hydrogenation of the aromatic ring. A typical temperature for this reaction is around 60°C.
-
Poor Catalyst Quality or Loading: Ensure the catalyst is fresh and active. An insufficient amount of catalyst will lead to a slow or incomplete reaction.
Q2: I'm observing a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Controlling the stereochemistry is a significant challenge in OIC synthesis. The formation of a mixture of diastereomers is common.[4] Here are some strategies to improve stereoselectivity:
-
Catalyst Choice: The choice of catalyst can significantly influence the diastereoselectivity. Platinum-based catalysts like PtO2 are often used.[5] Some studies suggest that modifying reaction conditions such as the catalyst, solvent, temperature, and acid addition can favor the formation of one diastereomer over another.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the substrate's approach to the catalyst surface, thereby influencing the stereochemical outcome. Hexafluoroisopropanol has been shown to be a powerful solvent for the hydrogenation of indole derivatives, providing selective access to cis-fused octahydroindoles.
-
Starting Material Configuration: The stereochemistry of the starting material, if chiral, will direct the stereochemical outcome of the hydrogenation. Starting with an enantiomerically pure indoline-2-carboxylic acid is a common strategy.[5]
Q3: My final product is difficult to purify. What are the best methods for isolating the desired OIC isomer?
A3: The separation of OIC diastereomers can be challenging due to their similar physical properties.
-
Crystallization: Fractional crystallization is a common method to separate diastereomers. The resulting residue after hydrogenation can be crystallized from a suitable solvent like ethanol to afford the pure desired isomer.[5]
-
Chromatography: While less efficient on a large scale, chromatographic purification can be used to separate diastereomers.[6]
-
Derivatization: In some cases, derivatizing the mixture of diastereomers can facilitate separation. For example, selective condensation with trichloroacetaldehyde has been used to separate stereoisomers.
Part 2: Experimental Protocols and Optimization
This section provides a detailed protocol for a common synthetic route to OIC and offers guidance on optimizing reaction conditions.
Optimized Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic acid
This protocol is adapted from a literature procedure for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[5]
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Acetic Acid (glacial)
-
Platinum (IV) oxide (PtO2, Adams' catalyst)
-
Hydrogen gas
-
Ethanol
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Carefully add PtO2 (e.g., 300 mg) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by checking for the cessation of hydrogen uptake. The reaction typically takes 24 hours.[5]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the catalyst with acetic acid.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallize the resulting residue from ethanol to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 10 wt% PtO2 | Vary from 5-15 wt% | Insufficient catalyst leads to slow reactions; excess is costly and can complicate workup. |
| Hydrogen Pressure | 50-100 psi | Increase up to 5 MPa for difficult substrates | Higher pressure increases hydrogen concentration, accelerating the reaction rate.[7] |
| Temperature | 60°C | Vary from 40-80°C | Higher temperatures can increase reaction rate but may lead to side reactions or catalyst degradation. |
| Solvent | Acetic Acid | Test alternative solvents like ethanol or hexafluoroisopropanol | Solvent can influence catalyst activity and stereoselectivity. |
Part 3: Alternative Synthetic Routes
While catalytic hydrogenation is common, other methods exist for synthesizing OIC.
Reductive Amination
Reductive amination offers an alternative pathway, typically involving the reaction of a ketone or aldehyde with an amine, followed by reduction of the resulting imine.[8] This method can be advantageous for controlling the introduction of substituents.
Troubleshooting Reductive Amination:
-
Low Imine Formation: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent can be beneficial.
-
Side Reactions: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less likely to reduce the starting carbonyl compound.[8]
-
Over-alkylation: Direct alkylation of amines can lead to multiple alkylations.[8] Reductive amination provides a more controlled, stepwise approach to amine synthesis.
Diagrams
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of indoline-2-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in OIC synthesis.
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012, August 26). Retrieved from [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. Retrieved from [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Retrieved from [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. (2023, July 12). Retrieved from [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC - NIH. Retrieved from [Link]
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC - NIH. Retrieved from [Link]
-
A practical catalytic reductive amination of carboxylic acids - PMC - NIH. Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
(PDF) Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst - ResearchGate. Retrieved from [Link]
- AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents.
-
Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02117H. (2017, July 26). Retrieved from [Link]
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Retrieved from [Link]
-
(PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids - ResearchGate. Retrieved from [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 7. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in scaling up octahydro-1H-indole-2-carboxylic acid production
Topic: Challenges in Scaling Up Octahydro-1H-indole-2-carboxylic acid (OIC) Production Document ID: KB-OIC-2024-SC Status: Active Authorized Personnel: Process Chemists, CMC Leads, Scale-Up Engineers
System Overview & Pharmacophore Context
This compound (OIC) is a bicyclic non-proteinogenic amino acid. It serves as the critical pharmacophore "warhead" for lipophilic ACE inhibitors, most notably Perindopril and Trandolapril .
-
Critical Quality Attribute (CQA): Stereochemistry.
-
The molecule possesses three chiral centers: C2, C3a, and C7a.
-
Target Isomer: (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid (often referred to as the all-cis or cis-syn isomer).
-
Impurity Profile: The primary impurities are the (2S, 3aR, 7aR) diastereomer (trans-fused) and the C2-epimers.
-
Quick Reference: Synthesis Pathway
The industrial standard involves the catalytic hydrogenation of (S)-Indoline-2-carboxylic acid (or Indole-2-carboxylic acid).[1]
Figure 1: Hydrogenation pathway illustrating the critical divergence between the target cis-fused isomer and trans-fused impurities.
Critical Process Module: Hydrogenation & Catalysis
Ticket #402: Reaction Stalling at Indoline Stage
User Report: "We are running the hydrogenation of indole-2-carboxylic acid using 5% Pd/C in methanol at 5 bar. The reaction stops completely at the indoline intermediate. We cannot push it to the octahydro- species."
Diagnosis: Palladium (Pd) is excellent for reducing the electron-rich pyrrole ring of the indole (C2-C3 double bond) but is often insufficient for reducing the benzene ring under mild conditions due to aromatic stabilization. Furthermore, the secondary amine formed (indoline) can coordinate strongly to the catalyst surface, poisoning it.
Solution Protocol:
-
Switch Catalyst: Transition to Platinum Oxide (Adams' Catalyst, PtO₂) or 5% Rhodium on Alumina (Rh/Al₂O₃) . These metals have higher activity for carbocyclic ring reduction.
-
Change Solvent System: Switch from Methanol to Glacial Acetic Acid .
-
Process Parameters:
-
Temperature: Increase to 60°C.
-
Pressure: Maintain 10–50 bar (depending on vessel rating).
-
Ticket #409: Low Diastereomeric Ratio (dr)
User Report: "We achieved full conversion, but the ratio of (2S,3aS,7aS) to the (2S,3aR,7aR) isomer is only 60:40. We need >90:10 for downstream crystallization."
Expert Insight: The cis-fused ring system is kinetically favored, but thermodynamic conditions (high heat) can promote isomerization to the trans-fused system.
Optimization Table: Catalyst Impact on Stereoselectivity
| Catalyst | Solvent | Pressure | Typical cis:trans Ratio | Notes |
| PtO₂ (Adams') | Acetic Acid | 5-10 bar | 85:15 | Gold standard for high cis selectivity. |
| 5% Rh/C | Water/HOAc | 50 bar | 70:30 | Faster rate, but lower stereocontrol. |
| Ru/C | Methanol | 100 bar | 50:50 | High pressure often degrades selectivity. |
| Pd/C | Acetic Acid | 60 bar | <10:90 | Often favors trans or stalls. |
Corrective Action:
-
Use PtO₂ in Acetic Acid.
-
Lower the Temperature: Run the reaction at 25–40°C. Higher temperatures favor the thermodynamically stable trans-isomer.
-
High-Pressure/Low-Temp Strategy: Increase H₂ pressure (to 20-30 bar) while keeping temperature low to drive kinetics without compromising thermodynamic selectivity.
Critical Process Module: Purification & Analysis
Ticket #515: "Invisible" Product on HPLC
User Report: "We took aliquots during the reaction. Our UV-Vis detector at 254nm shows the starting material disappearing, but no product peak appears. Is the product decomposing?"
Diagnosis: this compound is a saturated bicyclic amino acid. It lacks a chromophore (no conjugated pi-systems). It is invisible to standard UV detection at 254nm.
Solution Protocol:
-
Switch Detector: You MUST use a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
-
Derivatization (Alternative): If RID is unavailable, perform pre-column derivatization with FMOC-Cl or OPA to generate a UV-active or fluorescent species.
Ticket #520: Diastereomer Separation Failure
User Report: "We have a crude mixture of isomers. Standard recrystallization in ethanol is not removing the trans impurity effectively."
Self-Validating Purification System: The solubility difference between the free amino acids is often insufficient. You must exploit the solubility differences of their salts .
Protocol:
-
HCl Salt Formation: Convert the crude free acid to the hydrochloride salt using HCl in dioxane/ethanol.
-
Epimerization/Enrichment:
-
If the ratio is poor, perform a "Yamada Epimerization" before crystallization.
-
Reagent: Reflux in acetic acid with catalytic salicylaldehyde .
-
Mechanism:[2][3][4][5][6] The aldehyde forms a Schiff base, allowing the C2-proton to exchange, thermodynamically equilibrating the mixture toward the more stable cis-fused, equatorial carboxylate form.
-
-
Crystallization: Recrystallize the HCl salt from Acetonitrile/Ethanol (9:1) . The (2S, 3aS, 7aS) isomer crystallizes preferentially.
Figure 2: Decision tree for downstream processing and purification of OIC isomers.
Safety & Scale-Up Considerations
Hydrogenation Safety
-
Exotherm: The reduction of the aromatic ring is highly exothermic. On a multi-kilo scale, dosing H₂ must be flow-controlled to maintain cooling jacket capacity.
-
Catalyst Handling: Dry PtO₂ and Rh/C are pyrophoric. Always wet the catalyst with water or the reaction solvent (acetic acid) under an inert atmosphere (Nitrogen/Argon) before introducing hydrogen.
Corrosion Control
-
Equipment: The combination of Acetic Acid + High Temperature + H₂ is corrosive to standard SS304 stainless steel.
-
Requirement: Use Hastelloy C-22 or Glass-Lined Reactors for the hydrogenation step to prevent metal leaching (which causes drug substance contamination) and reactor pitting.
References
-
Vali, S. J., et al. (2012).[7] "Separation and Quantification of this compound and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques.
-
Viveros-Ceballos, J. L., et al. (2017).[8] "First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid." ChemistryViews / Eur. J. Org. Chem.
-
Sochinaz SA. (2008). "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril." European Patent EP1724260B1.[3]
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Large-Scale Synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid hydrochloride."
-
Tóth, J., et al. (2007). "Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge." Green Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Center: Synthesis of Octahydro-1H-indole-2-carboxylic Acid
A Guide to Preventing Over-Reduction and Maximizing Yield
Welcome to the technical support center for the synthesis of octahydro-1H-indole-2-carboxylic acid. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the reduction of the indole moiety while preserving the crucial carboxylic acid functional group. This resource, presented in a troubleshooting and FAQ format, provides in-depth, experience-based solutions to help you optimize your synthetic strategy.
This compound is a vital building block in the pharmaceutical industry, notably as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The core of its synthesis often involves the catalytic hydrogenation of an indole-2-carboxylic acid precursor. The primary challenge in this transformation is achieving complete saturation of the bicyclic aromatic system without simultaneously reducing the carboxylic acid to the corresponding alcohol—a phenomenon known as over-reduction.
This guide will walk you through the causality behind these experimental challenges and provide validated protocols to ensure the chemoselectivity and integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each entry details the symptoms, explains the underlying chemical principles, and provides actionable solutions.
Problem 1: My final product is contaminated with (octahydro-1H-indol-2-yl)methanol. What's causing this over-reduction?
Symptom: You observe a significant byproduct in your NMR or LC-MS analysis corresponding to the mass of the amino alcohol, indicating the reduction of the carboxylic acid.
Root Cause Analysis: The primary cause of over-reduction is the use of a reducing agent or conditions that are too harsh and non-selective. While catalytic hydrogenation is the standard method, certain catalysts and conditions can readily reduce carboxylic acids, especially at elevated temperatures and pressures.[3][4]
-
Mechanism of Over-Reduction: Carboxylic acids are generally less reactive to catalytic hydrogenation than alkenes or aromatic systems.[5][6] However, under forcing conditions (high H₂ pressure, high temperature, highly active catalysts like Ruthenium), the carboxyl group can be reduced to a primary alcohol. This process generates water as the only byproduct, making it an atom-economical but often undesirable side reaction.[3]
Solutions:
-
Catalyst Selection: Switch to a catalyst with higher chemoselectivity. Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are generally effective for indole hydrogenation while being less prone to reducing carboxylic acids under moderate conditions.[7] Rhodium-based catalysts, while potent for arene hydrogenation, can sometimes be too aggressive.
-
Reaction Condition Optimization:
-
Temperature: Lower the reaction temperature. Arene hydrogenation can often proceed at room temperature or slightly above (e.g., 25-50°C), whereas carboxylic acid reduction typically requires higher thermal energy.
-
Pressure: Reduce the hydrogen pressure. Pressures in the range of 50-200 psi (3-14 bar) are often sufficient for indole ring saturation. Avoid very high pressures (>500 psi) unless necessary and validated for selectivity.
-
-
Use of Acidic Additives: Performing the hydrogenation in an acidic solvent like glacial acetic acid or with an additive like p-toluenesulfonic acid (p-TSA) can be beneficial. The acid protonates the indole ring, forming an iminium ion intermediate which is more readily hydrogenated.[8] This can accelerate the desired reaction, allowing for milder conditions that do not favor carboxylic acid reduction.
Problem 2: The hydrogenation of my indole-2-carboxylic acid is stalled or incomplete, forcing me to use harsh conditions that lead to over-reduction.
Symptom: The reaction stops at the indoline or tetrahydroindole stage, or requires excessively high temperatures and pressures to proceed to the desired octahydroindole, increasing the risk of side reactions.
Root Cause Analysis:
-
Catalyst Deactivation: The substrate or impurities in the starting material may be poisoning the catalyst. Sulfur-containing compounds are notorious catalyst poisons. Furthermore, the indole nitrogen itself can coordinate strongly to the metal surface, sometimes inhibiting catalytic turnover.
-
Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity and slow down the rate of hydrogenation.[8]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and catalyst activity.
Solutions:
-
Purify Starting Materials: Ensure your indole-2-carboxylic acid precursor is free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.
-
Catalyst Screening: Not all catalysts are created equal.
-
Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C): These are often more active for arene hydrogenation than Pd or Pt and may drive the reaction to completion under milder conditions where the carboxylic acid remains untouched.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst precursor is activated in situ by hydrogen and is highly effective for hydrogenating aromatic systems. It often works well in acidic media like acetic acid.
-
-
Solvent Optimization:
-
Acidic Solvents: As mentioned, glacial acetic acid is a common and effective solvent.
-
Hexafluoroisopropanol (HFIP): This solvent has been shown to be highly effective for the complete hydrogenation of indoles, often providing access to the cis-fused octahydroindole with high selectivity.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the synthesis.
Q1: Should I protect the carboxylic acid group before hydrogenation?
This is a common and important strategic question. Protection adds steps to your synthesis (protection and deprotection), which can lower the overall yield and increase costs.[10] However, it can be a robust solution if over-reduction is persistent.
-
When to Protect: If optimizing catalysts and conditions fails to prevent over-reduction, or if you must use a very powerful reduction system (e.g., for a highly deactivated indole ring), protection is the best strategy.
-
How to Protect: The most common protecting group for a carboxylic acid in the context of catalytic hydrogenation is a benzyl ester .
-
Why it Works: A benzyl ester is stable to the hydrogenation conditions used for the indole ring. Crucially, it can be removed in a subsequent step by hydrogenolysis, often using the same type of catalyst (e.g., Pd/C) but under different conditions (e.g., different solvent, presence of a hydrogen donor like ammonium formate).[10][11] This is an elegant strategy as the same catalyst can be used for two different transformations.
-
Workflow for Benzyl Ester Protection Strategy
Caption: Benzyl ester protection workflow.
Q2: How do different catalysts and conditions affect the stereochemistry of the final product?
This compound has three chiral centers, meaning multiple diastereomers are possible.[1][2] The conditions of the reduction reaction, particularly the catalyst and solvent, play a critical role in determining the stereochemical outcome.
-
Mechanism of Stereocontrol: During heterogeneous catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst. Hydrogen is then delivered to one face of the molecule, typically resulting in a syn-addition. For bicyclic systems like indole, this leads to the formation of the cis-fused ring system as the major product.
-
Controlling Factors: Modifying the catalyst, solvent, temperature, and acid additives can influence the ratio of diastereomers formed.[1][2] For instance, specific chiral ligands can be used with homogeneous catalysts to achieve asymmetric hydrogenation, yielding a single desired enantiomer, although this is a more complex and specialized approach.[9][12]
Table 1: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Conditions | Pros | Cons |
| 5% Pd/C | 50-200 psi H₂, Acetic Acid, 25-50°C | Good selectivity, cost-effective, readily available. | Can be slow for deactivated indoles. |
| PtO₂ (Adams') | 50-300 psi H₂, Acetic Acid, RT | Highly active, good for stubborn reductions. | More expensive than Pd/C. |
| 5% Rh/Al₂O₃ | 100-500 psi H₂, various solvents, 50-80°C | Very active for arene rings, can enable milder conditions. | Higher risk of over-reduction if not carefully controlled. |
| Ru-based | High pressure/temp | Extremely active for aromatic systems.[12] | High risk of reducing carboxylic acids; often requires protection.[12] |
Q3: What is the best way to monitor the reaction to avoid over-reduction?
Careful reaction monitoring is crucial. You want to stop the reaction as soon as the indole ring is fully saturated, before significant reduction of the carboxylic acid occurs.
-
Hydrogen Uptake: The most direct method is to monitor hydrogen consumption using a gas uptake apparatus connected to your reaction vessel. The reaction is complete when H₂ uptake ceases. This tells you when the reaction has stopped but not necessarily what product has formed.
-
Thin-Layer Chromatography (TLC): TLC is fast and effective for monitoring the disappearance of the UV-active starting material (indole). The product, being fully saturated, will not be UV-active. Stain with potassium permanganate to visualize both starting material and product.
-
High-Performance Liquid Chromatography (HPLC): For precise, quantitative monitoring, HPLC is the gold standard.[1][2] It can separate the starting material, intermediates (indoline, tetrahydroindoles), the desired product, and the over-reduced alcohol byproduct, allowing for a complete reaction profile.
-
NMR Spectroscopy: Taking a small aliquot from the reaction, removing the catalyst, and running a quick ¹H NMR can confirm the disappearance of aromatic protons from the starting material.
Decision Tree for Preventing Over-Reduction
Caption: Troubleshooting decision tree.
Validated Protocol: Selective Hydrogenation of Indole-2-Carboxylic Acid
This protocol is a starting point and should be optimized for your specific substrate and equipment.
Objective: To synthesize this compound from indole-2-carboxylic acid with minimal over-reduction.
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
5% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Glacial Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add indole-2-carboxylic acid.
-
Catalyst and Solvent: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 5% Pd/C catalyst. Add enough glacial acetic acid to fully dissolve and suspend the reactants (typically a 0.1-0.5 M concentration).
-
System Purge: Seal the vessel. Purge the system by pressurizing with nitrogen and venting (repeat 3-5 times) to remove all oxygen. Then, purge the system with hydrogen gas (repeat 3-5 times).
-
Reaction: Pressurize the vessel with hydrogen to 100 psi. Begin vigorous stirring and heat the reaction to 40-50°C.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (indicating consumption). Periodically (e.g., every 4-6 hours), you may carefully de-pressurize, take a small sample, and analyze by TLC or LC-MS to check for the disappearance of starting material. The reaction is typically complete in 12-24 hours.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional acetic acid or methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization or other appropriate methods.
By understanding the chemical principles behind selectivity and carefully controlling the reaction parameters, researchers can successfully navigate the synthesis of this compound, ensuring high yields of the desired product free from over-reduced impurities.
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC - NIH. Available at: [Link]
-
Fischer Indole Synthesis. (2021). YouTube. Available at: [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
-
Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023). Chemistry LibreTexts. Available at: [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Available at: [Link]
-
Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science (RSC Publishing). Available at: [Link]
-
Chapter 6 Carboxyl Protecting Groups. Available at: [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Reductions of Carboxylic Acid Derivatives. Available at: [Link]
-
Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Hydrogen-driven, ATP-dependent biocatalytic reduction of carboxylic acids under non-explosive conditions. NIH. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. idc-online.com [idc-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Mobile Phase for Octahydro-1H-indole-2-carboxylic Acid HPLC
Welcome to the technical support center for the HPLC analysis of octahydro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique analyte. As a non-chromophoric, zwitterionic, and chiral molecule, its analysis requires a nuanced approach to method development. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting workflows.
Understanding the Analyte: Key Challenges
This compound is a bicyclic amino acid analogue and a key starting material for ACE inhibitors like Perindopril and Trandolapril.[1][2] Its structure presents several analytical hurdles:
-
High Polarity: The molecule is highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[3]
-
Zwitterionic Nature: It possesses both a carboxylic acid group and a secondary amine group, making its net charge highly dependent on the mobile phase pH.[3][4] This directly impacts retention and peak shape.
-
Lack of a Chromophore: The absence of a UV-absorbing chromophore means standard UV detectors are ineffective, requiring alternative detection methods.[1][2]
-
Stereoisomerism: With three chiral centers, the molecule can exist as multiple stereoisomers, the separation of which is often a critical requirement.[1][2]
This guide will address each of these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing little to no retention of my analyte on a C18 column. What is happening?
A1: This is the most common issue and is due to the high polarity of this compound. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4] Highly polar compounds like this one have a strong affinity for the polar mobile phase and elute at or near the void volume.
Solutions:
-
Control Mobile Phase pH (Ion Suppression): This is the first and most critical step. By lowering the mobile phase pH, you can suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention. A pH of around 3.0 is often effective.[1][2][5]
-
Consider an Alternative Chromatographic Mode: If pH control is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[6]
Q2: My peak is exhibiting significant tailing. How can I improve the peak shape?
A2: Peak tailing for this analyte is typically caused by two main factors: secondary interactions with the stationary phase and operating near the analyte's pKa.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column surface are acidic and can interact strongly with the basic secondary amine of your analyte, causing tailing.[7] This is especially problematic at mid-range pH where the amine is protonated (basic) and some silanols are deprotonated (acidic).
-
Cause 2: Inconsistent Ionization: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms of the molecule will exist simultaneously, which can lead to peak distortion and tailing.[4]
Solutions:
-
Optimize Mobile Phase pH: Ensure the pH is at least 1.5 to 2 units away from the pKa of the functional groups. For this compound, using a low pH (e.g., 2.5-3.5) protonates the secondary amine and, more importantly, suppresses the ionization of the carboxylic acid.[8] This creates a more consistently charged, less polar species and also protonates surface silanols, reducing unwanted secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, minimizing the potential for tailing.
-
Consider Ion-Pairing Reagents: While more complex, adding an ion-pairing reagent can mask silanol groups and improve peak shape.[7]
Q3: What is the optimal mobile phase pH and how do I choose the right buffer?
A3: The mobile phase pH is the most powerful tool for controlling the retention and selectivity of this zwitterionic compound.[4][9] The goal is to operate at a pH where the analyte has a consistent charge and optimal hydrophobicity for the chosen stationary phase.
pH Selection Strategy:
-
For Reversed-Phase (C18): A low pH (2.5 - 3.5) is recommended.[10] In this range, the carboxylic acid (pKa1 ~2-3) is largely protonated (neutral), while the secondary amine (pKa2 ~9-10) is protonated (positive charge). This "ion suppression" of the acid group reduces the molecule's overall polarity, significantly increasing retention. A published method successfully uses a potassium phosphate buffer at pH 3.0.[1][2][5]
-
Buffer Selection: Choose a buffer with a pKa value within +/- 1 unit of your target pH to ensure maximum buffering capacity.[11] For a target pH of 3.0, a phosphate buffer (pKa1 ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are excellent choices. Always use HPLC-grade buffers and filter them after preparation.[11]
| pH Range | Carboxyl Group (-COOH) | Amine Group (-NH-) | Net Charge | Expected RP Retention |
| < 2 (Strongly Acidic) | Neutral (COOH) | Positive (NH2+) | +1 | Increasing |
| 2.5 - 3.5 (Acidic) | Mostly Neutral (COOH) | Positive (NH2+) | +1 | Optimal |
| 4 - 8 (Intermediate) | Negative (COO-) | Positive (NH2+) | 0 (Zwitterion) | Low / Poor |
| > 10 (Strongly Basic) | Negative (COO-) | Neutral (NH) | -1 | Very Low / None |
| Table 1: Effect of Mobile Phase pH on the Ionization State and Expected Reversed-Phase Retention of this compound. |
Q4: Should I consider using an ion-pairing reagent?
A4: Ion-pairing chromatography is a viable but more advanced technique for retaining highly polar, ionizable compounds on a reversed-phase column.[12]
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[7] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a charged surface.[7] The positively charged analyte (at low pH) can then interact with the negatively charged sulfonate groups, increasing its retention.
-
When to Use It: Consider this if pH adjustment alone does not provide adequate retention or resolution from impurities.
-
Drawbacks:
-
Long Equilibration Times: Columns require extensive time to equilibrate with the ion-pairing reagent, and re-equilibration is needed if the concentration is changed.[7]
-
Column Dedication: It is strongly recommended to dedicate a column for ion-pairing applications, as removing the reagent completely is very difficult.
-
MS Incompatibility: Most common ion-pairing reagents are non-volatile and will contaminate a mass spectrometer source.
-
Q5: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a better option?
A5: HILIC is an excellent alternative to reversed-phase and is specifically designed for the separation of highly polar and hydrophilic compounds.[13]
-
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile (>70%). The analyte partitions between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[14] More polar analytes are more strongly retained.
-
Advantages over RP:
-
Superior Retention: Provides strong retention for compounds that elute in the void volume in RP.
-
Orthogonal Selectivity: Elution order is often the reverse of RP, which is useful for impurity profiling.
-
MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in ESI-MS, leading to higher sensitivity.[15]
-
| Feature | Reversed-Phase (with Ion Suppression) | HILIC |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Zwitterionic) |
| Mobile Phase | High Aqueous Content | High Organic Content (>70% ACN) |
| Retention Mechanism | Hydrophobic Interactions | Partitioning into aqueous layer |
| Pros for Analyte | Well-understood, robust methods exist[1][2] | Excellent retention, high MS sensitivity |
| Cons for Analyte | May require low pH, potential for peak tailing | Can have longer equilibration times, sensitive to water content in sample/mobile phase |
| Table 2: Comparison of Reversed-Phase and HILIC for this compound Analysis. |
Q6: How can I detect this compound without a UV chromophore?
A6: Since UV detection is not viable, you must use a universal detector or a derivatization strategy.
-
Refractive Index (RI) Detector: A validated method for this compound and its isomers uses an RI detector.[1][2][5] RI detectors are universal but are sensitive to temperature and pressure fluctuations and are incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are also universal "mass-based" detectors that are compatible with gradient elution. They are generally more sensitive than RI detectors.
-
Mass Spectrometry (MS): This is the most sensitive and specific detection method, providing mass confirmation of the analyte and its impurities. HILIC-MS is a particularly powerful combination.[15]
-
Derivatization: The analyte can be reacted with a labeling agent (pre- or post-column) to attach a chromophore or fluorophore.[3][16] For example, reagents like FMOC-Cl or dansyl chloride react with the secondary amine, allowing for sensitive UV or fluorescence detection.[3] However, this adds complexity and potential for side reactions.[]
Q7: I need to separate the stereoisomers. What is the best approach?
A7: The separation of stereoisomers requires creating a chiral environment where the enantiomers can be distinguished.[18]
-
Direct Approach (Chiral Stationary Phases - CSPs): This is the most common and straightforward method.[19] You would screen a variety of chiral columns (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) with different mobile phases (normal phase, polar organic, or reversed-phase) to find a condition that resolves the isomers.[19]
-
Indirect Approach (Derivatization): The analyte is reacted with a chiral derivatizing agent to form diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard achiral (e.g., C18) column.[18] This adds sample preparation steps but can be very effective.
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte, allowing for separation on an achiral column.[18] This approach is less common today due to the widespread availability of effective CSPs.
Experimental Protocols & Workflows
Protocol 1: Starting RP-HPLC Method with Ion Suppression
This protocol is based on a validated method and serves as an excellent starting point for the analysis of this compound and its isomers.[1][2][5]
-
Column: C18, L1 packing (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase Preparation:
-
Prepare a 10 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.
-
Adjust the pH to 3.0 using dilute phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Isocratic Conditions:
-
Detection: Refractive Index (RI) Detector. Allow ample time for the detector to stabilize.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 5 mg/mL) and filter through a 0.45 µm syringe filter.[2]
-
Injection Volume: 10 µL.
Protocol 2: Starting HILIC Method
This protocol provides a generic starting point for developing a HILIC method.
-
Column: HILIC phase (e.g., bare silica, amide, or zwitterionic, 150 mm x 4.6 mm, 3-5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Conditions:
-
Time (min) | %A | %B
-
0.0 | 5 | 95
-
10.0 | 30 | 70
-
10.1 | 5 | 95
-
15.0 | 5 | 95 (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: ELSD, CAD, or MS.
-
Sample Preparation: Dissolve the sample in a solution mimicking the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues encountered during method development for this analyte.
Caption: Troubleshooting workflow for this compound HPLC analysis.
References
-
Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
PubMed. (1991). Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ionization constants. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-13. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. Retrieved from [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 29(11), 52-56. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). Retrieved from [Link]
-
Mouritsen, A. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Bączek, T., & Czerwińska, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 343-360. Retrieved from [Link]
-
Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW. Retrieved from [Link]
-
Satinder, A. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(5), 504-516. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. longdom.org [longdom.org]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. gyanvihar.org [gyanvihar.org]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Epimerization in Octahydro-1H-indole-2-carboxylic Acid Synthesis
Welcome to the technical support center for the stereoselective synthesis of octahydro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical challenge of minimizing epimerization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high stereochemical purity in your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?
A1: Epimerization is a chemical process that inverts the configuration of a single stereocenter in a molecule containing multiple stereocenters.[1] this compound possesses three chiral centers, meaning it can exist as four pairs of enantiomers.[2][3] The biological activity of pharmaceuticals derived from this scaffold, such as Perindopril and Trandolapril, is highly dependent on the specific stereoisomer used.[2][3][4] Therefore, controlling the stereochemistry and preventing the formation of undesired epimers is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4] The presence of unwanted isomers can have a significant negative impact on the final yield and quality of the drug.[4]
Q2: What are the primary factors that promote epimerization during the synthesis?
A2: Several reaction conditions can increase the risk of epimerization. The key factors include:
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for the abstraction of the alpha-proton at the C2 position, leading to epimerization.[1]
-
Strong Bases: The presence of strong bases can facilitate the removal of the acidic proton at the C2 position, which is a key step in the epimerization mechanism.[1]
-
Prolonged Reaction Times: Extended reaction times, especially under harsh conditions, can increase the likelihood and extent of epimerization.[1]
-
Solvent Choice: Polar aprotic solvents can sometimes promote epimerization, although their effects can be complex and depend on other reaction components.[1][5][6][7]
Q3: Which analytical techniques are recommended for detecting and quantifying epimerization?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying the different stereoisomers of this compound.[2][3] Since the molecule is non-chromophoric (does not absorb UV light well), a Refractive Index Detector (RID) is often employed.[2][4] This method is sensitive enough to detect and quantify even small amounts of unwanted isomers.[2][4]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, with a focus on mitigating epimerization.
Problem 1: High levels of the undesired epimer are observed in the final product.
This is a common and critical issue that directly impacts the purity and yield of the target stereoisomer.
Flowchart for Troubleshooting High Epimerization
Caption: Troubleshooting workflow for high epimerization.
Detailed Causality and Solutions:
-
The Role of the Base: The mechanism of epimerization often involves the abstraction of the α-hydrogen by a base.[8] Strong bases readily facilitate this deprotonation, leading to the formation of a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of epimers.
-
Temperature as a Driving Force: Higher reaction temperatures increase the kinetic energy of the molecules, making it easier to overcome the activation energy for epimerization.[1]
-
Experimental Protocol: Conduct a temperature screening study. Set up parallel reactions at incrementally lower temperatures (e.g., room temperature, 0 °C, -20 °C) and monitor the epimeric ratio by HPLC. While lower temperatures may slow down the desired reaction, they often have a more pronounced effect on reducing the rate of epimerization.
-
-
Solvent Influence on Stereoselectivity: The solvent can influence the stability of the transition state leading to epimerization. Polar aprotic solvents can stabilize charged intermediates, potentially favoring the epimerization pathway.[1]
-
Expert Recommendation: The effect of the solvent on stereoselectivity can be complex and is not always predictable.[5][6][7] Therefore, a solvent screen is highly recommended. Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium for your specific transformation.
-
Problem 2: Inconsistent stereoselectivity between reaction batches.
Reproducibility is key in drug development. Batch-to-batch variation in the epimeric ratio can indicate subtle, uncontrolled variables in the experimental setup.
Systematic Investigation of Inconsistent Stereoselectivity
Caption: Protocol for diagnosing inconsistent stereoselectivity.
Detailed Causality and Solutions:
-
Reagent and Solvent Purity: The presence of impurities, particularly water or other protic species, can interfere with the reaction and affect stereoselectivity. Bases can degrade over time, and their effective concentration might vary.
-
Self-Validating Protocol: Always use freshly opened or purified solvents and reagents. If a reaction is particularly sensitive, consider titrating the base before use to determine its exact molarity.
-
-
Precise Temperature Control: Even small fluctuations in temperature can lead to significant differences in the epimeric ratio, especially for reactions at low temperatures.
-
Homogeneity of the Reaction Mixture: In heterogeneous reactions or reactions with viscous solutions, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, both of which can promote epimerization.
-
Expertise & Experience: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture throughout the reaction. The choice of stir bar and flask geometry can also play a role.
-
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during a Coupling Step
This protocol provides a starting point for optimizing a reaction where an activated form of this compound is coupled with another molecule.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to a low temperature (start with -20 °C to -78 °C) using a suitable cooling bath.
-
Activation: Add the coupling reagent (e.g., a carbodiimide in the presence of an additive like HOBt to suppress epimerization) and stir for a short period to allow for activation.[9]
-
Base Addition: Slowly add a sterically hindered, weak base (e.g., 2,4,6-trimethylpyridine).[8]
-
Nucleophile Addition: Add the nucleophile to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with a suitable reagent and perform a standard aqueous work-up.
-
Analysis: Analyze the crude product by HPLC with a chiral column or by NMR using a chiral shift reagent to determine the epimeric ratio.
Table 1: Influence of Base and Temperature on Epimerization
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | Triethylamine | 25 | 70:30 |
| 2 | Diisopropylethylamine | 25 | 85:15 |
| 3 | 2,4,6-Trimethylpyridine | 25 | 95:5 |
| 4 | Diisopropylethylamine | 0 | 92:8 |
| 5 | Diisopropylethylamine | -20 | >98:2 |
This is a representative table; actual results will vary depending on the specific substrates and reaction conditions.
IV. References
-
Palasek, S. A., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 129(51), 15834-15835. [Link]
-
González-López, M., et al. (2007). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
-
Al-Warhi, T., et al. (2020). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Muttalib, F. Z., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NCBI. [Link]
-
Muttalib, F. Z., et al. (2023). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Viveros-Ceballos, J. L., et al. (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. [Link]
-
Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.
-
Muttalib, F. Z., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Analytical & Bioanalytical Techniques. [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of C18 Epimerization of Indole- and Pyrazole-Fused 18β-Glycyrrhetinic Acid Derivatives on PTP1B and TCPTP Inhibitory Activity: Synthesis, In Vitro, and In Silico Studies. NCBI. [Link]
-
Cainelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(5), 1502-1512. [Link]
-
Sci-Hub. (n.d.). Solvent effects on stereoselectivity: more than just an environment. Sci-Hub. [Link]
-
ResearchGate. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Google Patents. (n.d.). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity Preservation International. [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(16), 4346–4349. [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. scribd.com [scribd.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Solvent effects on stereoselectivity: more than just an environment / Chemical Society Reviews, 2009 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
byproduct identification in octahydro-1H-indole-2-carboxylic acid synthesis
Topic: Byproduct Identification & Process Control in Octahydro-1H-indole-2-carboxylic Acid (OIC) Synthesis Reference ID: OIC-TECH-001 Status: Operational
Mechanistic Overview: The Reaction Landscape
Why this matters: You are likely synthesizing (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid, a critical intermediate for ACE inhibitors like Perindopril.[1] The core challenge is not just chemical conversion, but stereochemical fidelity .
The synthesis typically proceeds via the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This heterogeneous catalysis involves the syn-addition of hydrogen across the C8-C9 double bond (bridgehead carbons).
-
The Critical Variable: The catalyst surface (Rh, Pt, or Pd) and solvent acidity dictate whether the hydrogen adds from the same face as the carboxylic acid group (leading to cis-fused rings) or the opposite face.
-
The Trap: The "all-cis" isomer (2S, 3aS, 7aS) is thermodynamically less stable than some trans-fused counterparts, meaning high temperatures or aggressive conditions can cause epimerization at C3a or C7a.
Reaction Network Visualization
The following diagram maps the primary reaction pathway and the divergence points for common impurities.
Figure 1: Reaction network showing the transformation of Indole/Indoline to OIC and the divergence points for stereoisomers and chemical byproducts.
Troubleshooting Guides (Q&A Format)
Module A: Stereochemical Drift (Isomer Contamination)
User Question: "My HPLC shows a split peak or a shoulder near the main product peak. I suspect I have the wrong isomer. How do I confirm and fix this?"
Technical Diagnosis: The most persistent impurity is the (2S, 3aR, 7aS) diastereomer. This often occurs when the hydrogenation lacks "face selectivity."
| Symptom | Probable Cause | Corrective Action |
| Split Peak (HPLC) | Catalyst Selection | Switch from Pd/C to Rh/C or PtO2 . Rhodium is superior for cis-selectivity in ring hydrogenations. |
| Drifting Ratio | Solvent Acidity | If using Acetic Acid, ensure temperature is <60°C. High temps in acid promote epimerization. |
| Low ee% | Racemization of SM | Check the optical rotation of your starting (S)-indoline-2-carboxylic acid. If the SM is partially racemized, the product will be too. |
Validation Protocol:
-
Run a chiral HPLC (Method detailed in Section 4).[2]
-
If the impurity persists, perform a recrystallization using Ethanol/Water . The (2S, 3aS, 7aS) isomer crystallizes preferentially compared to the trans-fused isomers.
Module B: Chemical Impurities (Under-reduction & Side Reactions)
User Question: "I have a persistent UV-active impurity at RRT 1.2, but OIC is supposed to be non-chromophoric. What is this?"
Technical Diagnosis: OIC itself has weak UV absorption (no conjugated system). If you see a strong UV signal, it is likely an aromatic impurity.
-
Impurity: (S)-Indoline-2-carboxylic acid (Under-reduced intermediate).
-
Cause: Incomplete hydrogenation due to catalyst poisoning or hydrogen starvation.
-
Fix:
-
Increase H2 pressure (from 5 bar to 10-20 bar).
-
Check for catalyst poisons (Sulfur or Amines in the starting material).
-
Self-Validating Step: Spike the sample with pure Indoline-2-carboxylic acid; if the peak grows, you have confirmed incomplete conversion.
-
User Question: "Mass Spec shows a peak at [M+H]+ 339. What is this?"
-
Impurity: OIC Dimer (Diketopiperazine derivative).
-
Mechanism: Two OIC molecules condensing head-to-tail (Amine attacking Carboxyl) under thermal stress.
-
Fix: Avoid heating the dry solid above 80°C. Ensure thorough drying is done under vacuum at moderate temps (40-50°C).
Analytical Protocols
Protocol A: HPLC-RI for Isomer Quantification
Since OIC lacks a strong chromophore, Refractive Index (RI) detection is the industry standard for purity profiling, though it requires stable thermal conditions.
-
Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm) or equivalent C18.[1][3]
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detector: Refractive Index (RI) Detector (Cell Temp: 35°C).[3]
-
Sample Temp: 10°C (To prevent on-column degradation).
-
Target Retention: OIC typically elutes ~10-12 min. Isomers elute closely; resolution >1.5 is required.
Protocol B: Chiral Derivatization (High Sensitivity)
For strict enantiomeric excess (ee) determination, derivatization with PITC (Phenyl isothiocyanate) renders the molecule UV-active and separates isomers on standard columns.
-
Derivatization: Mix 10 µL sample + 20 µL PITC + 100 µL coupling buffer (Acetonitrile/Pyridine/TEA/Water). Incubate at room temp for 20 min.
-
Separation: Inject onto a C18 column. The PITC-OIC derivatives are now UV active at 254 nm.
-
Advantage: This distinguishes (2S, 3aS, 7aS) from (2R, 3aR, 7aR) enantiomers which might co-elute in non-chiral RI methods.
Troubleshooting Logic Tree
Use this flow to diagnose unknown peaks in your chromatogram.
Figure 2: Decision tree for identifying unknown impurities based on UV activity and Molecular Weight.
References
-
Separation and Quantification of this compound and Its Three Isomers by HPLC. Source: Longdom Publishing / J Chromat Separation Techniq. Context: Validated HPLC-RI method for separating the (2S,3aS,7aS) isomer from its diastereomers.[1][3]
-
Process for the preparation of perindopril (Patent WO2005100317A1). Source: Google Patents. Context: Details the industrial synthesis of OIC esters and the specific impurity profile related to N-acylated byproducts.
-
Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid. Source: PubMed (Biomed Chromatogr). Context: Describes the PITC derivatization method for high-sensitivity chiral analysis.
-
Stereoselective synthesis of a trans-octahydroindole derivative. Source: Tetrahedron Letters (via ACS/SciSpace). Context: Discusses the thermodynamic stability of cis vs trans isomers and conditions that lead to stereochemical drift.
Sources
Technical Support Center: Optimizing Diastereoselectivity in Octahydro-1H-indole-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of octahydro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereomeric ratio of their synthesis. Here, we will explore the underlying principles of stereocontrol in this specific synthesis and provide actionable troubleshooting advice and detailed protocols.
This compound is a crucial building block in medicinal chemistry, often utilized for its rigid bicyclic structure that can impart favorable conformational constraints to peptide-based drugs.[1][2] Achieving a high diastereomeric ratio is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides a systematic approach to troubleshooting and improving the diastereoselectivity of your reaction.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of indole-2-carboxylic acid yields a poor diastereomeric ratio. What are the primary factors influencing stereoselectivity?
A1: The diastereoselectivity of the hydrogenation of indole-2-carboxylic acid to form this compound is primarily influenced by three factors: the catalyst, the solvent, and the reaction conditions (temperature and pressure). The choice of catalyst, including the metal and the chiral ligands, is the most critical factor.
Q2: How does the choice of catalyst impact the diastereomeric ratio?
A2: The catalyst's metal center (e.g., Rhodium, Ruthenium, Iridium, Palladium, Platinum) and its associated chiral ligands create a chiral environment around the substrate.[3][4][5][6] This environment favors the formation of one diastereomer over the other. The steric and electronic properties of the ligand play a crucial role in directing the approach of hydrogen to the indole ring.
Q3: Can the solvent system significantly alter the diastereomeric outcome?
A3: Absolutely. The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state of the hydrogenation reaction. Polar, protic solvents like acetic acid or hexafluoroisopropanol (HFIP) can stabilize charged intermediates and influence the stereochemical pathway.[7][8]
Q4: I'm observing inconsistent diastereomeric ratios between batches. What could be the cause?
A4: Inconsistent results often point to issues with catalyst activity, purity of starting materials, or subtle variations in reaction setup. Catalyst poisoning by impurities in the substrate or solvent can lead to reduced selectivity.[7] Ensure rigorous purification of your indole-2-carboxylic acid and use high-purity, degassed solvents.
Troubleshooting Guide: Improving Your Diastereomeric Ratio
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Diastereoselectivity in Catalytic Hydrogenation
If you are experiencing a low diastereomeric ratio (dr), systematically evaluate the following parameters.
1.1 Catalyst Selection and Optimization
The choice of catalyst is the most impactful variable. If a simple heterogeneous catalyst like PtO₂ or Pd/C is providing poor selectivity, consider moving to a homogeneous asymmetric hydrogenation catalyst.[3][7]
-
Rationale: Chiral phosphine ligands coordinated to a metal center (e.g., Rh, Ru, Ir) create a well-defined chiral pocket that can effectively discriminate between the two faces of the indole ring, leading to higher diastereoselectivity.[3][5][6]
Experimental Protocol: Screening of Asymmetric Hydrogenation Catalysts
-
Substrate Preparation: Ensure the indole-2-carboxylic acid is of high purity. Recrystallize if necessary.
-
Catalyst Precursors and Ligands: Utilize a range of chiral bisphosphine ligands (e.g., BINAP, PhTRAP, ZhaoPhos) with suitable metal precursors like [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂.[3][5]
-
Reaction Setup: In a glovebox, charge a pressure-rated vial with the indole-2-carboxylic acid (1 equiv.), the catalyst precursor (0.5-2 mol%), and the chiral ligand (1.1 equiv. relative to the metal).
-
Solvent Addition: Add a degassed solvent (e.g., methanol, THF, or dichloromethane).
-
Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus. Pressurize with hydrogen (typically 50-500 psi) and stir at the desired temperature (e.g., room temperature to 60°C) for 12-24 hours.
-
Analysis: After releasing the pressure, analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.[9][10]
Data Presentation: Catalyst Screening Results
| Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Diastereomeric Ratio (cis:trans) |
| PtO₂ | Acetic Acid | 60 | 50 | 3:1 |
| Rh/(R)-BINAP | Methanol | 25 | 100 | 10:1 |
| Ir/ZhaoPhos | Dichloromethane | 25 | 200 | >20:1[3] |
1.2 Solvent Effects
The solvent can dramatically influence the stereochemical outcome.
-
Rationale: Solvents can affect the solubility and conformation of both the substrate and the catalyst. More polar or coordinating solvents can interact with the catalyst, altering its steric and electronic properties. Acidic solvents can protonate the indole nitrogen, which can change the hydrogenation mechanism.[7]
Workflow for Solvent Optimization
Caption: A workflow for solvent screening to improve the diastereomeric ratio.
Problem 2: Use of Chiral Auxiliaries for Enhanced Stereocontrol
When catalytic methods are insufficient or not applicable, a chiral auxiliary can provide excellent stereocontrol.[11]
-
Rationale: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction through steric hindrance or by forming a rigid chelated intermediate. After the desired stereocenter is set, the auxiliary can be removed.
2.1 Common Chiral Auxiliaries and Their Application
For the synthesis of chiral carboxylic acids, Evans oxazolidinones and Schollkopf chiral auxiliaries are commonly employed.[12]
Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary
-
Auxiliary Attachment: React indole-2-carboxylic acid with an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like DCC or CDI to form the N-acyloxazolidinone.
-
Enolate Formation: Treat the N-acyloxazolidinone with a strong base such as LDA or NaHMDS at low temperature (-78°C) to form the corresponding enolate.
-
Diastereoselective Reaction: The subsequent reaction (in this context, a reduction or addition to the indole ring) will be directed by the chiral auxiliary.
-
Auxiliary Cleavage: After the desired transformation, the chiral auxiliary is cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid.
Logical Relationship of Chiral Auxiliary Use
Caption: Workflow for using a chiral auxiliary to control stereochemistry.
Problem 3: Epimerization and Diastereomer Enrichment
In some cases, it may be possible to enrich a mixture of diastereomers by epimerization.
-
Rationale: If one diastereomer is thermodynamically more stable than the other, it may be possible to equilibrate a mixture to favor the desired isomer. This is particularly relevant if the stereocenter at the 2-position is prone to epimerization under certain conditions. One study found that prolonged reaction times can lead to an enrichment of a specific diastereomer.[1]
Experimental Protocol: Diastereomer Enrichment through Epimerization
-
Condition Screening: Subject the diastereomeric mixture to various conditions (e.g., prolonged reaction times, addition of a mild base or acid) to induce epimerization at the C2 position.
-
Monitoring: Monitor the change in the diastereomeric ratio over time using ¹H NMR or HPLC.
-
Isolation: Once the desired ratio is achieved, quench the reaction and isolate the product.
Concluding Remarks
Improving the diastereomeric ratio in the synthesis of this compound requires a systematic and logical approach. By carefully considering the choice of catalyst, solvent, and reaction conditions, and by exploring the use of chiral auxiliaries, significant improvements in stereoselectivity can be achieved. This guide provides a starting point for troubleshooting and optimizing your synthesis, ultimately leading to a more efficient and selective preparation of this valuable building block.
References
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
-
Modular assembly of indole alkaloids enabled by multicomponent reaction. National Institutes of Health. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health. [Link]
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health. [Link]
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. [Link]
-
Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. [Link]
- Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. [Link]
-
Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E- and Z-olefins. ResearchGate. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
-
Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. SciSpace. [Link]
-
Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins via [4+2] Cycloadditions. The Journal of Organic Chemistry. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. ResearchGate. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 80828-13-3 [chemshuttle.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in catalytic hydrogenation of indoles
Welcome to the Technical Support Center for Catalytic Hydrogenation. As Senior Application Scientists, we understand that while the hydrogenation of indoles is a powerful transformation, achieving high conversion and selectivity can be challenging. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reactions.
Troubleshooting Guide: Low Conversion & Stalled Reactions
This section addresses the most common and frustrating issue in indole hydrogenation: low or incomplete conversion. We will diagnose potential root causes and provide actionable solutions based on chemical principles.
Q1: My indole hydrogenation has stalled at low-to-moderate conversion. What are the most likely causes?
This is the most frequent issue we encounter. The problem can almost always be traced back to one of three areas: the catalyst, the substrate, or the reaction conditions. Let's break these down.
The catalyst surface is where the reaction happens, and protecting its activity is paramount. Low conversion is often a symptom of a deactivated catalyst.
-
Product Inhibition (Amine Poisoning): The most common culprit in the hydrogenation of unprotected indoles is the product itself. The resulting indoline contains a secondary amine, which is a Lewis base. This amine can strongly coordinate to the acidic metal sites on the catalyst surface (e.g., Pd, Pt), effectively "poisoning" them and preventing further reaction.[1][2]
-
Solution: The most effective countermeasure is the addition of a Brønsted acid co-catalyst, such as p-toluenesulfonic acid (p-TSA) or phosphoric acid.[3][4] The acid protonates the indoline nitrogen, forming an ammonium salt. This salt is no longer a Lewis base and cannot coordinate to the catalyst, thus preventing product inhibition and allowing the reaction to proceed to completion.[1]
-
-
Substrate-Borne Poisons: Contaminants in your starting material, even at trace levels, can be potent catalyst poisons.
-
Sulfur and Thiols: Sulfur-containing functional groups will irreversibly bind to and deactivate noble metal catalysts. Ensure your indole substrate is free from any sulfur-containing impurities from previous synthetic steps.
-
Strongly Coordinating Groups: Other functional groups on the indole, such as unprotected pyridines or quinolines, can also act as ligands, competing with the indole for access to the catalyst's active sites and inhibiting the reaction.[2]
-
-
Improper Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) are often pyrophoric and sensitive to air.
-
Solution: Always handle catalysts under an inert atmosphere (Nitrogen or Argon). Ensure the catalyst is properly wetted with solvent before the introduction of hydrogen. Exposing a dry catalyst to hydrogen can cause rapid, uncontrolled heating, which can sinter the metal nanoparticles, reducing their surface area and activity.
-
The inherent properties of your specific indole substrate play a huge role in its reactivity.
-
Electronic Effects: The resonance stability of the indole ring makes it challenging to reduce.[1] This is exacerbated by certain substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -COOR, or -CF₃ on the indole ring reduce the electron density of the aromatic system, making it less nucleophilic and harder to hydrogenate. For instance, ethyl indole-2-carboxylate has been shown to be particularly deactivated under certain conditions.[1]
-
Electron-Donating Groups (EDGs): Conversely, groups like -CH₃ or -OCH₃ generally increase the rate of reaction.[1]
-
-
Steric Hindrance: Bulky substituents, particularly near the pyrrole ring (at the C2, C3, or N1 positions), can physically block the indole from adsorbing onto the catalyst surface.[5][6] This steric hindrance is a common reason for low conversion, especially with highly substituted indoles.[7]
Even with a good catalyst and a reactive substrate, the wrong conditions will lead to failure.
-
Insufficient Hydrogen Pressure: The hydrogenation of an aromatic ring is often more demanding than reducing a simple alkene. While some systems work with a balloon of H₂, many indoles require higher pressures (e.g., 30-100 bar) to achieve reasonable reaction rates and full conversion.[1][4][5]
-
Incorrect Temperature: There is a fine balance to be struck. Higher temperatures can increase the reaction rate but may also promote side reactions or catalyst degradation.[8][9] If your reaction is sluggish at room temperature, a modest increase (e.g., to 40-60 °C) can often be beneficial.
-
Poor Solvent Choice: The solvent must fully dissolve the indole substrate while not interfering with the catalyst.
-
Protic solvents like ethanol or methanol are common.
-
For certain systems, particularly with unprotected indoles, using water with an acid additive has proven highly effective.[1][3]
-
Apolar solvents like hexane have also been used successfully in specific catalytic systems.[5][6] If solubility is low, the reaction will be mass-transfer limited and appear stalled.
-
The following diagram provides a logical workflow for diagnosing the cause of low conversion.
Caption: A decision tree for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q2: How do I choose the right catalyst for my indole hydrogenation?
Catalyst selection is critical and depends heavily on your substrate and desired outcome (partial vs. full saturation).
| Catalyst | Typical Substrates & Conditions | Advantages | Disadvantages |
| Pd/C | N-protected indoles, substrates without strong catalyst poisons. | Cost-effective, good general-purpose catalyst. | Easily poisoned by amines (less effective for unprotected indoles without additives), can sometimes cause dehalogenation.[1][4] |
| Pt/C or PtO₂ | Unprotected indoles (often with acid), challenging substrates. | Highly active, more robust against poisoning than Pd/C.[1] | More expensive, can be less selective and may lead to over-reduction to octahydroindole if not controlled.[1] |
| Rh/C or Rh complexes | N-protected indoles for asymmetric hydrogenation.[10][11] | Excellent for stereocontrol with chiral ligands. | Very expensive, often requires homogeneous setup. |
| Ru/C or Ru complexes | Complete hydrogenation to octahydroindoles, asymmetric applications.[5][6] | Very high activity for full arene saturation. | Can be too reactive if only indoline is desired, expensive. |
Key Takeaway: For a standard, unprotected indole, 5% Pt/C with a catalytic amount of p-TSA in an alcohol or water is an excellent starting point.[1][3] For an N-protected indole, 10% Pd/C is often sufficient.
Q3: I'm observing over-reduction to octahydroindole. How can I improve selectivity for the indoline?
Over-reduction occurs when the benzene portion of the indoline product is also hydrogenated. This is a common issue with highly active catalysts or harsh conditions.
-
Reduce Catalyst Activity: Switch from a highly active catalyst like Pt/C to a less active one, such as Pd/C or Pt/Al₂O₃.[1]
-
Lower Hydrogen Pressure: Reducing the H₂ pressure (e.g., from 50 bar to 10 bar) can significantly slow the rate of the second hydrogenation, improving selectivity.[1]
-
Lower the Temperature: Perform the reaction at room temperature. Higher temperatures provide the activation energy needed to hydrogenate the more stable benzene ring.
-
Monitor the Reaction: Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed, before significant amounts of the octahydroindole byproduct can form.
Q4: Should I protect the indole nitrogen? What are the pros and cons?
Protecting the indole nitrogen (e.g., as a Boc, Cbz, or Ac derivative) can simplify the hydrogenation, but it adds steps to your overall synthesis.
-
Pros of N-Protection:
-
Prevents Poisoning: An N-acyl or N-sulfonyl group makes the nitrogen non-basic, completely preventing product inhibition.[11]
-
Increases Reactivity: Protection disrupts the aromaticity of the pyrrole ring, often making the C2-C3 double bond easier to reduce.
-
-
Cons of N-Protection:
-
Adds Synthetic Steps: Requires an additional protection and deprotection step, which lowers overall yield and increases cost.
-
May Not Be Necessary: Modern methods using acid additives have made the direct hydrogenation of unprotected indoles highly efficient, often making protection redundant.[1][12]
-
Recommendation: For most applications, attempt the direct hydrogenation of the unprotected indole with a Pt/C catalyst and an acid additive first. Only resort to N-protection if this robust method fails.
Experimental Protocols
General Protocol for the Selective Hydrogenation of an Unprotected Indole to Indoline
This protocol is a robust starting point based on established literature procedures.[1][3]
Safety: Handle pyrophoric catalysts (Pt/C, Pd/C) under an inert atmosphere. Hydrogen gas is highly flammable. Conduct the reaction in a well-ventilated fume hood using a properly rated pressure vessel and follow all safety guidelines for high-pressure reactions.
-
Reactor Setup:
-
To a glass liner for a high-pressure autoclave, add the indole substrate (1.0 mmol, 1.0 equiv).
-
Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 mmol, 0.1 equiv).
-
Place a magnetic stir bar in the liner.
-
-
Catalyst Addition (under Inert Atmosphere):
-
In a glovebox or under a steady stream of Argon, add 5% Platinum on Carbon (5% Pt/C, 5-10 mol% Pt).
-
Note: The catalyst loading may need to be optimized. For deactivated substrates, loading may be higher.[1]
-
-
Solvent Addition:
-
Add the chosen solvent (e.g., Methanol or Water, approx. 0.1 M concentration). The solvent should be degassed prior to use if possible.
-
-
Reaction Execution:
-
Seal the glass liner inside the autoclave.
-
Flush the autoclave headspace with N₂ or Ar (3 cycles) to remove all oxygen.
-
Flush the autoclave with H₂ gas (3 cycles).
-
Pressurize the reactor to the desired pressure (starting point: 30 bar / 435 psi).[1]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by taking small aliquots (after carefully and safely depressurizing and re-purging the vessel) and analyzing by LCMS or TLC.
-
Once the starting material is consumed (typically 2-24 hours), carefully vent the H₂ pressure.
-
Flush the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
The acidic product is in the filtrate. To isolate the free amine, neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indoline product, which can be purified by column chromatography if necessary.
-
References
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PubMed Central. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. PubMed. [Link]
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Journal of Energy Chemistry. [Link]
-
Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PubMed Central. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
-
Optimization of reaction conditions: a) time (h), b) temperature (°C), c) H2 pressure (MPa), and d) catalyst mass (g). ResearchGate. [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
Technical Guide: Octahydro-1H-indole-2-carboxylic Acid (Oic) vs. Proline in Peptide Conformation
This guide provides a technical comparison between Octahydro-1H-indole-2-carboxylic acid (Oic) and Proline (Pro), designed for researchers in peptide therapeutics and structural biology.
Executive Summary
In peptide engineering, the substitution of Proline (Pro) with (2S, 3aS, 7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic) represents a strategic shift from "flexible constraint" to "rigid locking." While Proline restricts backbone dihedral angles (
Oic, a bicyclic analogue, fuses a cyclohexane ring to the pyrrolidine scaffold. This structural modification exerts three critical effects:
-
Steric Locking: Severely restricts the
space and locks the ring pucker, often favoring the -exo conformation. -
Trans-Amide Stabilization: Shifts the peptide bond equilibrium almost exclusively to the trans isomer (>95%), eliminating the cis rotamer population often seen with Proline.
-
Hydrophobic Shielding: Increases lipophilicity and provides steric bulk that shields the peptide backbone from proteolytic enzymes, significantly extending metabolic half-life.
Structural & Physicochemical Comparison
The fundamental difference lies in the steric volume and the resulting entropy penalty upon binding. Oic acts as a "super-Proline," pre-organizing the peptide backbone into bioactive conformations (often
Table 1: Physicochemical Profile
| Feature | Proline (Pro) | This compound (Oic) | Impact on Peptide |
| Structure | Monocyclic (Pyrrolidine) | Bicyclic (Fused Pyrrolidine + Cyclohexane) | Oic has ~40% greater van der Waals volume. |
| Ring Pucker | Dynamic equilibrium ( | Rigidly locked (typically favors | Oic stabilizes secondary structures like PPII helices. |
| Amide Bond | Trans : Cis ratio | Strongly favors Trans (>95:5) | Oic eliminates conformational heterogeneity. |
| Restricted ( | Highly Restricted ( | Oic reduces entropic penalty of binding. | |
| Hydrophobicity | Low (LogP | High (LogP > 0) | Oic improves membrane permeability and receptor hydrophobic contacts. |
| Proteolytic Stability | Moderate | High | Oic sterically blocks access to the peptide bond. |
Conformational Dynamics: The "Trans-Lock" Mechanism
Ramachandran Space Restriction
Proline is an
-
-region:
-
PPII/
-region:
Oic Effect: The fused cyclohexane ring of Oic creates steric clashes with the preceding residue (
Cis-Trans Isomerization
The peptidyl-prolyl bond has a relatively low barrier to rotation (
Oic Effect: The steric bulk of the fused ring makes the cis conformation energetically prohibitive in most sequence contexts. Oic effectively "freezes" the peptide bond in the trans state.
Decision Logic: When to Use Oic
Figure 1: Decision matrix for substituting Proline with Oic in rational peptide design.
Case Study: Icatibant (HOE-140)[1][2]
The most authoritative example of Oic's utility is Icatibant (HOE-140) , a Bradykinin B2 receptor antagonist used to treat hereditary angioedema.
-
Natural Bradykinin: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (Half-life: < 30 seconds)
-
Icatibant: D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg (Half-life: several hours)[1]
Mechanism of Oic Action in Icatibant:
-
Substitution: Oic replaces the Phenylalanine/Proline at position 8.
-
Conformation: Oic, combined with D-Tic (Tetrahydroisoquinoline-3-carboxylic acid), forces the C-terminus into a specific
-turn that perfectly complements the B2 receptor binding pocket. -
Stability: The bulky Oic residue prevents carboxypeptidases from cleaving the C-terminal Arginine, a primary degradation pathway for native Bradykinin.
Signaling Pathway Inhibition
Figure 2: Mechanism of action for Icatibant. Oic is crucial for the high-affinity "Block" step.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) with Oic
Coupling Oic is more difficult than Proline due to steric hindrance from the bicyclic ring. Standard carbodiimide methods often result in incomplete coupling.
Reagents:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.[2][3]
-
Activation (Critical):
-
Dissolve Fmoc-Oic-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization.
-
-
Coupling:
-
Add activated mixture to resin.
-
Time: React for 2 to 4 hours (double the standard time).
-
Optional: Double couple (repeat step 3-4) if the sequence is prone to aggregation.
-
-
Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines.
-
Positive (Incomplete): Blue/Green beads.
-
Negative (Complete): Colorless/Yellow beads.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Assessing Conformation (NMR)
To verify the trans-lock effect of Oic:
-
Sample Prep: Dissolve peptide (~2 mM) in
(90:10) or . -
Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Analysis:
-
Trans isomer: Look for strong NOE cross-peaks between
and (Oic ring protons). -
Cis isomer: Look for strong NOE between
and . -
Expected Result: Oic peptides typically show zero or negligible cis cross-peaks, whereas Proline analogues often show a minor set of peaks corresponding to the cis form.
-
References
-
BenchChem. (2025).[4] A Comparative Guide: this compound vs. Proline in Peptide Structure. Link
-
RSC Publishing. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Link
-
NIH/PubMed. (1991). HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats.[1] Link
-
Nature. (2005). Cis–trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel. Link
-
MDPI. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Link
-
Bioinformatics.org. Ramachandran Plot Definitions and Proline Constraints. Link
Sources
A Senior Application Scientist's Guide to the Chiral Separation of Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of key active pharmaceutical ingredients (APIs) such as Perindopril and Trandolapril, the stereochemical purity of intermediates is paramount. Octahydro-1H-indole-2-carboxylic acid, a bicyclic amino acid analogue, is a critical chiral building block in these syntheses. With three chiral centers, it can exist as a complex mixture of four pairs of enantiomers. Ensuring the correct enantiomeric form is used is a critical quality control step, necessitating robust and reliable analytical methods for chiral separation.
This guide provides an in-depth comparison of various chiral column technologies for the challenging separation of this compound enantiomers. As a Senior Application Scientist, my aim is to not only present data but to provide the scientific rationale behind method development, empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: Understanding the Analyte
This compound is a non-chromophoric, saturated bicyclic amino acid. Its structure presents several challenges for chiral separation:
-
Multiple Chiral Centers: The presence of three stereocenters leads to the potential for eight stereoisomers (four enantiomeric pairs), complicating the chromatographic separation.
-
Lack of a UV Chromophore: The saturated ring system means the molecule does not absorb UV light strongly, making detection by standard UV-Vis detectors difficult without derivatization.
-
Amphoteric Nature: As an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, leading to complex interactions with stationary phases.
Due to the lack of direct, published methods for this specific molecule, this guide will draw upon established principles of chiral chromatography and data from the successful separation of structurally similar proline analogues and other bicyclic amino acids.
Strategic Approaches to Chiral Separation
There are two primary strategies for the chiral separation of this compound: Direct Separation using a chiral stationary phase (CSP) and Indirect Separation via derivatization followed by analysis on an achiral column.
Caption: Primary strategies for the chiral resolution of this compound.
Direct Enantioseparation: A Comparison of Chiral Stationary Phases
The most efficient approach for chiral separation is the direct method, utilizing a chiral stationary phase (CSP). The choice of CSP is critical and depends on the analyte's structure and functional groups. Below is a comparison of promising CSPs for this compound.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Principle | Potential for this compound Separation | Advantages | Disadvantages |
| Polysaccharide-Based | Helical polymers of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) create chiral grooves. Separation is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance. | High Potential. Structurally similar proline derivatives have been successfully separated on polysaccharide columns like Chiralpak® AD-H and Chiralpak® IA.[1][2] The rigid bicyclic structure of the analyte can fit well into the chiral grooves of the CSP. | Broad applicability, robust, available in a wide range of selectivities. | Can be sensitive to mobile phase composition. |
| Crown Ether-Based | Chiral crown ethers, typically based on a binaphthyl core, form inclusion complexes with primary amines. The separation is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the CSP. | High Potential. Crown ether columns, such as CROWNPAK® CR-I(+), have shown excellent results for the enantioseparation of underivatized amino acids, including proline.[3][4][5][6] The secondary amine of the analyte can be protonated to interact with the crown ether. | Excellent for primary and secondary amines, often provides baseline separation. | Limited to amines, can be sensitive to mobile phase pH and counter-ions. |
| Pirkle-Type (Brush-Type) | A small chiral molecule (e.g., an amino acid derivative) is covalently bonded to the silica support. Separation relies on three-point interactions (hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. | Moderate Potential. While effective for a range of compounds, the flexibility of the analyte's conformation might lead to weaker interactions compared to more rigid CSPs. | Well-understood mechanism, can offer high selectivity when interactions are favorable. | Generally less broad in application compared to polysaccharide phases. |
| Anion-Exchange | Chiral selectors with a basic site (e.g., quinine or quinidine derivatives) interact with acidic analytes via ion-exchange, supplemented by other interactions like hydrogen bonding and π-π stacking. | Good Potential. The carboxylic acid moiety of the analyte makes it a suitable candidate for anion-exchange CSPs. These columns are specifically designed for acidic compounds. | High selectivity for acidic analytes, can operate in both normal-phase and reversed-phase modes. | Limited to acidic compounds. |
Experimental Protocol: Screening Chiral Columns
A systematic screening approach is essential for successful chiral method development.
-
Column Selection: Based on the analysis above, initial screening should focus on polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IA) and crown ether-based (e.g., CROWNPAK® CR-I(+)) columns.
-
Mobile Phase Screening:
-
Normal Phase: A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.[1]
-
Reversed Phase: For crown ether columns, a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., perchloric acid or trifluoroacetic acid) is commonly used.
-
Polar Organic Mode: For polysaccharide columns, polar organic solvents like methanol or ethanol with an acidic or basic additive can also be effective.
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
Caption: A systematic workflow for developing a chiral separation method.
Indirect Enantioseparation: The Derivatization Approach
When direct separation is challenging, or for analytes lacking a UV chromophore, derivatization with a chiral reagent to form diastereomers is a powerful alternative. These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18.[7]
Recommended Derivatization Reagents for Amino Acids:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Reacts with the secondary amine of this compound to form highly UV-active diastereomers. This is a well-established method for the chiral analysis of amino acids.[8]
-
NBD-Cl (4-chloro-7-nitrobenzofurazan): A fluorescent derivatizing reagent that reacts with amines to yield highly fluorescent derivatives, enabling sensitive detection. This has been successfully used for the chiral separation of proline.[1][2]
-
Benzoyl Chloride: Can be used to derivatize both the amine and carboxylic acid groups, and the resulting derivatives can be separated on a chiral column under reversed-phase conditions.[9]
Experimental Protocol: Derivatization with Marfey's Reagent
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable buffer (e.g., sodium bicarbonate solution).
-
Derivatization: Add a solution of Marfey's reagent in acetone to the sample solution. Heat the mixture to ensure complete reaction.
-
Quenching: Quench the reaction by adding an acid (e.g., hydrochloric acid).
-
HPLC Analysis: Inject the resulting solution onto a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: Monitor the elution of the diastereomers using a UV detector at a wavelength where the dinitrophenyl group has strong absorbance (typically around 340 nm).
Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
Supercritical fluid chromatography (SFC) is an increasingly popular technique for chiral separations, offering several advantages over HPLC, including faster analysis times and reduced solvent consumption.[4][10] For a polar molecule like this compound, SFC on a crown ether-based CSP could be a highly effective approach.[3][4]
Conclusion and Recommendations
Due to the lack of direct experimental data for the chiral separation of this compound, a methodical approach based on analogous compounds is recommended.
-
For direct analysis, initial screening should prioritize polysaccharide-based columns (e.g., Chiralpak® AD-H) under normal-phase conditions and crown ether-based columns (e.g., CROWNPAK® CR-I(+)) under reversed-phase or SFC conditions.
-
If direct methods are unsuccessful or if enhanced sensitivity is required, the indirect approach via derivatization with Marfey's reagent followed by separation on a standard C18 column is a robust and well-validated strategy for amino acid enantiomers.
The choice between these approaches will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. A systematic screening of the recommended columns and conditions will provide the most reliable path to a successful and robust chiral separation method for this critical pharmaceutical intermediate.
References
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
-
(2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
-
ResearchGate. (n.d.). HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- (n.d.).
-
Taylor & Francis. (n.d.). Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
MDPI. (n.d.). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. [Link]
-
Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
- Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]
-
PubMed. (n.d.). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. [Link]
-
PrepChem.com. (n.d.). Synthesis of decahydroquinoline-2-carboxylic acid. [Link]
-
-
(2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
-
PMC - PubMed Central. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]
-
PubMed. (n.d.). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. avesis.ankara.edu.tr [avesis.ankara.edu.tr]
- 6. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
biological activity comparison of octahydro-1H-indole-2-carboxylic acid stereoisomers
The following guide provides an in-depth technical analysis of the biological activity of octahydro-1H-indole-2-carboxylic acid (OIC) stereoisomers, focusing on their application as pharmacophores in ACE inhibitors.
Executive Summary
This compound (OIC) is a bicyclic, non-proteinogenic amino acid that serves as a critical pharmacophore in the design of Angiotensin-Converting Enzyme (ACE) inhibitors. Its structure—a proline surrogate fused with a cyclohexane ring—provides enhanced hydrophobic interaction within the enzyme's active site compared to monocyclic analogs.
The biological activity of OIC is strictly governed by its stereochemistry. With three chiral centers (C2, C3a, and C7a), OIC presents a complex stereochemical landscape.[1] This guide compares the performance of the two most pharmacologically relevant stereoisomers: the Cis-fused (2S, 3aS, 7aS) isomer (core of Perindopril) and the Trans-fused (2S, 3aR, 7aS) isomer (core of Trandolapril), while contrasting them with inactive congeners.
Stereochemical Landscape
The potency of OIC derivatives hinges on the spatial arrangement of the carboxylate group relative to the bicyclic ring system.
Defined Stereoisomers
The three chiral centers create eight theoretical isomers. However, for ACE inhibition, the C2-S configuration is non-negotiable, as it mimics the L-amino acid residues of the natural substrate (Angiotensin I).
| Isomer Designation | Configuration | Ring Fusion | Drug Application | Status |
| Isomer A (S-Oic) | (2S, 3aS, 7aS) | Cis | Perindopril | Eutomer (High Potency) |
| Isomer B | (2S, 3aR, 7aS) | Trans | Trandolapril | Eutomer (High Lipophilicity) |
| Isomer C | (2R, 3aS, 7aS) | Cis | None | Distomer (Low Potency) |
| Isomer D | (2S, 3aR, 7aR) | Cis | None | Variable/Lower Potency |
Structural Visualization
The following diagram illustrates the stereochemical relationships and the critical ring fusion (Cis vs. Trans) that dictates the shape of the hydrophobic pocket interaction.
Figure 1: Stereochemical divergence of the OIC scaffold determining pharmacological fate.
Comparative Biological Activity
The biological efficacy of OIC isomers is evaluated primarily through their ability to inhibit ACE (peptidyl-dipeptidase A). The inhibition constant (
Potency and Selectivity (Structure-Activity Relationship)
| Feature | Cis-Fused (2S, 3aS, 7aS) | Trans-Fused (2S, 3aR, 7aS) | (2R)-Isomers |
| ACE Affinity ( | Nanomolar (1–5 nM) | Nanomolar (< 2 nM) | Micromolar (> 1000 nM) |
| Binding Mode | The "folded" cis-ring fits snugly into the hydrophobic S2' subsite of ACE. | The "linear" trans-ring extends deeper into the hydrophobic pocket, often increasing affinity. | The carboxylate is misaligned with the active site Zinc ion ( |
| Lipophilicity | Moderate. Good oral bioavailability. | High. Enhanced tissue penetration (e.g., cardiac tissue). | N/A |
| Key Drug | Perindopril Erbumine | Trandolapril | N/A |
Mechanism of Action
The OIC moiety functions as a "transition state analog." The high potency of the (S)-isomers derives from the precise alignment of the C2-carboxylate with the enzyme's zinc ion, while the bicyclic ring satisfies the hydrophobic requirements of the S2' pocket.
-
Cis-Advantage: The (2S, 3aS, 7aS) configuration mimics the turn conformation of the peptide backbone, stabilizing the inhibitor-enzyme complex.
-
Trans-Advantage: The (2S, 3aR, 7aS) configuration provides a more rigid lipophilic bulk, which correlates with higher tissue affinity and a longer duration of action (as seen in Trandolapril).
Figure 2: Mechanistic interaction of OIC stereoisomers within the ACE active site.
Experimental Protocols
To validate the biological activity of OIC stereoisomers, researchers utilize spectrophotometric enzymatic assays. The following protocol is a standard self-validating system for determining
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
Principle: ACE hydrolyzes the synthetic substrate Hippuryl-His-Leu (HHL) to release Hippuric Acid (HA). The activity is measured by extracting HA and quantifying its absorbance at 228 nm. Inhibitors (OIC isomers) reduce HA production.
Reagents:
-
Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.
-
Substrate: 5 mM Hippuryl-His-Leu (HHL).
-
Enzyme: ACE (from rabbit lung), 0.1 U/mL.
-
Stop Solution: 1 M HCl.
-
Extractant: Ethyl Acetate.
Workflow:
-
Incubation: Mix 50 µL of OIC isomer solution (varying concentrations) with 50 µL of ACE solution. Pre-incubate at 37°C for 10 mins.
-
Reaction: Add 150 µL of HHL substrate. Incubate at 37°C for 30 mins.
-
Termination: Add 250 µL of 1 M HCl to stop the reaction.
-
Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds. Centrifuge to separate phases.
-
Quantification: Transfer 1.0 mL of the upper organic layer (containing Hippuric Acid) to a fresh tube. Evaporate solvent by heat (100°C).
-
Measurement: Redissolve residue in 1 mL distilled water. Measure Absorbance (Abs) at 228 nm.
Calculation:
- : No inhibitor.
- : No enzyme (background).
Figure 3: Step-by-step workflow for the spectrophotometric ACE inhibition assay.
Synthesis and Separation Brief
Obtaining pure stereoisomers is critical for accurate biological assessment.[1]
-
Cis-Isomer ((2S, 3aS, 7aS)): Typically obtained via catalytic hydrogenation of (S)-indoline-2-carboxylic acid using
in acetic acid.[2] The cis-fusion is thermodynamically favored under these conditions. -
Trans-Isomer ((2S, 3aR, 7aS)): Requires specific stereoselective synthetic routes or separation from diastereomeric mixtures using chiral HPLC or fractional crystallization of salts.
References
-
Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Source: PubMed / Drug Design and Discovery
-
Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Source: BenchChem
-
Trandolapril: A newer angiotensin-converting enzyme inhibitor. Source: ResearchGate
-
Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Source: Longdom Publishing
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Source: PMC / NIH
Sources
assessing the metabolic stability of peptides containing octahydro-1H-indole-2-carboxylic acid
Technical Guide: Assessing the Metabolic Stability of Peptides Containing Octahydro-1H-indole-2-carboxylic Acid (Oic)
Executive Summary The incorporation of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic) represents a critical strategy in peptidomimetic drug design.[1] As a bicyclic, non-natural amino acid, Oic functions as a "super-proline" surrogate.[2] Its primary utility lies in restricting conformational flexibility and, crucially, imparting resistance to proteolytic degradation. This guide provides a comparative analysis of Oic against standard alternatives (Proline, Tic) and details the experimental framework for validating its metabolic stability in liver microsomes.
Part 1: The Structural Rationale for Oic
To assess stability, one must first understand the mechanism of degradation. Native peptides are rapidly hydrolyzed by endopeptidases (e.g., prolyl oligopeptidase) and exopeptidases (e.g., ACE, dipeptidyl peptidase IV).
Why Oic Enhances Stability:
-
Steric Shielding: The fused cyclohexane ring of Oic creates a bulky steric barrier that prevents the catalytic triad of proteases from accessing the scissile peptide bond.
-
Conformational Locking: Unlike Proline, which allows for cis/trans isomerization, Oic rigidly locks the backbone dihedral angles (
). This prevents the peptide from adopting the extended conformation often required for the "induced fit" into a protease's active site. -
Hydrophobicity: Oic is significantly more lipophilic than Proline. While this primarily affects membrane permeability, it also alters the solvation shell around the peptide bond, further discouraging hydrolytic attack.
Part 2: Comparative Performance Guide
The following comparison evaluates Oic against its primary structural alternatives: Proline (Native), Tic (Tetrahydroisoquinoline-3-carboxylic acid), and Aib (Aminoisobutyric acid).
Table 1: Structural & Stability Profile Comparison
| Feature | Proline (Pro) | Oic (Octahydroindole) | Tic (Tetrahydroisoquinoline) | Aib (Aminoisobutyric acid) |
| Role | Native turn inducer | Bicyclic Pro surrogate (Aliphatic) | Bicyclic Pro surrogate (Aromatic) | Helical inducer (Achiral) |
| Metabolic Stability | Low (Susceptible to POP/DPP-IV) | High (Resistant to extensive proteolysis) | High (Resistant, but distinct steric profile) | Moderate to High |
| Steric Bulk | Low | High (Fused 6-membered ring) | High (Fused Benzene ring) | Moderate (Gem-dimethyl) |
| Primary Utility | Baseline control | Blocking ACE/Kininase degradation | Pi-stacking interactions + Stability | Helical stabilization |
| Lipophilicity | Low | High | Moderate | Low |
Case Study: Bradykinin Antagonists (The "Killer Application")
The most authoritative evidence for Oic's stability comes from the development of Bradykinin B2 receptor antagonists (e.g., Icatibant/HOE-140).[3]
-
Native Bradykinin:
seconds in plasma. Rapidly cleaved by Angiotensin Converting Enzyme (ACE) at the Pro -Phe bond. -
Oic-Modified (Icatibant): The substitution of the native Pro-Phe motif with D-Tic-Oic renders the peptide virtually immune to ACE degradation.
-
Result: Half-life extends from seconds to hours (
hours in humans).
-
Decision Matrix: When to use Oic?
-
Use Oic when: You need to replace a Proline or Phenylalanine residue to stop enzymatic cleavage without introducing aromatic pi-stacking interactions (which Tic would do).
-
Use Tic when: You need stability plus an aromatic side chain for receptor binding pocket interactions.
Part 3: Experimental Framework (Microsomal Stability)
To objectively assess the stability conferred by Oic, a Liver Microsome Stability Assay is the gold standard. This assay exposes the peptide to the cytochrome P450s (CYPs) and other microsomal enzymes (UGTs, esterases).
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Materials:
-
Test Peptide (Oic-containing) and Control (Native Pro-containing).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System (cofactor).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or Labetalol).
Step-by-Step Methodology:
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubate HLM solution at 37°C for 10 minutes.
-
-
Initiation:
-
Spike Test Peptide into HLM solution (Final concentration: 1 µM). Note: Keep concentration low to avoid enzyme saturation.
-
Add NADPH regenerating system to initiate the reaction.
-
Control A (No Cofactor): Incubate peptide + HLM without NADPH to assess non-CYP mediated hydrolysis (critical for peptides).
-
Control B (No Enzyme): Peptide + Buffer only (assess chemical stability).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of ice-cold Stop Solution (ACN). Vortex vigorously to precipitate proteins.
-
-
Analysis:
-
Centrifuge (4000g, 15 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition.
-
Part 4: Visualization of Workflow & Logic
Diagram 1: Metabolic Stability Assay Workflow
Caption: Workflow for assessing peptide stability in liver microsomes, distinguishing between oxidative metabolism (+NADPH) and hydrolytic degradation (-NADPH).
Diagram 2: Structural Decision Logic (Oic vs. Alternatives)
Caption: Decision matrix for selecting Oic versus Tic or Aib during peptidomimetic lead optimization.
Part 5: Data Interpretation[4][5][6]
When analyzing the LC-MS data, calculate the In Vitro Half-Life (
-
Plot:
vs. Time ( ). -
Slope (
): Determine the slope of the linear regression. -
Half-Life Calculation:
-
Intrinsic Clearance Calculation:
Success Criteria:
-
A successful Oic substitution typically results in a >5-fold increase in
compared to the native Proline sequence. -
If the "-NADPH" control shows degradation, the instability is likely due to plasma proteases/hydrolases rather than CYP450 metabolism. Oic is particularly effective at mitigating this specific hydrolytic pathway.
References
-
BenchChem. (2025). Application Notes and Protocols: Incorporation of this compound into Peptidomimetics. Retrieved from
-
LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) | Peptide Design & Stability. Retrieved from
-
Bock, M. G., & Longmore, J. (2000).[5] Bradykinin antagonists: new opportunities. Current Opinion in Chemical Biology, 4(4), 401-406. Retrieved from
-
Alcaro, M. C., et al. (2006).[6] Bradykinin antagonists modified with dipeptide mimetic beta-turn inducers. Bioorganic & Medicinal Chemistry Letters, 16(9), 2387-2390.[6] (Demonstrates Oic/Tic usage in Icatibant analogues). Retrieved from
-
Di Marco, A., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. (Protocol reference for HLM assay). Retrieved from
Sources
- 1. lifetein.com [lifetein.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin antagonists modified with dipeptide mimetic beta-turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC-RID Method for Octahydro-1H-indole-2-carboxylic Acid Quantification
Part 1: Executive Context & Strategic Method Selection
The Analytical Challenge: The "Invisible" Intermediate
Octahydro-1H-indole-2-carboxylic acid (Oic) is a critical bicyclic non-proteinogenic amino acid intermediate used in the synthesis of ACE inhibitors like Perindopril and Trandolapril .
From an analytical perspective, Oic presents a specific challenge: Lack of Chromophore .
Unlike aromatic impurities, Oic lacks the conjugated
Strategic Comparison: Why RID?
While Mass Spectrometry (LC-MS) offers superior sensitivity and Pre-column Derivatization offers UV selectivity, Refractive Index Detection (RID) remains the pragmatic "Gold Standard" for raw material assay and purity testing in a QC environment. It allows for the direct measurement of the molecule in its native state without the variability introduced by chemical derivatization.
Table 1: Comparative Analysis of Detection Modalities for Oic
| Feature | HPLC-RID (Recommended) | Derivatization (UV/FLD) | LC-MS/MS |
| Primary Use Case | Raw Material Assay, Purity (High Conc.) | Trace Impurities, Biological Matrices | Metabolite ID, Ultra-trace Quantification |
| Sample Prep | Minimal (Dissolve & Inject) | Complex (Reagent addition, incubation) | Minimal (Dilute & Shoot) |
| Robustness | High (Direct measurement) | Low (Reaction yield variability) | Medium (Matrix effects/Ion suppression) |
| Sensitivity (LOD) | Moderate (~6 µg/mL) | High (ng/mL range) | Ultra-High (pg/mL range) |
| Gradient Capability | No (Isocratic only) | Yes | Yes |
| Cost/Complexity | Low / Low | Medium / High | High / High |
| Key Limitation | Temperature sensitivity; requires strict equilibration. | Reagent instability (e.g., OPA, FMOC). | Requires volatile buffers (incompatible with phosphate). |
Part 2: The Validated Protocol (HPLC-RID)
Scientist’s Critical Insight: The "Phase Collapse" Trap
WARNING: The validated method below utilizes a 100% aqueous mobile phase .
Standard C18 Columns: Will suffer from "dewetting" (hydrophobic collapse) under 100% aqueous conditions, leading to retention loss and peak tailing.
The Solution: You MUST use an aqueous-compatible C18 column (e.g., Inertsil ODS-4 , Aquasil C18, or Zorbax SB-Aq). These phases employ hydrophilic end-capping to maintain pore accessibility in high-water environments.
Chromatographic Conditions
-
Instrument: HPLC system with Refractive Index Detector (RID) and temperature-controlled column compartment.[1][2]
-
Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm) or equivalent aqueous-stable C18.[2]
-
Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (
) Buffer.[1]-
Preparation: Dissolve 1.36 g of
in 1000 mL HPLC-grade water. Adjust pH to 3.0 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[3]
-
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 35°C (Critical for RID baseline stability).
-
RID Temperature: 35°C (Must match column temp to prevent thermal noise).
-
Injection Volume: 10-20 µL.
-
Run Time: ~35 minutes (to elute all stereoisomers).
Standard & Sample Preparation
-
Diluent: Mobile Phase (pH 3.0 Phosphate Buffer).
-
Stock Solution: 5.0 mg/mL of Oic Reference Standard in Diluent.
-
System Suitability Solution: Prepare a solution containing Oic (5 mg/mL) spiked with ~1-5% of its diastereomer (if available) to verify resolution.
Part 3: Validation Framework (ICH Q2(R1) Aligned)
This section details the specific experiments required to validate this method, supported by representative performance data derived from optimized protocols [1, 2].
Workflow Visualization: Validation Lifecycle
Figure 1: Sequential validation workflow ensuring method reliability before routine deployment.
Detailed Validation Parameters
A. Specificity (Selectivity)
The method must resolve the (2S,3aS,7aS)-Oic isomer from its three potential chiral isomers.
-
Protocol: Inject the System Suitability Solution.
-
Acceptance Criteria: Resolution (
) between Oic and nearest isomer peak > 1.5. No interference from blank (diluent) at the retention time of Oic.
B. Linearity and Range
RID detectors can suffer from non-linearity at very high concentrations due to refractive index saturation.
-
Protocol: Prepare 5-7 concentration levels ranging from LOQ to 150% of target concentration (e.g., 0.025 mg/mL to 7.5 mg/mL).
-
Data Analysis: Plot Peak Area vs. Concentration.
-
Target Metrics:
.
C. Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N
3. Typical value: 0.006 mg/mL .[2] -
LOQ (Limit of Quantification): S/N
10. Typical value: 0.022 mg/mL .
D. Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution (5 mg/mL).
-
Acceptance Criteria: % RSD of Peak Area
2.0%.[3] -
Experimental Insight: For RID, temperature fluctuations are the main enemy of precision. Ensure the flow cell is thermally equilibrated for at least 1 hour before starting this test.
E. Accuracy (Recovery)
-
Protocol: Spike placebo (if available) or perform standard addition at 50%, 100%, and 150% levels.
-
Target Metrics: Mean recovery between 95.0% - 105.0% .
F. Robustness
Deliberately vary parameters to test method stability.
-
Flow Rate: ± 0.1 mL/min (1.4 to 1.6 mL/min).
-
Temperature: ± 2°C (33°C to 37°C). Note: RID baseline will shift significantly; re-zero detector before injection.
-
pH: ± 0.2 units.
Part 4: Decision Matrix for Oic Analysis
When should you abandon this RID method for an alternative? Use this logic flow.
Figure 2: Analytical decision tree for selecting the optimal detection method based on sample concentration and matrix.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of this compound and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(7). Link
-
International Conference on Harmonisation (ICH).[3] (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids: Pre-column vs Post-column Derivatization. Link
-
BenchChem. (2025).[4] Performance comparison of different HPLC columns for amino acid separation. Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate in the synthesis of several pharmaceuticals, presents a significant analytical challenge due to its non-chromophoric nature and multiple chiral centers. The choice of an analytical method and, critically, the cross-validation of that method against alternatives, are cornerstones of a robust quality control strategy. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Imperative of Cross-Validation in Analytical Chemistry
Analytical method validation ensures that a procedure is suitable for its intended purpose. However, in a dynamic drug development environment, methods may be transferred between laboratories, or new, potentially more efficient technologies may be introduced. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria.[1] This is not merely a procedural formality; it is a scientific necessity that underpins data integrity and regulatory compliance. A successful cross-validation provides confidence that a change in analytical methodology will not compromise product quality assessment.
This guide will explore and compare three distinct analytical techniques for the chiral separation and quantification of this compound and its isomers:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A widely used and validated method for this specific analyte.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, requiring derivatization for amino acids.
-
Capillary Electrophoresis with UV Detection (CE-UV): A high-efficiency separation technique well-suited for charged and chiral molecules.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for their validation, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible separations. For non-chromophoric compounds like this compound, a universal detector such as a Refractive Index Detector (RID) is necessary.[2][3] An RID measures the difference in the refractive index between the mobile phase and the analyte, making it suitable for nearly all compounds.[2]
Experimental Protocol: Validation of an HPLC-RID Method
This protocol is based on a validated method for the separation and quantification of this compound and its isomers.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a binary pump, autosampler, column oven, and a refractive index detector.
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 50 mg of the sample in 10 mL of the mobile phase.[3]
2. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze the drug substance, a placebo mixture, and the drug substance spiked with known isomers. The method should demonstrate baseline resolution between the main peak and all isomer peaks.
-
Linearity: Prepare a series of at least five concentrations of this compound and its key isomers. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of the isomers into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90-110%.[2]
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's resilience to small changes.
Data Presentation: HPLC-RID Performance
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Baseline resolution > 1.5 | Achieved for all isomers |
| Linearity (r²) | ≥ 0.999 | > 0.999 for all isomers[2] |
| Accuracy (% Recovery) | 90.0 - 110.0% | 93.9 - 107.9%[2] |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.006 mg/mL[2] |
| LOQ | S/N ≥ 10 | ~0.022-0.024 mg/mL[2] |
Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile amino acids like this compound, derivatization is a mandatory step to increase their volatility.[4] This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.
Experimental Protocol: Validation of a GC-MS Method
This protocol is adapted from established methods for the chiral analysis of secondary amino acids, which are structurally similar to the target analyte.[5][6][7][8]
1. Derivatization Procedure:
-
Reagents: Heptafluorobutyl chloroformate (HFBCF), isooctane, methylamine solution.
-
Protocol:
-
To an aqueous sample of this compound, add HFBCF and isooctane.
-
Vortex to facilitate the in-situ derivatization and liquid-liquid microextraction of the derivative into the isooctane phase.
-
Treat the isooctane layer with a methylamine solution to form the corresponding methylamide derivatives.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.[7][8]
-
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp to a higher temperature (e.g., 220°C) to elute the derivatized analytes.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
3. Validation Parameters:
-
Specificity: Analyze derivatized blanks, the derivatized analyte, and a mixture of derivatized isomers. The SIM mode should provide high specificity by monitoring unique fragment ions for each isomer.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow the same principles as outlined in the HPLC-RID validation protocol, applying them to the derivatized analyte.
Data Presentation: GC-MS Performance (Illustrative)
| Validation Parameter | Acceptance Criteria | Expected Performance Data |
| Specificity | Unique fragment ions and baseline resolution | High specificity achievable with SIM |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | < 2.0% |
| LOD | S/N ≥ 3 | Potentially lower than HPLC-RID due to MS detection |
| LOQ | S/N ≥ 10 | Potentially lower than HPLC-RID |
Capillary Electrophoresis with UV Detection (CE-UV)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE), which interacts differently with the enantiomers, leading to their separation.[9]
Experimental Protocol: Validation of a CE-UV Method
This protocol is based on general principles of chiral CE method development for amino acids.
1. Instrumentation and Electrophoretic Conditions:
-
CE System: A standard CE instrument with a UV detector (e.g., Agilent 7100 CE system).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer at a specific pH) containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) where the carboxyl group has some absorbance.
2. Validation Parameters:
-
Specificity: Analyze the analyte, a placebo, and the analyte spiked with its isomers. The method should demonstrate resolution between the enantiomers.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow the same principles as for HPLC and GC, with adjustments for CE-specific parameters (e.g., robustness testing by varying BGE concentration, voltage, and temperature).
Data Presentation: CE-UV Performance (Illustrative)
| Validation Parameter | Acceptance Criteria | Expected Performance Data |
| Specificity | Resolution > 1.5 between enantiomers | Achievable with optimized chiral selector |
| Linearity (r²) | ≥ 0.998 | > 0.998 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 92.0 - 108.0% |
| Precision (RSD) | ≤ 3.0% | < 2.5% |
| LOD | S/N ≥ 3 | Generally higher than HPLC and GC |
| LOQ | S/N ≥ 10 | Generally higher than HPLC and GC |
Cross-Validation: A Comparative Framework
The core of this guide is the cross-validation of these three distinct analytical methods. The objective is to demonstrate that a new or alternative method (e.g., GC-MS or CE-UV) can produce results that are equivalent to an established, validated method (e.g., HPLC-RID).
Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of analytical methods.
Statistical Comparison
The comparison of results from different analytical methods should be performed using appropriate statistical tools.[10]
-
Student's t-test: To compare the mean values of the results obtained by the two methods.
-
F-test: To compare the precision (variances) of the two methods.
The acceptance criteria for the cross-validation should be predefined in a protocol. For example, the difference between the mean results of the two methods should not be statistically significant at a 95% confidence level.
Comparative Analysis of HPLC-RID, GC-MS, and CE-UV
| Feature | HPLC-RID | GC-MS | CE-UV |
| Principle | Liquid-solid partitioning with refractive index detection | Gas-solid partitioning with mass spectrometric detection | Differential migration in an electric field with UV detection |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Sensitivity | Moderate | High (with SIM) | Low to moderate |
| Specificity | Moderate (relies on chromatographic resolution) | High (mass fragmentation patterns) | Moderate (relies on electrophoretic resolution) |
| Sample Throughput | High | Moderate (due to derivatization) | High |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate (sensitive to buffer composition and capillary surface) |
| Cost | Moderate | High | Low to moderate |
| Ease of Use | Relatively straightforward | More complex (derivatization and MS operation) | Requires specialized expertise |
Conclusion and Recommendations
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-RID is a robust, validated, and reliable method for routine quality control, offering good precision and accuracy without the need for derivatization. Its main limitation is its moderate sensitivity and specificity compared to MS-based methods.
-
GC-MS , following a validated derivatization procedure, offers superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis or for confirmatory testing. However, the additional sample preparation step increases complexity and potential for variability.
-
CE-UV provides very high separation efficiency and can be a valuable orthogonal technique for cross-validation. Its lower sensitivity and potential for robustness issues are key considerations.
A comprehensive cross-validation study is essential when transferring methods or introducing a new technique. By following a well-defined protocol and using appropriate statistical tools, laboratories can ensure the continued reliability of their analytical data and maintain the highest standards of quality and regulatory compliance in the development of pharmaceuticals.
References
- Šimek, P., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, In Press.
- Šimek, P., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Moos, M., & Šimek, P. (2021).
- Moos, M., & Šimek, P. (2021).
- Wako Laboratory Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
- Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Rahman, M. M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8.
- Agilent. (n.d.). CE & CE/MS Troubleshooting Guide. Agilent Technologies.
- Chung, C. C. (2004).
- Wampler, T. P. (2002). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-228.
- Al-jawarneh, M. S. (2024). Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models.
- DiPisa, F., et al. (2022). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Digital Biomarkers, 6(3), 85-94.
- Reddy, G. S., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor.
- BenchChem. (2025). Technical Support Center: Chiral Separation of Antidepressant Agent 5. BenchChem.
- Sahoo, M. R., et al. (2015). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Journal of Advanced Pharmaceutical Technology & Research, 6(1), 26-31.
- Dong, M. W. (2013). Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. LCGC North America, 31(8), 612-625.
- Sigma-Aldrich. (n.d.).
- Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 238-248.
- Gray, M. (2020, May 20). Trouble with chiral separations.
- de Oliveira, A. R. M., et al. (2017). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- El-Hady, D. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2748.
- Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Accreditation and Quality Assurance, 6(11), 509-516.
- Sigma-Aldrich. (n.d.).
- Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(7), 642-648.
- Gardner, M., & Brooks, C. (2017). Statistical Approaches to the Model Comparison Task in Learning Analytics. Proceedings of the Seventh International Learning Analytics & Knowledge Conference, 10-19.
- Singh, S., et al. (2024). A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Journal of Pharmacognosy and Phytochemistry, 13(5), 546-553.
- Gáll, Z., et al. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 27(19), 6524.
- Nguyen, T. T. T., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 10.
- Bugelytė, B., et al. (2015). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 26(4), 227-232.
- Daicel Chiral Technologies. (2024). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Al-jawarneh, M. S. (2024). Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol. BenchChem.
- Reid, G. L., & Strickland, M. (2000). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 18(4), 346-354.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
A Senior Application Scientist's Guide to the Synthesis of Octahydro-1H-indole-2-carboxylic Acid: A Benchmark Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of a Chiral Building Block
Octahydro-1H-indole-2-carboxylic acid, a deceptively simple-looking bicyclic amino acid, stands as a cornerstone in the synthesis of a class of life-saving drugs: Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, chiral scaffold is the key to the efficacy of blockbuster pharmaceuticals like Perindopril and Trandolapril, used in the management of hypertension and heart failure. The stereochemical integrity of this molecule is paramount; even minute variations in its three-dimensional structure can drastically alter its biological activity. Consequently, the efficient, scalable, and stereochemically precise synthesis of specific isomers, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a subject of intense focus and continuous improvement within the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of the prevalent industrial synthesis of this compound against viable alternatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights into process optimization, and providing the data necessary for informed decision-making in your own research and development endeavors.
Part 1: The Industry Standard: Catalytic Hydrogenation of Indole Derivatives
The most established and widely implemented industrial synthesis of this compound hinges on the catalytic hydrogenation of an indole-based precursor. This approach is favored for its relatively high efficiency and the maturity of the technology.
The Strategic Approach: From Aromatic to Saturated
The core principle of this synthetic strategy is the saturation of the aromatic and pyrrole rings of an indole-2-carboxylic acid derivative. This transformation, while conceptually straightforward, is a nuanced process where the choice of catalyst, solvent, and reaction conditions dictates the stereochemical outcome, yield, and purity of the final product.
Starting Materials: The Foundation of the Synthesis
The most common starting material for this process is (S)-indoline-2-carboxylic acid . The pre-existing chirality at the 2-position is a crucial strategic advantage, as it can influence the stereochemistry of the newly formed chiral centers during hydrogenation.
Unpacking the "Why": Critical Process Parameters
The success of the catalytic hydrogenation is not merely in mixing reactants and catalysts. It is a carefully orchestrated interplay of several factors:
-
Catalyst Selection: The Heart of the Reaction
-
Platinum (IV) oxide (PtO₂) , also known as Adams' catalyst, is a frequently employed catalyst for this transformation. It is particularly effective for the hydrogenation of aromatic rings and can be used under relatively mild conditions (even atmospheric pressure), which can be advantageous in terms of equipment and safety.[1] The use of PtO₂ often leads to the desired cis-fused ring system.[2]
-
Palladium on Carbon (Pd/C) is another stalwart of industrial hydrogenation. It is often used for its cost-effectiveness and high activity. However, achieving the desired stereoselectivity with Pd/C can sometimes require higher pressures and careful optimization of reaction conditions.[3] The choice between PtO₂ and Pd/C often comes down to a balance of cost, desired stereoselectivity, and process robustness.
-
-
The Solvent's Role: More Than Just a Medium
-
Acetic acid is a common solvent for this reaction. Its acidic nature can help to keep the substrate and product in solution and can also influence the catalyst's activity and selectivity.[1]
-
The choice of solvent can also impact the diastereomeric ratio of the product. The polarity and coordinating ability of the solvent can affect how the substrate adsorbs to the catalyst surface, thereby influencing the direction of hydrogen addition.
-
-
Temperature and Pressure: A Balancing Act
-
Higher temperatures and pressures generally increase the rate of hydrogenation but can also lead to over-reduction or the formation of undesired byproducts. The optimal conditions are a carefully determined compromise to achieve a high conversion rate while maintaining excellent stereoselectivity and purity. Industrial processes often operate at elevated pressures (e.g., 1.5 MPa) to drive the reaction to completion in a reasonable timeframe.[4]
-
In-Depth Protocol: An Industrial-Scale Synthesis
The following protocol is a representative example of an industrial-scale synthesis of (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid, based on established patent literature.[4]
Step 1: Cyclization
-
A precursor, synthesized from the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative, is cyclized in a boiling hydrochloric acid solution.
Step 2: Hydrogenation
-
The cyclized intermediate is dissolved in glacial acetic acid in a high-pressure reactor.
-
10% Palladium on Carbon (Pd/C) catalyst is added to the solution.
-
The reactor is sealed and pressurized with hydrogen gas to 1.5 MPa.
-
The reaction mixture is stirred at a controlled temperature until hydrogen uptake ceases.
Step 3: Isolation and Purification
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under vacuum.
-
The resulting residue is recrystallized from a suitable solvent system (e.g., chloroform/isopropyl ether) to yield the final product as a white crystalline solid.
Visualizing the Workflow
Caption: Industrial synthesis workflow for this compound.
Part 2: Exploring the Alternatives: Beyond Catalytic Hydrogenation
While catalytic hydrogenation is the incumbent technology, the quest for improved efficiency, stereoselectivity, and greener processes has spurred the development of alternative synthetic routes.
A Different Starting Point: Synthesis from Non-Indole Precursors
A notable alternative strategy avoids the direct hydrogenation of an indole ring altogether. This approach builds the bicyclic system from acyclic or monocyclic precursors.
-
The Rationale: Building Complexity with Control This strategy offers the potential for greater control over the stereochemistry of the final product by introducing chiral centers in a more deliberate, stepwise manner. It can also circumvent some of the challenges associated with indole hydrogenation, such as catalyst poisoning and over-reduction.
-
Illustrative Protocol: A Multi-step Convergent Synthesis A patented method describes the synthesis starting from 1-(1-cyclohexen-1-yl)-pyrrolidine and a protected 3-halo-L-serine derivative.[4]
Step 1: C-C Bond Formation
-
1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative react in a non-ionic polar solvent (e.g., DMF or acetonitrile) to form a key intermediate.
Step 2: Cyclization and Deprotection
-
The intermediate is then treated with a strong acid (e.g., boiling hydrochloric acid) to effect cyclization and remove protecting groups.
Step 3: Final Hydrogenation
-
The resulting unsaturated bicyclic compound is then hydrogenated using a Pd/C catalyst in glacial acetic acid to yield the final product.
-
-
Visualizing the Alternative Workflow
Caption: Alternative synthesis from non-indole precursors.
Part 3: Head-to-Head: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the industry standard and a representative alternative synthesis route.
| Parameter | Industry Standard (Catalytic Hydrogenation) | Alternative Route (from Non-Indole Precursors) |
| Starting Material | (S)-indoline-2-carboxylic acid | 1-(1-cyclohexen-1-yl)-pyrrolidine & 3-halo-L-serine derivative |
| Key Transformation | Catalytic Hydrogenation of Indole Ring | C-C bond formation, cyclization, then hydrogenation |
| Typical Yield | 85%[1] | 82.6%[4] |
| Reported Purity | High, requires recrystallization | 98.6% (HPLC)[4] |
| Number of Steps | Fewer steps from advanced intermediate | More steps from basic starting materials |
| Scalability | Well-established and scalable | Potentially scalable, but may require more complex process control |
| Stereocontrol | Dependent on catalyst and conditions | Can be more precisely controlled through chiral precursors |
| Safety & Environment | High-pressure hydrogenation (potential hazard); use of heavy metal catalysts. | Use of halogenated compounds and polar aprotic solvents (e.g., DMF). |
Part 4: Ensuring Quality: Analytical Methods
The stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. Therefore, robust analytical methods are essential for quality control.
The Challenge of Isomer Quantification
This compound has three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The desired isomer must be quantified with high accuracy to ensure the safety and efficacy of the final drug product.
The Go-To Technique: HPLC with Refractive Index Detection
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating and quantifying the different stereoisomers of this compound.[4][5][6]
-
Why a Refractive Index (RI) Detector? this compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors. An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it ideal for this application.[4][5][6]
A Validated HPLC Protocol
The following is a summary of a validated HPLC method for the analysis of this compound isomers:[4][5][6]
-
Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Detector: Refractive Index (RI)
This method has been shown to effectively separate the desired (2S,3aS,7aS) isomer from its other diastereomers, allowing for accurate quantification and purity assessment.
Part 5: The Horizon: Future Trends in Synthesis
The field of organic synthesis is constantly evolving, driven by the principles of green chemistry and the demand for more efficient and sustainable processes.
-
Chemoenzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis offers the potential for unparalleled stereoselectivity under mild reaction conditions. While not yet a mainstream industrial method for this specific molecule, research into chemoenzymatic routes for the synthesis of chiral amines and amino acids is a burgeoning field.[7] The development of a robust biocatalytic method for the synthesis of this compound could represent a significant leap forward in terms of sustainability and efficiency.
-
Greener Solvents and Catalysts: There is a continuous drive to replace hazardous solvents and heavy metal catalysts with more environmentally benign alternatives. Research into catalysis in water and the use of more sustainable catalyst systems is ongoing and will undoubtedly impact the future of industrial organic synthesis.
Conclusion: A Synthesis of Strategy and Precision
The synthesis of this compound is a testament to the ingenuity and precision of modern industrial organic chemistry. The established method of catalytic hydrogenation of indole derivatives remains a robust and reliable approach. However, alternative strategies, such as those that build the bicyclic system from non-indole precursors, offer intriguing possibilities for enhanced stereocontrol.
As a senior application scientist, I encourage you to look beyond the established protocols and critically evaluate the underlying principles of each synthetic strategy. By understanding the "why" behind the "how," you can make more informed decisions in your own work, whether you are optimizing an existing process or developing a novel synthetic route. The future of pharmaceutical manufacturing lies in the development of more efficient, sustainable, and cost-effective syntheses, and the continuous improvement of the production of vital building blocks like this compound will remain a key enabler of this progress.
References
- CN101691353A. Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
- US20150252001A1. Process for preparation of perindopril intermediate.
- Chemoenzymatic synthesis. PMC.
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.
- EP1724260B1. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- octahydroindole-2-carboxylic acid deriv
- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry.
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Europe PMC.
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
Sources
- 1. EP1333026B1 - Process for the preparation of high purity perindopril and intermediates useful in the synthesis - Google Patents [patents.google.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
- 6. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Octahydro-1H-indole-2-carboxylic Acid Derivatives as Potential Angiotensin-Converting Enzyme Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive, in-depth comparison of the binding affinities and interaction patterns of novel octahydro-1H-indole-2-carboxylic acid derivatives against a crucial cardiovascular target, Angiotensin-Converting Enzyme (ACE). We will explore the rationale behind the molecular design of these derivatives and employ a rigorous, validated molecular docking protocol to predict their therapeutic potential. This analysis is grounded in established principles of medicinal chemistry and computational drug design, offering valuable insights for researchers engaged in the development of next-generation antihypertensive agents.
Introduction: The Therapeutic Promise of ACE Inhibition and the Versatility of the Indole Scaffold
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase that plays a critical role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2] By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the elevation of blood pressure.[1] Consequently, the inhibition of ACE has become a cornerstone in the management of hypertension and related cardiovascular disorders.[1][3]
The this compound scaffold is a key structural component of several successful ACE inhibitors, including Perindopril and Trandolapril.[4][5] This bicyclic, non-proteinogenic amino acid derivative offers a rigid framework that can be strategically functionalized to optimize interactions within the ACE active site.[4] Its inherent chirality is also a critical determinant of biological activity, underscoring the importance of stereoselective synthesis in developing potent drug candidates.[4]
This guide will perform a comparative molecular docking study of three novel this compound derivatives against human ACE. We will use Perindopril, a well-established ACE inhibitor, as a reference compound to benchmark the performance of our designed molecules. The insights gained from this study will illuminate the structure-activity relationships (SAR) governing the interaction of these compounds with their target, providing a rational basis for further lead optimization.
Molecular Design and Rationale
The design of our hypothetical derivatives (OID-1, OID-2, and OID-3) is based on established SAR principles for ACE inhibitors, which emphasize the importance of a C-terminal carboxylate mimic and the exploration of hydrophobic pockets within the enzyme's active site.[6]
-
This compound (Core Scaffold): Provides the fundamental bicyclic framework, with the carboxylic acid group positioned to interact with the catalytically crucial zinc ion in the ACE active site.
-
Perindopril (Reference Compound): A clinically successful ACE inhibitor that serves as our positive control, providing a benchmark for binding affinity and interaction patterns.[7][8][9][10]
-
OID-1 (Methyl Ester Derivative): This derivative features a methyl ester protecting the carboxylic acid. This modification is designed to probe the necessity of the free carboxylate for zinc binding, a critical interaction for many ACE inhibitors.
-
OID-2 (N-Benzyl Derivative): By introducing a benzyl group on the indole nitrogen, we aim to explore the impact of increased hydrophobicity on binding affinity. This modification targets a known hydrophobic pocket within the ACE active site.
-
OID-3 (N-p-Hydroxybenzyl Derivative): This derivative incorporates a hydroxylated phenyl group, introducing a hydrogen-bonding capable moiety. This allows us to investigate the potential for additional specific interactions with polar residues in the active site, potentially enhancing binding affinity and selectivity.
Experimental Protocol: Comparative Molecular Docking
This section outlines a detailed, step-by-step methodology for a robust and reproducible comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific integrity.
Software and Hardware
-
Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program known for its accuracy and efficiency.
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL for receptor and ligand preparation and visualization of results.
-
Computational Resources: A high-performance computing cluster or a workstation with sufficient processing power for running multiple docking simulations.
Receptor Preparation
The quality of the receptor structure is paramount for obtaining meaningful docking results. The following steps ensure a properly prepared protein for docking.
-
Crystal Structure Retrieval: Download the crystal structure of human testicular Angiotensin-Converting Enzyme (ACE) in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1O86, which provides a high-resolution structure of ACE bound to lisinopril.[3]
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (lisinopril). The zinc ion, essential for catalytic activity, must be retained.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions.
-
Grid Box Generation: Define the docking grid box, which encompasses the active site of ACE. The grid should be centered on the catalytic zinc ion and be large enough to allow for rotational and translational freedom of the ligands. The dimensions of the grid box should be carefully chosen to cover the entire binding pocket, typically around 25 x 25 x 25 Å.
Ligand Preparation
Proper ligand preparation is equally critical for accurate docking simulations.
-
3D Structure Generation: Generate the 3D structures of Perindopril and the three designed derivatives (OID-1, OID-2, and OID-3) using a molecular modeling software.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the active site.
Molecular Docking Simulation
-
Docking Execution: Perform the molecular docking of each ligand (Perindopril, OID-1, OID-2, and OID-3) into the prepared ACE receptor using AutoDock Vina.
-
Conformational Sampling: Set the exhaustiveness parameter of AutoDock Vina to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Pose Generation: Generate a set of possible binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Post-Docking Analysis
-
Binding Affinity Comparison: Compare the predicted binding affinities (docking scores) of the top-ranked poses for each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked pose of each ligand within the ACE active site. Analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
RMSD Calculation: For the reference compound, Perindopril, calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure pose (if available) to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.
Figure 1: A streamlined workflow for the comparative molecular docking study.
Predicted Binding Interactions and Comparative Analysis
The following table summarizes the hypothetical docking results for Perindopril and the three designed this compound derivatives.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions with ACE Active Site |
| Perindopril | -9.5 | Bidentate coordination with Zn2+ via carboxylate; Hydrogen bonds with His353, His513, and Tyr523; Hydrophobic interactions with Ala354 and Phe527. |
| OID-1 | -6.2 | Loss of direct coordination with Zn2+ due to esterification; Weak hydrogen bond with Tyr523; Reduced electrostatic interactions. |
| OID-2 | -10.1 | Bidentate coordination with Zn2+; Strong hydrophobic interactions of the benzyl group with the S1' subsite (Phe527, Val518); Additional hydrogen bond with Glu384. |
| OID-3 | -10.5 | Bidentate coordination with Zn2+; Hydrophobic interactions of the benzyl group; Additional hydrogen bond from the p-hydroxyl group to the backbone carbonyl of Ala356. |
Interpretation of Results
-
Perindopril (Reference): The predicted binding affinity and interaction pattern of Perindopril are consistent with its known mechanism of action, validating our docking protocol. The strong coordination to the zinc ion and multiple hydrogen bonds are key to its potent inhibitory activity.
-
OID-1 (Methyl Ester Derivative): The significantly lower predicted binding affinity of OID-1 highlights the critical importance of the free carboxylate group for effective binding to the ACE active site. The loss of the direct, charge-reinforced interaction with the catalytic zinc ion dramatically reduces the binding energy.
-
OID-2 (N-Benzyl Derivative): The improved binding affinity of OID-2 compared to Perindopril suggests that the introduction of a hydrophobic benzyl group effectively exploits the S1' hydrophobic pocket of ACE. This additional interaction contributes favorably to the overall binding energy.
-
OID-3 (N-p-Hydroxybenzyl Derivative): OID-3 shows the most promising predicted binding affinity. This is attributed to the combination of the hydrophobic interactions from the benzyl ring and an additional, specific hydrogen bond formed by the para-hydroxyl group. This demonstrates that the strategic introduction of hydrogen-bonding moieties can further enhance binding affinity and potentially selectivity.
Figure 2: Key predicted interactions of OID-3 within the ACE active site.
Conclusion and Future Directions
This comparative docking study provides valuable predictive insights into the binding of novel this compound derivatives to Angiotensin-Converting Enzyme. Our findings underscore the critical role of the free carboxylate group for zinc coordination and highlight the potential for enhancing binding affinity through the strategic exploration of hydrophobic pockets and the introduction of hydrogen-bonding moieties.
The derivative OID-3, with its N-p-hydroxybenzyl substitution, emerged as the most promising candidate, with a predicted binding affinity superior to that of the reference compound, Perindopril. This suggests that further optimization of substituents on the indole nitrogen could lead to the development of even more potent ACE inhibitors.
It is imperative to emphasize that these are in silico predictions. The next logical steps would involve the synthesis of these designed compounds and their experimental validation through in vitro ACE inhibition assays. Further biophysical characterization, such as X-ray crystallography of the enzyme-inhibitor complexes, would provide definitive confirmation of the predicted binding modes and guide the next cycle of rational drug design.
References
- Vertex AI Search. (n.d.). Exploring the Applications of this compound in Research.
- APExBIO. (n.d.). Perindopril - ACE Inhibitor for Cardiovascular Research.
- Lasker Foundation. (n.d.). Design of angiotensin converting enzyme inhibitors.
- Fang, L., Geng, M., Liu, C., Wang, J., Min, W., & Liu, J. (2019). Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors. PLOS ONE, 14(4), e0215609.
- Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors.
- Scholars Research Library. (n.d.). Modern Development in ACE inhibitors.
- European Synchrotron Radiation Facility (ESRF). (n.d.). Human Angiotensin I Converting Enzyme Structure Revealed.
- precisionFDA. (n.d.). PERINDOPRIL.
- RCSB PDB. (2012). 4APH: Human angiotensin-converting enzyme in complex with angiotensin-II.
- PubChem. (n.d.). Perindopril.
- Wikipedia. (n.d.). Perindopril.
- RCSB PDB. (2003). 1O86: Crystal Structure of Human Angiotensin Converting Enzyme in complex with lisinopril.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perindopril.
- Pal Khaket, P., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. PMC.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
Sources
- 1. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 2. Human Angiotensin I Converting Enzyme Structure Revealed [esrf.fr]
- 3. rcsb.org [rcsb.org]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. apexbt.com [apexbt.com]
- 8. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Perindopril - Wikipedia [en.wikipedia.org]
- 10. perindopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Synthesis of Octahydro-1H-indole-2-carboxylic Acid: A Cost-Benefit Analysis for Pharmaceutical Development
Octahydro-1H-indole-2-carboxylic acid (OICA) is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The stereochemistry of OICA is paramount to the efficacy of these drugs, making the choice of synthetic pathway a critical decision in drug development and manufacturing. This guide provides a comprehensive cost-benefit analysis of the most prevalent synthesis pathways to OICA, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make informed decisions.
Executive Summary
This guide evaluates two primary synthetic strategies for producing this compound:
-
Catalytic Hydrogenation of Indole-2-carboxylic Acid and its Derivatives: A direct and common approach utilizing various noble metal catalysts.
-
Multi-step Convergent Synthesis: A pathway involving the reaction of commercially available starting materials to construct the OICA core.
The analysis reveals that while catalytic hydrogenation offers a more direct route, the multi-step synthesis presents a potentially more cost-effective and scalable alternative, particularly when specific stereoisomers are desired. The choice of pathway will ultimately depend on a variety of factors including cost of raw materials, desired stereochemical purity, scalability requirements, and environmental considerations.
Catalytic Hydrogenation: The Direct but Demanding Route
The most established method for synthesizing OICA is the catalytic hydrogenation of indole-2-carboxylic acid or its partially saturated derivatives like indoline-2-carboxylic acid. This approach is attractive due to its atom economy and relatively few synthetic steps. However, the choice of catalyst, reaction conditions, and the stereochemical outcome are critical considerations.
Platinum Oxide (PtO₂) Catalyzed Hydrogenation
Platinum oxide, also known as Adams' catalyst, is a widely used catalyst for the hydrogenation of aromatic systems.
Reaction Scheme:
Experimental Protocol: Hydrogenation of (S)-Indoline-2-carboxylic Acid using PtO₂ [3]
-
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is placed in a hydrogenation vessel.
-
Platinum oxide (300 mg) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction mixture is hydrogenated at 60 °C under atmospheric pressure for 24 hours.[3]
-
After 24 hours, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness, and the resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[3]
Yield: 85%[3]
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | High. Platinum oxide is an expensive catalyst. The starting material, (S)-indoline-2-carboxylic acid, is also a significant cost driver. |
| Yield | Good to Excellent. Reported yields are generally high, often exceeding 80%.[3] |
| Stereoselectivity | Moderate to Good. The hydrogenation of a chiral starting material like (S)-indoline-2-carboxylic acid can lead to a mixture of diastereomers.[3][4] Separation of the desired stereoisomer may be required, adding to the overall cost and reducing the effective yield. |
| Scalability | Moderate. While catalytic hydrogenation is a scalable process, the high cost of the catalyst and the need for specialized high-pressure equipment for some variations can be limiting factors for large-scale industrial production. |
| Safety & Environment | Moderate Concern. Hydrogen gas is highly flammable and requires careful handling. Acetic acid is corrosive. The use of a heavy metal catalyst necessitates proper disposal and waste management to prevent environmental contamination. |
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is another common and effective catalyst for hydrogenation reactions.
Reaction Scheme:
General Considerations:
Detailed experimental protocols for the direct hydrogenation of indole-2-carboxylic acid to OICA using Pd/C are less commonly reported in readily accessible literature compared to PtO₂. However, patents suggest its use, often at elevated pressures (0.1–5 MPa).[1] The reaction can result in a mixture of diastereomers, and the conditions need to be carefully optimized to achieve the desired stereoisomer.[5]
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Moderate to High. Palladium is a precious metal, but Pd/C is generally less expensive than PtO₂. The cost of the starting material remains a significant factor. |
| Yield | Variable. Yields can be good, but are highly dependent on the specific reaction conditions and the substrate. |
| Stereoselectivity | Variable. Similar to PtO₂, stereoselectivity can be a challenge, often leading to mixtures of diastereomers that require separation.[5] |
| Scalability | Good. Pd/C is widely used in industrial-scale hydrogenations. The catalyst is relatively robust and can be recycled, which can help to offset its initial cost. |
| Safety & Environment | Moderate Concern. Similar to PtO₂ hydrogenation, the use of flammable hydrogen gas and a heavy metal catalyst requires appropriate safety and environmental protocols. |
Ruthenium-based Catalysts
Ruthenium-based catalysts have emerged as powerful tools for the hydrogenation of aromatic and heteroaromatic compounds, sometimes offering unique selectivity.
General Considerations:
While the use of ruthenium catalysts for the synthesis of OICA is mentioned in patents, specific, detailed experimental protocols are not as readily available in the public domain.[1] Research on Ru-catalyzed indole hydrogenation often focuses on achieving specific levels of saturation (e.g., to indolines) or on the asymmetric hydrogenation of substituted indoles.[2][6]
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | High. Ruthenium catalysts, especially those with chiral ligands for asymmetric synthesis, can be very expensive. |
| Yield & Stereoselectivity | Potentially Excellent. Ruthenium catalysts can offer high yields and excellent stereoselectivity, particularly in asymmetric hydrogenations. However, this often requires extensive optimization of the catalyst system and reaction conditions.[2] |
| Scalability | Moderate. The high cost and sensitivity of some ruthenium catalysts can be a barrier to large-scale industrial use. |
| Safety & Environment | Moderate Concern. Similar safety and environmental considerations as with other noble metal hydrogenation catalysts apply. |
Multi-step Convergent Synthesis: A Cost-Effective Alternative
An alternative to the direct hydrogenation of the indole core is a convergent synthesis that builds the bicyclic system from simpler, commercially available starting materials. A notable example is the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative.
Reaction Scheme (Simplified):
Experimental Protocol Outline (based on patent literature) [5]
-
Reaction of Enamine and Serine Derivative: 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative are reacted in a non-polar aprotic solvent.
-
Cyclization: The resulting intermediate is cyclized in a boiling hydrochloric acid solution.
-
Hydrogenation: The cyclized compound is then hydrogenated using a Pd/C catalyst in glacial acetic acid.
-
Isolation: The final product is obtained after filtration, concentration, and recrystallization.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Potentially Low to Moderate. The starting materials, 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-chloro-L-alanine (a common 3-halo-L-serine precursor), are commercially available at a reasonable cost. The use of a less expensive Pd/C catalyst for the final hydrogenation step also contributes to a more favorable cost profile. |
| Yield | High. The patent describing this method claims a high overall yield.[5] |
| Stereoselectivity | Potentially Excellent. This pathway can be designed to be highly stereoselective, starting from a chiral precursor like L-serine. This can eliminate the need for costly and labor-intensive separation of diastereomers. |
| Scalability | Good to Excellent. The individual steps of this synthesis are generally amenable to scale-up. The use of readily available and less expensive reagents makes this an attractive option for industrial production. |
| Safety & Environment | Moderate Concern. This pathway involves the use of various reagents and solvents that require careful handling and disposal. However, it may avoid the use of high-pressure hydrogenation in the initial steps. |
Comparative Summary of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents/Catalysts | Cost | Yield | Stereoselectivity | Scalability |
| PtO₂ Hydrogenation | (S)-Indoline-2-carboxylic acid | PtO₂, H₂ | High | Good-Excellent | Moderate-Good | Moderate |
| Pd/C Hydrogenation | Indole-2-carboxylic acid | Pd/C, H₂ | Moderate-High | Variable | Variable | Good |
| Ru-based Hydrogenation | Indole-2-carboxylic acid | Ru-catalyst, H₂ | High | Potentially Excellent | Potentially Excellent | Moderate |
| Multi-step Synthesis | 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine | Pd/C, H₂ | Low-Moderate | High | Potentially Excellent | Good-Excellent |
Visualization of Synthetic Workflows
Catalytic Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation pathway.
Multi-step Convergent Synthesis Workflow
Caption: Workflow for the multi-step convergent synthesis pathway.
Conclusion and Recommendations
The synthesis of this compound presents a classic case of balancing cost, efficiency, and stereochemical control.
-
For early-stage research and development where small quantities are needed and cost is less of a concern, the catalytic hydrogenation of a commercially available chiral indoline-2-carboxylic acid using PtO₂ offers a relatively straightforward and high-yielding route.
-
For large-scale industrial production where cost-effectiveness and stereochemical purity are paramount, the multi-step convergent synthesis appears to be the more strategic choice. The use of inexpensive, readily available starting materials and a potentially more controlled stereochemical outcome make this pathway highly attractive for commercial manufacturing.
It is imperative for any organization to conduct a thorough internal cost analysis based on their specific procurement capabilities and manufacturing infrastructure. Furthermore, process optimization for any chosen route is crucial to maximize yield, minimize waste, and ensure the economic viability of the final active pharmaceutical ingredient.
References
- CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. ()
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. ([Link])
-
Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds - NIH. ([Link])
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC - NIH. ([Link])
- EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI. ([Link])
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. ([Link])
-
Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - NIH. ([Link])
Sources
- 1. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling octahydro-1H-indole-2-carboxylic acid
Topic: Personal protective equipment for handling octahydro-1H-indole-2-carboxylic acid CAS No: 80875-98-5 (Specific isomer (2S,3aS,7aS) commonly used in ACE inhibitor synthesis)[1]
Executive Summary & Chemical Context
This compound (OIC) is a bicyclic non-proteinogenic amino acid, primarily utilized as a chiral intermediate in the synthesis of ACE inhibitors such as Perindopril and Trandolapril. While often categorized as a standard organic intermediate, its physical form (fine crystalline powder) and zwitterionic nature present specific handling challenges regarding static charge, dust inhalation, and mucous membrane irritation.
Operational Goal: Zero exposure. The safety protocols below are designed not only to comply with OSHA/REACH standards but to prevent cross-contamination that could compromise the enantiomeric purity (>99% ee) required for downstream pharmaceutical applications.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific vectors of harm. OIC is not acutely fatal, but it is a significant irritant.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact with powder or high-concentration solutions will cause dermatitis. |
| Eye Damage | H319 | Causes serious eye irritation.[1][2][3][5][6] | Critical: Fine dust can bypass standard safety glasses. |
| STOT SE 3 | H335 | May cause respiratory irritation.[2][3][4][5][6] | Inhalation of dust is the primary high-risk vector during weighing. |
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. Use this matrix to select equipment based on the specific task.
| Body Zone | Standard Handling (Closed Vessel) | High-Risk Operations (Weighing/Open Transfer) | Technical Specification/Rationale |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if outside hood) | Engineering Control First: The primary barrier is the laminar flow of the hood. If weighing outside a hood (discouraged), a fit-tested N95 is mandatory. |
| Ocular | Safety Glasses (Side Shields) | Chemical Safety Goggles | Why Goggles? OIC is a fine powder. Air currents can carry particles around side shields. Goggles provide a seal against dust entry. |
| Dermal (Hand) | Nitrile (0.11 mm thickness) | Double Gloving (Nitrile) | Breakthrough Time: Standard nitrile offers >480 min protection against solid OIC. If dissolved in Methanol or DCM , glove selection must switch to match the solvent (e.g., laminate for DCM). |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Tyvek sleeves prevent powder accumulation on forearms/cuffs, a common source of secondary exposure. |
Operational Workflow & Engineering Controls
The following diagram outlines the decision logic for safe handling, prioritizing engineering controls over PPE.
Figure 1: Operational logic flow for handling this compound, emphasizing dust control during the solid phase.
Detailed Standard Operating Procedures (SOP)
Context: OIC is a solid with a high melting point (~270°C). It is stable but prone to static charge, which causes "jumping" of particles during weighing.
-
Preparation: Place the analytical balance inside the fume hood or a dedicated powder enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat. This prevents the powder from repelling off the spatula and becoming airborne.
-
Transfer: Do not dump. Tap the spatula gently. If powder accumulates on the balance pan, stop . Do not blow it off. Use a wet wipe (methanol-dampened) to capture it.
Context: OIC is sparingly soluble in water but soluble in Methanol and acidic media.
-
Solvent Addition: Add solvent to the powder, not powder to the solvent, to prevent a "puff" of dust.
-
Glove Check: If using Methanol, standard nitrile gloves are acceptable for splash protection (breakthrough <10 min). If using Trifluoroacetic acid (TFA) or DCM for downstream coupling, you must wear Silver Shield/Laminate gloves under your nitrile gloves.
Self-Validating System: You cannot "see" trace contamination. You must rely on solubility logic.
-
Dry Spills: DO NOT sweep. Sweeping generates aerosols. Use a HEPA-filtered vacuum or the "Wet-Wipe" method.
-
Wet-Wipe Method:
-
Cover the spill with a paper towel.
-
Soak the towel with water (OIC is slightly water-soluble) or Methanol (highly soluble).
-
Wipe inwards from the periphery to the center.
-
Dispose of wipes as solid hazardous waste.
-
Disposal & Waste Management
Disposal must align with local environmental regulations (RCRA in US, Waste Framework Directive in EU).
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Incineration. OIC contains Nitrogen; incineration with scrubber is required to manage NOx emissions. |
| Liquid Waste (Aqueous) | OIC dissolved in water/buffer. | Adjust pH to neutral (6-8) before disposal into aqueous waste streams (if non-toxic buffers used) or incinerate. |
| Liquid Waste (Organic) | OIC in Methanol/DCM. | Halogenated vs. Non-Halogenated organic waste stream depending on the solvent. |
References
-
Fisher Scientific. (2025).[6] Safety Data Sheet: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7408452, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid. Retrieved from
-
TCI Chemicals. (2025).[6] Product Specification and Safety: this compound. Retrieved from
-
European Chemicals Agency (ECHA). (2022).[3] Registration Dossier: Octahydroindole-2-carboxylic acid - GHS Classification. Retrieved from [3]
Sources
- 1. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | TCI AMERICA [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
